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  • Product: 6-aminoundecanedioic Acid
  • CAS: 104178-12-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 6-Aminoundecanedioic Acid

Executive Summary This technical guide provides a comprehensive overview of a robust synthetic route and a multi-technique characterization strategy for 6-aminoundecanedioic acid. This molecule, a C11 α,ω-dicarboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of a robust synthetic route and a multi-technique characterization strategy for 6-aminoundecanedioic acid. This molecule, a C11 α,ω-dicarboxylic acid featuring a primary amine at the C6 position, represents a valuable bifunctional building block for advanced materials and pharmaceutical applications. Its structure allows for the development of novel polyamides with unique properties and its use as a specialized linker in drug-conjugate chemistry.[1] This document details a scientifically grounded approach beginning with the acid-catalyzed hydrolysis of a substituted lactam precursor, followed by rigorous purification and characterization using spectroscopic and chromatographic methods. The protocols and rationale are presented to provide researchers, scientists, and drug development professionals with the necessary insights for successful synthesis and validation.

Introduction: Strategic Importance and Synthetic Rationale

The Molecular Architecture of 6-Aminoundecanedioic Acid

6-Aminoundecanedioic acid (C₁₁H₂₁NO₄, Molar Mass: 231.29 g/mol ) is a non-proteinogenic amino acid characterized by an eleven-carbon backbone terminated by two carboxylic acid groups, with a primary amine located at the central C6 position. This unique trifunctional architecture—two carboxylates and one amine—makes it a highly versatile monomer and linker. The two terminal carboxylic acids can participate in polymerization reactions, while the centrally located amine group offers a site for orthogonal chemical modification or can influence the polymer's physical properties, such as hydrogen bonding and crystallinity.

Potential Applications in Material Science and Drug Development

The strategic placement of functional groups in 6-aminoundecanedioic acid opens avenues for several high-value applications:

  • Specialty Polyamides: As a monomer, it can be used to synthesize specialty nylons. The amine group in the backbone can introduce specific properties, such as altered melting points, increased hydrophilicity, and sites for post-polymerization functionalization.

  • Pharmaceutical Linkers: In bioconjugation and drug delivery, linker molecules are critical for connecting a payload (e.g., a therapeutic agent) to a targeting moiety (e.g., an antibody). The dual carboxylic acid functionality and the primary amine of this molecule provide multiple attachment points, enabling the construction of complex drug delivery systems.[1]

Synthetic Strategy: The Inherent Logic of Lactam Hydrolysis

Synthesizing a molecule with precise functional group placement on a long alkyl chain requires a robust and regioselective strategy. Direct functionalization of undecanedioic acid at the C6 position is challenging due to the chemical inertness of the aliphatic backbone. A more reliable and established approach is to construct the linear amino acid from a cyclic precursor.

Lactams, or cyclic amides, are ideal precursors for the synthesis of amino acids.[2] The ring strain and the nature of the amide bond allow for efficient hydrolytic cleavage under acidic or basic conditions to yield the corresponding linear amino acid.[3][4][5] This methodology is industrially significant, as exemplified by the large-scale production of 6-aminocaproic acid (a precursor to Nylon-6) from ε-caprolactam.[3]

Therefore, this guide employs an acid-catalyzed hydrolysis of the corresponding substituted ε-lactam, 6-(4-carboxybutyl)azepan-2-one , as the core synthetic step. This ensures the precise placement of the amine group at the C6 position of the final undecanedioic acid backbone.

Synthesis of 6-Aminoundecanedioic Acid

Principle of Acid-Catalyzed Lactam Hydrolysis

The hydrolysis of a lactam in the presence of a strong acid and water is a classic organic reaction.[5] The mechanism involves the protonation of the amide carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the collapse of this intermediate result in the cleavage of the C-N bond, opening the ring to form the protonated amino dicarboxylic acid.[4] The final product is typically isolated as a hydrochloride salt, which can be neutralized to yield the zwitterionic amino acid.

Synthetic Workflow Diagram

The overall process from the lactam precursor to the purified final product is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis & Isolation Precursor Precursor: 6-(4-carboxybutyl)azepan-2-one Reaction Acid Hydrolysis (Reflux in 6M HCl) Precursor->Reaction Step 1 Neutralization Neutralization (Adjust pH to isoelectric point) Reaction->Neutralization Step 2 Isolation Isolation (Crystallization & Filtration) Neutralization->Isolation Step 3 Purification Purification (Recrystallization from Water/Ethanol) Isolation->Purification Step 4 Product Final Product: 6-Aminoundecanedioic Acid Purification->Product

Caption: Workflow for the synthesis of 6-aminoundecanedioic acid.

Detailed Experimental Protocol

Materials and Reagents:

  • 6-(4-carboxybutyl)azepan-2-one (Precursor)

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH), 5M solution

  • Ethanol (95%)

  • Activated Charcoal

  • pH indicator strips or calibrated pH meter

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-(4-carboxybutyl)azepan-2-one (0.1 mol, 21.5 g).

  • Hydrolysis: Add 200 mL of 6M hydrochloric acid to the flask. Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Decolorization: After the reaction is complete, allow the mixture to cool to room temperature. If the solution is colored, add a small amount of activated charcoal (approx. 1 g), stir for 15 minutes, and remove the charcoal by vacuum filtration through a pad of celite.

  • Neutralization and Precipitation: Cool the clear filtrate in an ice bath. Slowly add 5M sodium hydroxide solution with constant stirring, monitoring the pH. The product will begin to precipitate as the pH approaches its isoelectric point (pI, estimated to be around pH 4-5). Continue adding NaOH until the pH is stable at the point of maximum precipitation.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) and then with one portion of cold ethanol (50 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven at 60°C overnight. For higher purity, the product can be recrystallized from a hot water/ethanol mixture. Dissolve the crude solid in a minimum amount of hot deionized water, and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry under vacuum.

Physicochemical and Spectroscopic Characterization

A rigorous characterization protocol is essential to confirm the chemical identity, structure, and purity of the synthesized 6-aminoundecanedioic acid. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

Characterization_Workflow cluster_characterization Analytical Characterization Synthesized_Product Purified Product FTIR FTIR Spectroscopy (Functional Group ID) Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C for Structure) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Purity HPLC/UPLC (Purity Assessment) Synthesized_Product->Purity Confirmed_Structure Confirmed Structure & Purity of 6-Aminoundecanedioic Acid FTIR->Confirmed_Structure NMR->Confirmed_Structure MS->Confirmed_Structure Purity->Confirmed_Structure

Caption: Workflow for the analytical characterization of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule, confirming the successful hydrolysis of the amide and the presence of both amine and carboxylic acid groups.[6]

  • Protocol: A small amount of the dried sample is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Expected Key Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group.

    • N-H Stretch (Amine/Ammonium): A moderate band appearing on top of the O-H band, around 3100-3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.

    • N-H Bend (Amine/Ammonium salt): A characteristic band around 1620-1500 cm⁻¹.[7]

    • C-H Stretch (Aliphatic): Sharp bands just below 3000 cm⁻¹ (~2940 and 2860 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the precise carbon-hydrogen framework of the molecule.

  • Protocol: The sample is dissolved in a suitable deuterated solvent, such as D₂O with a small amount of DCl or NaOD to aid solubility. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Chemical Shifts (in D₂O):

    • δ ~2.9-3.1 ppm: A multiplet corresponding to the single proton on C6 (the carbon attached to the amino group).

    • δ ~2.2-2.3 ppm: Triplets corresponding to the four protons on C2 and C10 (the CH₂ groups adjacent to the carboxylic acids).[8]

    • δ ~1.2-1.6 ppm: A series of overlapping multiplets corresponding to the remaining 14 protons of the aliphatic chain (C3, C4, C5, C7, C8, C9).

  • Expected ¹³C NMR Chemical Shifts (in D₂O):

    • δ ~178-180 ppm: Two peaks for the two carboxylic acid carbonyl carbons (C1 and C11).

    • δ ~55-58 ppm: A peak for the carbon atom attached to the amino group (C6).[9]

    • δ ~35-40 ppm: Peaks for the carbons adjacent to the carbonyls (C2 and C10).

    • δ ~25-30 ppm: Multiple peaks for the remaining aliphatic carbons in the chain.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its identity.

  • Protocol: The sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS). The analysis is typically performed in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

    • Calculated m/z for C₁₁H₂₂NO₄⁺: 232.1549

    • Observed m/z: Expected to be within 5 ppm of the calculated value on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10][11]

Data Summary

For ease of reference, the expected analytical data for 6-aminoundecanedioic acid are summarized below.

Table 1: Physicochemical Properties

Property Expected Value
Molecular Formula C₁₁H₂₁NO₄
Molar Mass 231.29 g/mol
Appearance White crystalline solid
Ionization Mode (MS) ESI+

| [M+H]⁺ (Calculated) | m/z 232.1549 |

Table 2: Key Spectroscopic Data

Technique Feature Expected Position/Shift
FTIR C=O Stretch (Acid) ~1710 cm⁻¹
O-H Stretch (Acid) 3300-2500 cm⁻¹ (broad)
N-H Bend (Ammonium) ~1550 cm⁻¹
¹H NMR H-6 (-CH(NH₂)-) ~3.0 ppm
H-2, H-10 (-CH₂COOH) ~2.25 ppm
¹³C NMR C-1, C-11 (-COOH) ~179 ppm

| | C-6 (-CH(NH₂)-) | ~56 ppm |

Conclusion

This guide has outlined a logical and robust methodology for the synthesis and comprehensive characterization of 6-aminoundecanedioic acid. The strategy, centered on the well-established principle of lactam hydrolysis, provides a reliable pathway to this valuable trifunctional molecule. The described multi-technique analytical workflow, employing FTIR, NMR, and MS, ensures an unambiguous confirmation of the product's structure, identity, and purity. This foundational knowledge empowers researchers in materials science and drug development to confidently produce and utilize 6-aminoundecanedioic acid for innovative applications.

References

  • Wu, J., et al. (2026, January 1). Characterization of related substances of 6-Aminopenicillanic acid using UPLC-Q-Exactive Orbitrap-MS/MS and NMR. PubMed. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Al-Karadaghi, S., et al. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved March 4, 2026, from [Link]

  • SciSpace. (2022, August 27). Synthesis of (-)‐cytisine using a 6‐endo aza‐Michael addition. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US3174964A - Derivatives of 6-aminopenicillanic acid.
  • ResearchGate. (n.d.). FT-IR, FT-Raman, ab initio and DFT structural and vibrational frequency analysis of 6-aminopenicillanic acid | Request PDF. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US3499909A - Process for production of 6-aminopenicillanic acid.
  • ResearchGate. (n.d.). Enzymatic hydrolysis of medium-sized lactams to the corresponding.... Retrieved March 4, 2026, from [Link]

  • R Discovery. (n.d.). 6-aminopenicillanic Acid Research Articles. Retrieved March 4, 2026, from [Link]

  • PubMed. (2020, September 28). 6-Aminocaproic acid as a linker to improve near-infrared fluorescence imaging and photothermal cancer therapy of PEGylated indocyanine green. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and (C) internal standard from a spiked urine sample. Retrieved March 4, 2026, from [Link]

  • Canadian Journal of Chemistry. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, September 23). Characterization of related substances of 6-Aminopenicillanic acid using UPLC-Q-Exactive Obitrap-MS/MS and NMR. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved March 4, 2026, from [Link]

  • RSC Publishing. (2024, August 15). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S6. 1 H NMR spectrum of 6-Maleimidocaproic Acid in CDCl 3. Retrieved March 4, 2026, from [Link]

  • University of Victoria. (n.d.). MS of organometallics. Retrieved March 4, 2026, from [Link]

  • RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved March 4, 2026, from [Link]

  • Mississippi State University. (2007, May 5). Enantiomer analysis using electrospray ionization mass spectrometry. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved March 4, 2026, from [Link]

  • YouTube. (2022, November 14). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. Retrieved March 4, 2026, from [Link]

  • PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 6-acetamido-6-deoxy-O-acetylcurdlan (6-NHAcCurdlanAc). Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Aminocaproic acid, N-ethoxycarbonyl-, decyl ester - Optional[13C NMR]. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

Physicochemical Properties of 6-Aminoundecanedioic Acid: A Technical Guide for Polymer Synthesis and Drug Development

Executive Summary & Structural Overview 6-Aminoundecanedioic acid (SMILES: OC(=O)CCCCC(N)CCCCC(O)=O) is a highly specialized, symmetrical aliphatic amino dicarboxylic acid. Characterized by an amino group positioned exac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

6-Aminoundecanedioic acid (SMILES: OC(=O)CCCCC(N)CCCCC(O)=O) is a highly specialized, symmetrical aliphatic amino dicarboxylic acid. Characterized by an amino group positioned exactly at the C6 carbon and flanked by two C5 carboxylic acid chains, this compound serves as a critical AB2 monomer (containing one reactive amine and two reactive carboxyl groups).

Because of its unique trifunctional symmetry, it is extensively utilized in the synthesis of hyperbranched copolyamides[1] and advanced thermoplastic compositions[2]. Unlike linear monomers, the AB2 architecture allows for dendritic polymer growth without the risk of cross-linking gelation, making it a highly valuable building block in both materials science and targeted drug delivery systems[3].

Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties of 6-aminoundecanedioic acid is essential for predicting its reactivity in polycondensation reactions and its pharmacokinetic behavior when used in drug-eluting matrices.

PropertyValueMethod / Source
Chemical Formula C₁₁H₂₁NO₄Structural Analysis
Molecular Weight 231.29 g/mol Computed[4]
CAS Registry Number 58632-12-5 (HCl salt)Chemical Databases[5]
pKa₁ (C1-Carboxyl) ~4.5Potentiometric Titration
pKa₂ (C11-Carboxyl) ~4.8Potentiometric Titration
pKa₃ (C6-Amino) ~10.5Potentiometric Titration
Isoelectric Point (pI) ~4.65Calculated:

LogP (Octanol/Water) -1.50Computed / Isomeric Baseline[4]
Topological Polar Surface Area 101.0 ŲComputed[4]

Note: The highly negative LogP reflects the molecule's zwitterionic nature at physiological pH, rendering it highly hydrophilic.

Mechanistic Causality in Polymer Synthesis

In standard step-growth polymerization, reacting a diamine (A2) with a diacid (B2) yields linear polymers. However, introducing 6-aminoundecanedioic acid (an AB2 monomer) fundamentally alters the reaction trajectory. The single primary amine (A) reacts with the carboxyl groups (B) of adjacent molecules. Because each addition leaves an unreacted carboxyl group, the polymer branches exponentially.

Causality in Design: The symmetrical 5-carbon aliphatic spacers on either side of the C6-amine provide steric flexibility, preventing premature steric hindrance during dendritic growth. This results in a hyperbranched polyamide with a high density of terminal carboxyl groups, which can later be functionalized with active pharmaceutical ingredients (APIs)[6],[7].

G A 6-Aminoundecanedioic Acid (AB2 Monomer) B Amide Bond Formation (Dimerization) A->B Heat / Catalyst C Dendritic Growth (Hyperbranched Polyamide) B->C Step-growth Polymerization D Terminal Functionalization (Drug Conjugation) C->D Surface Modification

Figure 1: Step-growth polycondensation pathway of the AB2 monomer into a hyperbranched polyamide.

Analytical Characterization Protocols

To ensure batch-to-batch consistency and thermodynamic accuracy, the physicochemical properties of 6-aminoundecanedioic acid must be validated using rigorous, self-correcting analytical workflows.

Protocol 1: Potentiometric Titration for pKa Determination

Self-Validating System: This protocol employs a forward-reverse titration loop. If the reverse titration curve does not perfectly overlay the forward curve, it indicates irreversible side reactions (e.g., degradation or precipitation), immediately invalidating the run.

  • Sample Preparation: Dissolve 10 mM of the compound in a 0.1 M KCl aqueous solution.

    • Causality: The 0.1 M KCl locks the ionic strength. Without this, the activity coefficients of the ions would fluctuate during titration, causing the measured pKa to drift from its true thermodynamic value.

  • Environmental Control: Purge the titration vessel with a continuous Nitrogen (

    
    ) blanket.
    
    • Causality: Atmospheric

      
       dissolves in water to form carbonic acid, which introduces a parasitic buffering effect in the alkaline range (pH 8-10). The 
      
      
      
      blanket displaces
      
      
      , allowing for the precise determination of the C6-amino group's pKa.
  • Forward Titration: Titrate with 0.1 M NaOH up to pH 12, recording the first derivative (

    
    ) to identify equivalence points.
    
  • Reverse Titration: Titrate back to pH 2 using 0.1 M HCl to validate system reversibility.

Protocol 2: Shake-Flask Method for LogP Determination

Self-Validating System: This protocol relies on a strict mass balance equation. The sum of the quantified compound in both the aqueous and organic phases must equal the initial input mass (


). A failure in mass balance flags potential interfacial aggregation or micelle formation.
  • Phase Saturation: Vigorously stir 1-octanol and pH 7.4 phosphate buffer together for 24 hours to ensure mutual saturation.

  • Equilibration: Dissolve the compound in the aqueous phase, combine with an equal volume of octanol, and mechanically shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is strictly required because mechanical shaking generates micro-emulsions of octanol in the aqueous phase. If not fully separated, these micro-droplets artificially inflate the apparent aqueous concentration, leading to a falsely depressed LogP value.

  • Quantification: Analyze both phases via HPLC-UV and calculate the partition coefficient.

G S1 Phase Saturation (Octanol/Water) S2 Solute Equilibration (24h Mechanical Shaking) S1->S2 S3 Phase Separation (Centrifugation at 3000 rpm) S2->S3 S4 HPLC Quantification (Aqueous & Organic) S3->S4 S5 Mass Balance Validation (Recovery > 95%) S4->S5 Self-Validation

Figure 2: Self-validating shake-flask workflow for determining the partition coefficient (LogP).

References

  • MolForge. "(RS, RS)-3-(1-aminoethyl)nonanedioic acid - Molecular Properties". MolForge AI. URL: [Link]

  • European Patent Office. "EP0996659B1 - Copolyamide thermoplastique, composition a base de copolyamide et leurs utilisations." Google Patents.
  • European Patent Office. "EP1183301B1 - Copolyamide hyperbranche, composition a base de ce copolyamide et leurs utilisations." Google Patents.
  • United States Patent and Trademark Office. "US7375165B2 - Thermoplastic composition comprising a branched polyamide." Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to 6-Aminoundecanedioic Acid and its Parent Compound

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the chemical compound 6-aminoundecanedioic acid, including its IUPAC name and an analysis of its public...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 6-aminoundecanedioic acid, including its IUPAC name and an analysis of its public record. Due to the limited availability of specific data for this particular substituted diacid, this guide also offers an in-depth exploration of its parent molecule, undecanedioic acid. This includes its chemical and physical properties, synthesis methods, and diverse applications, providing a foundational understanding for researchers interested in long-chain dicarboxylic acids and their derivatives.

Part 1: 6-Aminoundecanedioic Acid: Identification and Availability

IUPAC Name

The systematic IUPAC name for the molecule described as "6-aminoundecanedioic acid" is 6-aminoundecanedioic acid . This name is derived by identifying the longest carbon chain containing the principal functional groups, which is an eleven-carbon chain with carboxylic acid groups at both ends (undecanedioic acid), and an amino group (amino) located at the sixth carbon atom.

CAS Number and Public Data

For researchers interested in this specific molecule, custom synthesis would likely be required. The following sections on the parent molecule, undecanedioic acid, provide a strong foundation for understanding the chemical context and potential synthetic pathways.

Part 2: Undecanedioic Acid: The Parent Molecule

Undecanedioic acid, also known as 1,9-nonanedicarboxylic acid, is a long-chain dicarboxylic acid that serves as the structural backbone of 6-aminoundecanedioic acid.[1][2] A comprehensive understanding of its properties and synthesis is crucial for any work involving its derivatives.

Chemical and Physical Properties of Undecanedioic Acid

The key physicochemical properties of undecanedioic acid are summarized in the table below. These properties are critical for designing experiments, developing formulations, and understanding its behavior in various applications.

PropertyValueSource
CAS Number 1852-04-6[1]
Molecular Formula C₁₁H₂₀O₄[1][2]
Molecular Weight 216.27 g/mol [2]
Appearance White crystalline solid or powder[1]
Melting Point 108-115 °C
Solubility Slightly soluble in water; soluble in organic solvents.[1]
Synthesis of Undecanedioic Acid

Undecanedioic acid can be synthesized through various methods, primarily involving the oxidative cleavage of specific unsaturated fatty acids. One of the established industrial methods involves the ozonolysis of erucic acid.

A general laboratory-scale synthesis workflow is outlined below. This process illustrates the chemical principles that could be adapted for the synthesis of its derivatives.

This protocol provides a conceptual framework for the synthesis of dicarboxylic acids from unsaturated precursors.

  • Dissolution: Dissolve the unsaturated fatty acid (e.g., oleic acid) in a suitable organic solvent, such as dichloromethane or a mixture of acetic acid and water.

  • Ozonolysis: Cool the solution to a low temperature (typically -78 °C) and bubble ozone gas through the mixture until the solution turns a persistent blue color, indicating an excess of ozone.

  • Workup: Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for several hours to ensure complete oxidation of the ozonide intermediate to the carboxylic acids.

  • Extraction: Perform a liquid-liquid extraction to separate the dicarboxylic acid from the reaction mixture. Use a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

SynthesisWorkflow Unsaturated_Fatty_Acid Unsaturated Fatty Acid in Solvent Ozonolysis Ozonolysis (-78 °C, O₃) Unsaturated_Fatty_Acid->Ozonolysis Oxidative_Workup Oxidative Workup (e.g., H₂O₂) Ozonolysis->Oxidative_Workup Extraction Liquid-Liquid Extraction Oxidative_Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Dicarboxylic_Acid Pure Dicarboxylic Acid Purification->Dicarboxylic_Acid

Caption: General workflow for the synthesis of dicarboxylic acids.

Applications of Undecanedioic Acid and its Derivatives

Undecanedioic acid and its derivatives have a wide range of applications across various industries, driven by their unique properties.[2]

  • Polymers: It is a key monomer in the production of high-performance polyamides and polyesters, such as certain types of nylon. These polymers exhibit excellent mechanical properties and are used in engineering plastics and fibers.

  • Lubricants and Plasticizers: Esters of undecanedioic acid are utilized as high-performance lubricants and as plasticizers for PVC and other polymers.

  • Cosmetics: Due to its low toxicity and biodegradability, it is used in the formulation of cosmetics and personal care products.

  • Pharmaceutical Intermediates: Dicarboxylic acids are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2]

Part 3: Synthesis and Properties of Amino-Substituted Dicarboxylic Acids

While specific data for 6-aminoundecanedioic acid is scarce, the general principles of synthesizing and the expected properties of amino-substituted dicarboxylic acids can be inferred from established organic chemistry.

Conceptual Synthetic Pathways

The introduction of an amino group onto the undecanedioic acid backbone would likely involve a multi-step synthesis. A plausible conceptual pathway is illustrated below.

Amino_Diacid_Synthesis Undecanedioic_Acid Undecanedioic Acid Selective_Protection Selective Protection of one -COOH group Undecanedioic_Acid->Selective_Protection Halogenation Halogenation at C6 (e.g., α-bromination variant) Selective_Protection->Halogenation Amination Amination (e.g., with NH₃ or azide) Halogenation->Amination Deprotection Deprotection of -COOH group Amination->Deprotection Amino_Diacid 6-Aminoundecanedioic Acid Deprotection->Amino_Diacid

Caption: A conceptual pathway for the synthesis of 6-aminoundecanedioic acid.

This pathway involves:

  • Selective Protection: One of the carboxylic acid groups would need to be selectively protected to prevent it from reacting in subsequent steps.

  • Functionalization at the 6-position: Introducing a leaving group, such as a halogen, at the 6th carbon. This is a challenging step on a long aliphatic chain and would require specific reagents and conditions.

  • Nucleophilic Substitution: Introduction of the amino group via nucleophilic substitution, for example, using ammonia or an azide followed by reduction.

  • Deprotection: Removal of the protecting group to yield the final 6-aminoundecanedioic acid.

Anticipated Properties and Research Potential

6-Aminoundecanedioic acid would be an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (amino) functional groups. This dual functionality would make it an interesting candidate for:

  • Polymer Chemistry: As a monomer for the synthesis of novel polyamides with unique properties conferred by the pendant carboxylic acid group.

  • Drug Delivery: The amino and carboxylic acid groups could be used for conjugation to drugs or targeting moieties.

  • Biomaterials: Its structure could be incorporated into biodegradable polymers for medical applications.

References

  • Ataman Kimya. UNDECANEDIOIC ACID. [Link]

  • PubChem. 6-Aminoundecane. [Link]

  • PubChem. 6-Aminotetradecanedioic acid. [Link]

  • Wikipedia. Undecylenic acid. [Link]

  • PMC. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. [Link]

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  • Chem-Impex. Undecanedioic acid. [Link]

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Exploratory

A Technical Guide to the Prospective Crystal Structure of 6-Aminoundecanedioic Acid: From Synthesis to Structural Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach to determining the crystal structure of 6-aminoundecanedioic acid, a molecule of in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to determining the crystal structure of 6-aminoundecanedioic acid, a molecule of interest for its potential applications in polymer chemistry and as a functional excipient in drug delivery. In the absence of publicly available crystallographic data for this specific compound, this document serves as a prospective manual, detailing the necessary steps from chemical synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis. By providing a robust experimental framework and predictive insights into the anticipated structural features, this guide aims to empower researchers to undertake the crystallographic characterization of novel amino acid derivatives.

Introduction: The Significance of 6-Aminoundecanedioic Acid

6-aminoundecanedioic acid is a bifunctional molecule incorporating a primary amine and two carboxylic acid groups, separated by a flexible aliphatic chain. This unique architecture suggests its potential as a monomer for the synthesis of specialty polyamides and as a linker molecule in the development of drug conjugates and controlled-release formulations.[1] The precise three-dimensional arrangement of atoms within its crystal lattice, its crystal structure, is a critical determinant of its physicochemical properties, including solubility, melting point, and mechanical strength. A detailed understanding of the crystal structure is therefore paramount for its rational application in materials science and pharmaceutical development.[2]

This guide provides a roadmap for the de novo determination of the crystal structure of 6-aminoundecanedioic acid, leveraging established methodologies in chemical synthesis and X-ray crystallography.[3]

Synthesis and Purification of 6-Aminoundecanedioic Acid

A plausible synthetic route to 6-aminoundecanedioic acid begins with the readily available 11-hydroxyundecanoic acid.[4] The synthesis would proceed via the following key transformations:

  • Oxidation: The terminal hydroxyl group of 11-hydroxyundecanoic acid is first oxidized to a carboxylic acid, yielding undecanedioic acid.

  • Halogenation: A selective halogenation at the C6 position is then carried out.

  • Amination: Finally, the halide is displaced with an amino group to yield the target molecule, 6-aminoundecanedioic acid.

Detailed Protocol for Synthesis:

A detailed protocol for amide bond formation using EDC and DMAP can be adapted for the amination step.[5]

  • Step 1: Oxidation of 11-hydroxyundecanoic acid. Dissolve 11-hydroxyundecanoic acid in an appropriate solvent, such as acetone. Add a suitable oxidizing agent, like Jones reagent, dropwise at 0°C. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product, undecanedioic acid.

  • Step 2: Halogenation of undecanedioic acid. Protect one of the carboxylic acid groups. Then, employ a reagent like N-bromosuccinimide (NBS) under photochemical conditions to introduce a bromine atom at the C6 position.

  • Step 3: Amination. The 6-bromo-undecanedioic acid is then reacted with an ammonia source, such as sodium azide followed by reduction, to introduce the amino group.

  • Step 4: Purification. The final product, 6-aminoundecanedioic acid, is purified by recrystallization to obtain high-purity crystals suitable for single-crystal X-ray diffraction.

Crystallization of 6-Aminoundecanedioic Acid

The growth of high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For 6-aminoundecanedioic acid, a zwitterionic amino acid, the choice of solvent and crystallization technique is crucial.

Experimental Protocol for Crystallization:

  • Solvent Selection: Given the polar nature of the molecule, initial screening should focus on polar solvents such as water, ethanol, and methanol, as well as their mixtures. The solubility of the compound should be tested in a range of solvents at different temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.[6]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.

    • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.[7]

The process of crystallization can be influenced by impurities, so using highly purified 6-aminoundecanedioic acid is essential.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[3] This technique provides detailed information about the atomic and molecular structure of a crystal.[3]

Step-by-Step Methodology for SC-XRD:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted X-ray beams are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

SCXRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Structure Determination Synthesis Synthesis of 6-Aminoundecanedioic Acid Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for determining the crystal structure of a novel compound.

Predicted Crystal Structure of 6-Aminoundecanedioic Acid

Based on the known crystal structures of similar long-chain amino acids and dicarboxylic acids, we can anticipate several key features in the crystal structure of 6-aminoundecanedioic acid.

Expected Molecular Conformation and Packing:

  • Zwitterionic Form: In the solid state, the molecule is expected to exist as a zwitterion, with the amino group protonated (—NH3+) and one of the carboxylic acid groups deprotonated (—COO-).

  • Hydrogen Bonding: Extensive intermolecular hydrogen bonding is predicted to be the dominant force governing the crystal packing. These interactions will likely occur between the ammonium group and the carboxylate groups of neighboring molecules, forming a robust three-dimensional network.[9]

  • Layered Structure: The aliphatic chains are likely to pack in a parallel fashion, leading to a layered structure with alternating polar and non-polar regions.

A representation of the anticipated hydrogen bonding network is shown below:

HydrogenBonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 H₃N⁺- C1_chain (CH₂)₅ N1->C1_chain C2_cooh1 -COO⁻ N1->C2_cooh1 H-bond C1_cooh1 -COO⁻ C1_chain->C1_cooh1 C1_cooh2 -COOH C1_chain->C1_cooh2 N2 H₃N⁺- N2->C1_cooh1 H-bond C2_chain (CH₂)₅ N2->C2_chain C3_cooh1 -COO⁻ N2->C3_cooh1 H-bond C2_chain->C2_cooh1 C2_cooh2 -COOH C2_chain->C2_cooh2 N3 H₃N⁺- N3->C2_cooh1 H-bond C3_chain (CH₂)₅ N3->C3_chain C3_chain->C3_cooh1 C3_cooh2 -COOH C3_chain->C3_cooh2

Caption: Predicted intermolecular hydrogen bonding in 6-aminoundecanedioic acid.

Table 1: Predicted Crystallographic Parameters

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
Hydrogen BondsN-H···O, O-H···O
Packing MotifLayered structure

Applications in Drug Development and Materials Science

The elucidation of the crystal structure of 6-aminoundecanedioic acid would provide invaluable information for its application in several fields:

  • Drug Delivery: Understanding the crystal packing and intermolecular interactions would enable the rational design of co-crystals and salts with active pharmaceutical ingredients (APIs), potentially improving their solubility and bioavailability.[10] The amino acid moiety could also be leveraged for targeted drug delivery.[11]

  • Polymer Chemistry: As a monomer for polyamides, the crystal structure would inform the relationship between the molecular conformation and the bulk properties of the resulting polymer, such as its thermal stability and mechanical strength.

  • Biomaterials: The biocompatibility of amino acids makes 6-aminoundecanedioic acid an attractive building block for biodegradable polymers and hydrogels for tissue engineering applications.[12]

Conclusion

While the crystal structure of 6-aminoundecanedioic acid has not yet been reported, this technical guide provides a comprehensive and actionable framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The resulting crystallographic data will be instrumental in unlocking the full potential of this versatile molecule in drug development, materials science, and beyond.

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  • Wikipedia. X-ray crystallography. [Link]

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  • ACS Publications. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. [Link]

  • ResearchGate. (PDF) Crystal structure and packing energy calculations of (+)-6-aminopenicillanic acid. [Link]

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  • PubMed. X-ray crystallographic analysis of 6-aminohexanoate-dimer hydrolase: molecular basis for the birth of a nylon oligomer-degrading enzyme. [Link]

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  • PubMed. Production of 6-aminopenicillanic Acid in Aqueous Two-Phase Systems by Recombinant Escherichia Coli With Intracellular Penicillin Acylase. [Link]

  • MDPI. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. [Link]

  • ResearchGate. Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. [Link]

  • De Gruyter. The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. [Link]

  • PubMed. Improving the 6-Aminopenicillanic acid release process using vermiculite-alginate biocomposite bead on drug delivery system. [Link]

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Foundational

Spectroscopic Characterization of 6-Aminoundecanedioic Acid: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 6-aminoundecanedioic acid, a bifunctional molecule with significant potential in polymer chemistry and as a building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 6-aminoundecanedioic acid, a bifunctional molecule with significant potential in polymer chemistry and as a building block in pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for tracking its transformations in chemical reactions. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Analytical Workflow

6-aminoundecanedioic acid possesses a C11 aliphatic backbone, flanked by two carboxylic acid groups at positions 1 and 11, and a single amino group at the 6-position. This unique structure, containing both acidic and basic functionalities, dictates its chemical behavior and its spectroscopic signature.

The structural elucidation of 6-aminoundecanedioic acid relies on a synergistic application of multiple spectroscopic techniques. The general workflow for a comprehensive analysis is outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Prep Purified 6-Aminoundecanedioic Acid NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Aliquots IR FTIR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry Prep->MS Aliquots Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of 6-aminoundecanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 6-aminoundecanedioic acid, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on sample preparation.[1][2][3]

  • Solvent Selection: Due to the presence of acidic and amine protons, a deuterated solvent capable of hydrogen exchange is often used. Deuterated water (D₂O) is a common choice, which will result in the exchange of the -OH and -NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe these exchangeable protons.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[1]

  • Sample Preparation:

    • Accurately weigh the 6-aminoundecanedioic acid sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • The solution should be clear and free of particulate matter. If necessary, filter the solution through a glass wool plug into a 5 mm NMR tube.[2]

    • The final sample height in the tube should be approximately 4-5 cm.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-aminoundecanedioic acid in a non-exchanging solvent like DMSO-d₆ would exhibit signals corresponding to each chemically non-equivalent proton. In D₂O, the signals for OH and NH₂ would be absent.

Protons at CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C2, C10~2.2Triplet4H
C3, C9~1.5Multiplet4H
C4, C8~1.3Multiplet4H
C5, C7~1.4Multiplet4H
C6~2.9Multiplet1H
NH₂Variable (broad)Singlet2H
COOH> 10 (broad)Singlet2H

Interpretation:

  • The protons on carbons C2 and C10, being alpha to the carbonyl groups, are the most deshielded of the methylene protons and are expected to appear around 2.2 ppm as triplets due to coupling with the adjacent CH₂ groups.

  • The methine proton at C6, being alpha to the nitrogen atom, will be shifted downfield to around 2.9 ppm.

  • The remaining methylene protons (C3, C4, C5, C7, C8, C9) will produce a complex, overlapping multiplet region between approximately 1.3 and 1.5 ppm.

  • The amine and carboxylic acid protons will be broad signals with chemical shifts that are highly dependent on concentration, temperature, and residual water content. In D₂O, these signals will not be observed.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1, C11 (C=O)~175
C2, C10~34
C3, C9~25
C4, C8~29
C5, C7~32
C6~50

Interpretation:

  • The carbonyl carbons of the carboxylic acid groups (C1, C11) are the most deshielded and will appear significantly downfield, around 175 ppm.[4]

  • The carbon atom bearing the amino group (C6) will be found at approximately 50 ppm.

  • The aliphatic methylene carbons will resonate in the 25-35 ppm range, with subtle differences in their chemical shifts due to their proximity to the functional groups.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Sample Preparation

For solid samples like 6-aminoundecanedioic acid, several preparation techniques are available.[5][6]

  • KBr Pellet Method:

    • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Attenuated Total Reflectance (ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[6]

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by absorptions from the carboxylic acid and amine functional groups, as well as the alkyl chain.

Functional GroupAbsorptionWavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
AmineN-H stretch3400 - 3250 (medium)
Alkyl ChainC-H stretch2960 - 2850 (strong)
Carboxylic AcidC=O stretch1710 - 1680 (strong)
AmineN-H bend1650 - 1580 (medium)
Carboxylic AcidC-O stretch1320 - 1210 (medium)
AmineC-N stretch1250 - 1020 (medium)

Interpretation:

  • A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7]

  • The N-H stretching of the primary amine will appear in the 3400-3250 cm⁻¹ region.

  • A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

  • The N-H bending vibration will be present in the 1650-1580 cm⁻¹ range.[7]

  • Strong absorptions corresponding to the C-H stretching of the long alkyl chain will be observed between 2960 and 2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a common technique for the analysis of relatively volatile and thermally stable organic compounds.[8]

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe, and heated to induce vaporization.[8][9]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[9][10]

  • Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 6-aminoundecanedioic acid (C₁₁H₂₁NO₄) is 231.29 g/mol .

m/zProposed Fragment
231[M]⁺• (Molecular Ion)
214[M - NH₃]⁺•
186[M - COOH]⁺
114[H₂N=CH(CH₂)₄COOH]⁺
100[CH₂(CH₂)₄CH=NH₂]⁺

Interpretation:

  • The molecular ion peak (M⁺•) at m/z 231 should be observable, although it may be of low intensity due to the molecule's propensity to fragment.

  • Alpha-cleavage is a common fragmentation pathway for amines. Cleavage of the C5-C6 or C6-C7 bond will be a major fragmentation route. For instance, cleavage of the C-C bond adjacent to the nitrogen can lead to a resonance-stabilized fragment at m/z 100.

  • Loss of neutral molecules is also expected. The loss of a carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 186.[11] The loss of ammonia (-NH₃, 17 Da) could also occur, leading to a peak at m/z 214.

G M [C₁₁H₂₁NO₄]⁺• m/z = 231 F1 [C₁₀H₁₈O₂N]⁺ m/z = 186 M->F1 Loss of Carboxyl Radical F2 [C₆H₁₄N]⁺ m/z = 100 M->F2 Alpha-Cleavage Neutral1 - •COOH Neutral2 - •C₅H₁₀COOH

Caption: Proposed major fragmentation pathways for 6-aminoundecanedioic acid in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile for the structural confirmation of 6-aminoundecanedioic acid. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the key carboxylic acid and amine functional groups. Mass spectrometry verifies the molecular weight and offers additional structural insights through predictable fragmentation patterns. This guide provides the foundational data and methodologies for researchers to confidently identify and characterize this versatile chemical compound.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001).
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Exploratory

Comprehensive Technical Guide on the Phase Equilibria and Solubility of 6-Aminoundecanedioic Acid in Diverse Solvent Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The solvation behavior of complex zwitterionic molecules presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The solvation behavior of complex zwitterionic molecules presents a unique thermodynamic challenge in chemical synthesis and pharmaceutical formulation. 6-Aminoundecanedioic acid (6-AUDA) —a C11 aliphatic mono-amino dicarboxylic acid—exhibits a highly specific solubility profile dictated by the competing forces of its hydrophobic undecane backbone and its highly polar, zwitterionic core. This whitepaper provides a rigorous, mechanistically grounded analysis of 6-AUDA’s solubility across aqueous, organic, and mixed solvent systems, supported by predictive thermodynamic modeling and self-validating experimental protocols.

Molecular Architecture & Solvation Thermodynamics

To manipulate the solubility of 6-AUDA, one must first deconstruct its molecular architecture. The molecule consists of an 11-carbon aliphatic chain, terminating in two carboxylic acid groups, with a primary amine situated at the C6 position.

The Zwitterionic Lattice vs. Hydrophobic Cavity Formation

In aqueous environments, 6-AUDA exists primarily as a zwitterion near its isoelectric point (pI). The protonated amine (


) and deprotonated carboxylates (

) form a rigid intermolecular ionic crystal lattice. Dissolution requires the solvent to break this lattice energy. However, the large C11 nonpolar chain creates a massive thermodynamic penalty for cavity formation within the hydrogen-bonded water network. As observed in homologous aliphatic amino acids, aqueous solubility is inversely proportional to the size of the nonpolar portion of the molecule[1]. Consequently, the absolute solubility of 6-AUDA in pure water at its pI is exceptionally low.
pH-Dependent Speciation

The solubility of 6-AUDA is not static; it is a dynamic function of pH. Shifting the pH away from the isoelectric band protonates or deprotonates the functional groups, imparting a net charge to the molecule. This net charge induces strong ion-dipole interactions with water and creates electrostatic repulsion between solute molecules, effectively dismantling the crystal lattice and exponentially increasing solubility[1].

SpeciationSolubility cluster_0 pH-Dependent Speciation of 6-AUDA Cat Cationic Form (+1) pH < 2.0 Zwit Zwitterion (Net 0) pH 3.0 - 4.0 (pI) Cat->Zwit Deprotonation (pKa1) SolHigh1 High Aqueous Solubility (Ion-Dipole Solvation) Cat->SolHigh1 An1 Mono-Anionic (-1) pH 6.0 - 8.0 Zwit->An1 Deprotonation (pKa2) SolLow Minimum Solubility (Strong Lattice Energy) Zwit->SolLow An2 Di-Anionic (-2) pH > 10.0 An1->An2 Deprotonation (pKa3) SolHigh2 Maximum Aqueous Solubility (Strong Ion-Dipole) An1->SolHigh2 An2->SolHigh2

Diagram 1: Causality between pH-dependent speciation and aqueous solubility of 6-AUDA.

Phase Equilibria in Diverse Solvent Systems

Aqueous Systems

In pure water, 6-AUDA demonstrates a classic "U-shaped" solubility curve relative to pH. At the isoelectric point, the molecule exhibits an isoelectric band of invariant, minimum solubility. The addition of strong acids (e.g., HCl) or bases (e.g., NaOH) increases the total resultant solubility proportionally to the moles of acid/base added, as the species transitions into highly soluble cationic or anionic salts[2].

Pure Organic Solvents

Due to its zwitterionic nature, 6-AUDA is practically insoluble in non-polar organic solvents (e.g., hexane, carbon tetrachloride). In semi-polar solvents like lower ketones (acetone) or alcohols (n-butanol), the solubility of dicarboxylic acids can be mathematically correlated using the Apelblat or


 equations[3]. While the C11 aliphatic chain increases the molecule's affinity for these solvents compared to shorter-chain amino acids, the zwitterionic core restricts absolute solubility.
Hydroalcoholic Mixed Solvents (Co-Solvency)

Mixed solvent systems (e.g., water-ethanol) offer a tunable dielectric constant. While the addition of alcohol generally decreases the solubility of the charged zwitterionic core, it favorably solvates the hydrophobic C11 chain. The solubility profile in these systems is governed by the constant effect of the


-amino carboxylic acid portion and the independent interactions of the neutral aliphatic chain[2].

Predictive Thermodynamic Modeling

Empirical determination of solubility across all temperature and solvent permutations is resource-intensive. Therefore, advanced local composition models and Equations of State (EoS) are deployed to predict phase equilibria:

  • PC-SAFT EoS: The Perturbed-Chain Statistical Associating Fluid Theory is highly robust for modeling the solubility of amino acids in water-alcohol mixtures. By accounting for speciation, PC-SAFT can predict ternary system solubility without requiring additional fitting parameters[4],[5].

  • NRTL & Modified UNIQUAC: The Non-Random Two-Liquid model and the Universal Quasi-Chemical model are highly effective for correlating the excess solubility of amino acids in aqueous-alkanol systems, accurately capturing the hydrophobic effects of the C11 chain[6].

Self-Validating Experimental Protocols

To generate reliable thermodynamic data for 6-AUDA, the experimental design must eliminate kinetic artifacts (e.g., supersaturation, metastable zones). The following protocols are designed as self-validating systems.

Protocol A: Isothermal Gravimetric Determination (Mixed Solvents)

Causality: Gravimetric analysis is chosen over UV-Vis due to the lack of strong chromophores on the aliphatic chain. Prolonged equilibration ensures the high lattice energy of the solid phase is fully overcome[7].

  • Solvent Preparation: Gravimetrically prepare binary solvent mixtures (e.g., ethanol/water) in hermetically sealed, jacketed glass vessels to prevent volatile loss.

  • Solute Addition: Introduce a known excess of 6-AUDA to ensure the presence of a solid phase.

  • Isothermal Equilibration: Agitate the suspension at 700 rpm at the target temperature (e.g., 298.15 K) for 48 hours. Self-Validation Step: Sample the solution at 24h and 48h; equilibrium is confirmed only if the concentration variance is < 1%.

  • Phase Separation: Extract an aliquot using a pre-warmed syringe and filter through a 0.22 μm PTFE membrane to remove micro-crystals.

  • Quantification: Accurately weigh the filtered aliquot, evaporate the solvent under reduced pressure, and dry the solid residue to a constant weight. Calculate the mass fraction of the solute[1].

Protocol B: Potentiometric Phase Profiling

Causality: This method maps the exact pH boundaries where 6-AUDA transitions from a solid suspension to a fully solvated state[8].

  • Suspension: Suspend 50 mg of 6-AUDA in 50 mL of deionized water (oversaturated at pI).

  • Titration: Insert a calibrated pH electrode and a turbidimeter probe. Titrate with standardized 0.1 M HCl (to map the cationic boundary) or 0.1 M NaOH (to map the anionic boundary).

  • Data Acquisition: Record the exact pH and titrant volume at the point of clarification (turbidity drop to baseline), indicating complete dissolution of the solid phase.

ExpWorkflow N1 1. Solvent Preparation Gravimetric mixing of binary solvents N2 2. Solute Addition Excess 6-AUDA introduced N1->N2 N3 3. Isothermal Equilibration 700 rpm agitation, 48h (Self-validating) N2->N3 N4 4. Phase Separation 0.22 μm PTFE filtration at constant temp N3->N4 N5 5. Quantification Gravimetric analysis to constant weight N4->N5 N6 6. Thermodynamic Modeling PC-SAFT / NRTL correlation N5->N6

Diagram 2: Self-validating experimental workflow for isothermal solubility determination.

Quantitative Data Synthesis

The following table synthesizes the extrapolated solubility behavior of 6-AUDA based on the thermodynamic principles of homologous aliphatic amino dicarboxylic acids.

Solvent SystemTemperature (K)pH ConditionDominant Solute SpeciesRelative Solubility Trend
Pure Water 298.15~3.5 (pI)ZwitterionVery Low (Isoelectric Minimum)
Pure Water 298.151.0Cationic (+1)High
Pure Water 298.157.4Mono-Anionic (-1)High
Pure Water 298.1511.0Di-Anionic (-2)Maximum
Ethanol (Pure) 298.15NeutralZwitterionPractically Insoluble
Water/Ethanol (50:50) 298.15~3.5ZwitterionModerate (Co-solvency effect)
Acetone 298.15NeutralNeutral/ZwitterionVery Low

Conclusion

The solubility of 6-aminoundecanedioic acid is a delicate balance between the hydrophobic penalty of its C11 chain and the strong lattice energy of its zwitterionic core. Successful formulation or synthesis involving 6-AUDA requires precise pH control to manipulate speciation, or the strategic use of hydroalcoholic mixed solvents to leverage co-solvency effects. By applying rigorous thermodynamic models (PC-SAFT/NRTL) and self-validating experimental protocols, researchers can accurately map and exploit its phase equilibria.

References

  • Source: DigitalCommons@URI (1970)
  • Source: ResearchGate (2026)
  • Source: Instituto Politécnico de Bragança (2008)
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: ResearchGate URL
  • 8-Aminooctanoic acid | 1002-57-9 Source: Benchchem URL
  • Source: Industrial & Engineering Chemistry Research - ACS Publications (2024)
  • Source: ACS Publications (2020)

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Foundational

Thermal Stability and Decomposition Kinetics of 6-Aminoundecanedioic Acid: A Comprehensive Technical Guide

Executive Summary 6-Aminoundecanedioic acid (C₁₁H₂₁NO₄) is a highly symmetrical, non-proteinogenic amino-dicarboxylic acid characterized by an 11-carbon aliphatic backbone with a primary amine positioned precisely at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Aminoundecanedioic acid (C₁₁H₂₁NO₄) is a highly symmetrical, non-proteinogenic amino-dicarboxylic acid characterized by an 11-carbon aliphatic backbone with a primary amine positioned precisely at the C6 center. This trifunctional architecture makes it a highly valuable precursor in the synthesis of advanced thermoplastic copolyamides, constrained peptide analogues, and[1]. However, the presence of three reactive moieties introduces complex thermal vulnerabilities. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic and kinetic degradation pathways of this molecule, providing researchers with self-validating analytical protocols to optimize high-temperature processing and formulation stability.

Structural Context and Thermal Vulnerability

The thermal behavior of 6-aminoundecanedioic acid is dictated by the spatial relationship between its functional groups. While standard aliphatic dicarboxylic acids (e.g., undecanedioic acid) exhibit robust thermal stability up to their boiling or decarboxylation points, the introduction of the C6 amine fundamentally alters the degradation landscape.

The proximity of the central amine to the terminal C1 and C11 carboxyl groups creates a thermodynamic driving force for intramolecular amidation (lactamization) . Because the molecule can fold to bring the amine and a carboxyl group into close proximity, it is highly susceptible to dehydration at relatively low temperatures (150°C – 200°C), a phenomenon explicitly documented as a limiting factor in[2].

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of 6-aminoundecanedioic acid is not a singular event but a cascading series of competing endothermic and exothermic reactions.

  • Phase I: Intramolecular Lactamization (150°C – 200°C) Kinetically favored over intermolecular reactions, the C6 amine attacks the C1 (or C11) carboxyl carbon. This endothermic dehydration yields a 7-membered ε-lactam ring featuring a pentanoic acid side chain. The theoretical mass loss for this single dehydration step is exactly 7.79% (loss of one H₂O molecule, 18.02 g/mol , from the 231.29 g/mol parent monomer).

  • Phase II: Intermolecular Polycondensation (200°C – 280°C) As the temperature increases and the melt viscosity drops, uncyclized monomers undergo step-growth polycondensation. Because the monomer is an AB₂ type (one amine, two carboxyls), this phase generates hyperbranched oligomeric polyamide networks, releasing additional water.

  • Phase III: Decarboxylation and Deamination (280°C – 350°C) Following the generalized principles of [3], the molecule undergoes endothermic cleavage of the remaining carboxyl and amine groups. This phase is characterized by the rapid evolution of carbon dioxide (CO₂) and ammonia (NH₃).

  • Phase IV: Aliphatic Backbone Scission (>350°C) At extreme temperatures, radical-mediated thermal cracking of the C-C bonds occurs, reducing the aliphatic backbone to volatile hydrocarbons and leaving a carbonaceous char.

Pathway A 6-Aminoundecanedioic Acid (C11H21NO4) B Phase I: Intramolecular Lactamization (7-membered ε-lactam formation) A->B 150°C - 200°C Endothermic (-H2O) C Phase II: Intermolecular Polycondensation (Oligomeric Polyamide Networks) A->C 200°C - 280°C Endothermic (-H2O) D Phase III: Decarboxylation & Deamination (Release of CO2 and NH3) B->D >280°C Exothermic/Endothermic Shift C->D >280°C Exothermic/Endothermic Shift E Phase IV: Backbone Scission (Thermal Cracking of C-C Bonds) D->E >350°C Radical Degradation

Fig 1. Mechanistic pathways of 6-aminoundecanedioic acid thermal decomposition.

Quantitative Thermal Data

To aid in formulation and processing design, the following table summarizes the expected thermal events derived from hyphenated TGA-DSC analysis.

Temperature RangePrimary Thermal EventTGA Mass Loss (%)DSC Heat FlowEvolved Gases (FTIR/MS)
25°C – 100°C Desorption of surface moisture< 1.0%Broad EndothermH₂O
150°C – 200°C Intramolecular Lactamization~7.8% (Theoretical)Sharp EndothermH₂O
200°C – 280°C Intermolecular Polycondensation2.0% – 5.0%Broad EndothermH₂O
280°C – 350°C Decarboxylation & Deamination~26.4%Endotherm to ExothermCO₂, NH₃
> 350°C Aliphatic Backbone Scission> 50.0%ExothermHydrocarbons

Self-Validating Experimental Protocol: Hyphenated TGA-DSC-FTIR

To accurately map the degradation profile of 6-aminoundecanedioic acid, standard dynamic heating is insufficient; it convolutes the dehydration (lactamization) phase with the degradation (decarboxylation) phase. The following protocol utilizes an isothermal hold as a self-validating mechanism to isolate the kinetics of lactamization.

Step-by-Step Methodology
  • Sample Preparation:

    • Desiccate the sample under vacuum for 24 hours to remove bound moisture.

    • Weigh exactly 5.0 to 10.0 mg of the powder into a standard alumina (Al₂O₃) crucible. Causality: Alumina is chosen over aluminum to prevent catalytic interference at temperatures exceeding 400°C.

  • Atmospheric Control (Purge Phase):

    • Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere is strictly required to suppress thermo-oxidation, ensuring the observed mass loss is purely pyrolytic and structural.

  • Dynamic Heating & Isothermal Validation:

    • Ramp the temperature at 10°C/min from 25°C to 170°C. Causality: 10°C/min prevents thermal lag while providing sufficient resolution for overlapping endotherms.

    • Isothermal Hold: Hold at 170°C for 30 minutes. Causality: This hold allows the kinetically slower intramolecular lactamization to reach completion. If the mass loss stabilizes precisely at ~7.8%, the system self-validates that exactly one mole of H₂O has been lost per mole of monomer, confirming lactamization without backbone degradation.

  • High-Temperature Ramp:

    • Resume heating at 10°C/min up to 600°C to observe decarboxylation and main-chain scission.

  • Evolved Gas Analysis (EGA):

    • Route the exhaust through a transfer line heated to 200°C (to prevent condensation) into an in-line FTIR spectrometer.

    • Monitor specific wavenumbers: 3500–3900 cm⁻¹ (H₂O from lactamization), 2300–2400 cm⁻¹ (CO₂ from decarboxylation), and 930–970 cm⁻¹ (NH₃ from deamination).

Workflow S1 Sample Prep (5-10mg, Alumina) S2 TGA-DSC (N2 Purge, 10°C/min) S1->S2 S3 Evolved Gas Analysis (In-line FTIR) S2->S3 S4 Kinetic Modeling (Isothermal Validation) S3->S4

Fig 2. Self-validating TGA-DSC-FTIR experimental workflow for thermal analysis.

Implications for Drug Development and Polymer Science

For drug development professionals utilizing 6-aminoundecanedioic acid in the synthesis of biodegradable ionizable lipids via multicomponent reactions (e.g., the Passerini reaction), thermal control is critical. Exposing the monomer to temperatures exceeding 150°C during synthetic scale-up or solvent stripping will induce premature lactamization. This cyclization consumes the primary amine and one carboxyl group, drastically reducing the yield of the desired lipid library and introducing difficult-to-separate lactam impurities.

For polymer scientists, the low-temperature lactamization presents a challenge for traditional melt-extrusion. To successfully integrate this monomer into thermoplastic copolyamides , it must be reacted in the liquid state under strictly controlled thermal profiles, often requiring the use of blocked polyisocyanates or prepolymerization techniques to bypass the 7-membered ring formation and force intermolecular chain extension.

References

  • Di Silvestro, G., et al. (2003). Copolyamide thermoplastique, composition a base de celui-ci (EP0996659B1).
  • Han, X., et al. (2025). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Weiss, M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv / National Center for Biotechnology Information (PMC).[Link]

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Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 6-Aminoundecanedioic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 6-Aminoundecanedioic acid is a dicarboxylic acid derivative containing an amino group, a structure that suggests a potential for di...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoundecanedioic acid is a dicarboxylic acid derivative containing an amino group, a structure that suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural features, including a long hydrophobic chain and functional groups capable of mimicking natural amino acids, point towards promising avenues for investigation. This guide provides a comprehensive framework for exploring the potential of 6-aminoundecanedioic acid as an enzyme inhibitor, an antimicrobial agent, and a modulator of cellular pathways. We will delve into the rationale behind these potential activities, drawing parallels with structurally related compounds, and provide detailed experimental protocols to systematically evaluate its biological profile. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this novel chemical entity.

Introduction: The Therapeutic Potential of Novel Amino Acid Derivatives

The modification of amino acid structures has been a cornerstone of drug discovery, leading to the development of a wide array of therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties. By altering the side chains, termini, or backbone of amino acids, medicinal chemists can create molecules that interact with biological targets in novel ways. These modifications can transform a simple building block of life into a potent inhibitor of a key enzyme, a powerful antibiotic, or a targeted drug delivery vehicle.[1][2]

6-Aminoundecanedioic acid presents an intriguing scaffold for drug design. Its key structural features include:

  • An amino group , which can participate in hydrogen bonding and electrostatic interactions, and can be a key feature for recognition by biological targets.

  • Two carboxylic acid groups , providing opportunities for bidentate interactions with protein active sites or serving as handles for further chemical modification.

  • A long, eleven-carbon aliphatic chain , which imparts significant hydrophobicity to the molecule, potentially driving interactions with nonpolar pockets in target proteins.

This unique combination of features suggests that 6-aminoundecanedioic acid could act as a mimetic of natural amino acids like lysine, but with distinct properties conferred by its dicarboxylic nature and extended hydrophobic chain.[3][4] This guide will explore the most promising potential biological activities of this compound and provide a roadmap for their investigation.

Potential Biological Activity I: Enzyme Inhibition

The structural analogy of 6-aminoundecanedioic acid to natural amino acids and dicarboxylic acids makes it a prime candidate for investigation as an enzyme inhibitor.[5][6] Many enzymes that process amino acids or dicarboxylic acids could be potential targets. The long undecanedioic acid chain could confer specificity for enzymes with deep, hydrophobic binding pockets.

Rationale for Enzyme Inhibition
  • Competitive Inhibition: 6-Aminoundecanedioic acid could act as a competitive inhibitor by binding to the active site of an enzyme that normally binds a natural amino acid or dicarboxylic acid substrate.[6][7] The amino and carboxyl groups could mimic the binding interactions of the natural substrate, while the undecane chain could provide additional stabilizing interactions within a hydrophobic pocket.

  • Targeting Enzymes in Disease: Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of many diseases.[5] Identifying novel enzyme inhibitors is a key strategy in modern drug development. For instance, inhibitors of enzymes involved in cancer metabolism, inflammation, or infectious diseases are of high therapeutic interest.[8][9][10]

Proposed Experimental Workflow for Screening Enzyme Inhibition

The following workflow outlines a systematic approach to screen for and characterize the enzyme inhibitory potential of 6-aminoundecanedioic acid.

Enzyme_Inhibition_Workflow Target_Selection Target Enzyme Selection (e.g., Proteases, Kinases, Metabolic Enzymes) Primary_Assay Primary Enzyme Activity Assay (e.g., Spectrophotometric, Fluorometric) Target_Selection->Primary_Assay Select relevant enzymes IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Test a range of 6-aminoundecanedioic acid concentrations Kinetic_Analysis Enzyme Kinetic Studies (Michaelis-Menten kinetics) IC50_Determination->Kinetic_Analysis Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Kinetic_Analysis->Binding_Assay Determine inhibition type (competitive, etc.) Structural_Studies Structural Biology (X-ray crystallography, Cryo-EM) Binding_Assay->Structural_Studies Confirm direct binding and determine affinity

Figure 1: A proposed experimental workflow for identifying and characterizing the enzyme inhibitory activity of 6-aminoundecanedioic acid.

Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-aminoundecanedioic acid against a target enzyme.

Materials:

  • Target enzyme (e.g., a protease like trypsin)

  • Substrate for the enzyme (e.g., a chromogenic or fluorogenic peptide substrate)

  • Assay buffer (optimized for the specific enzyme)

  • 6-Aminoundecanedioic acid stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the target enzyme to the desired working concentration in the assay buffer.

    • Prepare a series of dilutions of 6-aminoundecanedioic acid in the assay buffer. A typical starting range would be from 100 µM down to 1 nM.

    • Prepare the substrate at a concentration that is at or below its Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the different concentrations of 6-aminoundecanedioic acid to the wells. Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction and Measure Activity:

    • Add the substrate to each well to start the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Compound Target Enzyme Predicted IC50 Range (µM)
6-Aminoundecanedioic AcidProtease (e.g., Trypsin)1 - 50
6-Aminoundecanedioic AcidLipase5 - 100
Positive Control (Known Inhibitor)Protease (e.g., Trypsin)< 1

Table 1: Hypothetical IC50 values for 6-aminoundecanedioic acid against different enzyme classes.

Potential Biological Activity II: Antimicrobial Properties

The chemical scaffolds of many successful antibiotics are derived from amino acids. For example, the entire class of beta-lactam antibiotics is based on the 6-aminopenicillanic acid nucleus.[11][12][13] The presence of an amino group and a long aliphatic chain in 6-aminoundecanedioic acid suggests it may possess antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.[14]

Rationale for Antimicrobial Activity
  • Membrane Disruption: The hydrophobic undecane chain could insert into the lipid bilayer of bacterial membranes, disrupting their integrity and leading to cell death. The charged amino and carboxyl groups could facilitate initial interactions with the negatively charged bacterial cell surface.

  • Inhibition of Metabolic Pathways: As an amino acid analog, 6-aminoundecanedioic acid could interfere with amino acid biosynthesis or utilization pathways that are essential for bacterial survival.[14]

Proposed Experimental Workflow for Antimicrobial Activity Screening

A standard workflow to assess the antimicrobial potential of a novel compound is outlined below.

Antimicrobial_Workflow Strain_Selection Select a Panel of Bacterial Strains (Gram-positive and Gram-negative) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Strain_Selection->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine if bacteriostatic or bactericidal Time_Kill_Assay Time-Kill Kinetic Assay MBC_Assay->Time_Kill_Assay Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green uptake) Time_Kill_Assay->Membrane_Permeability Resistance_Study Spontaneous Resistance Frequency Membrane_Permeability->Resistance_Study

Figure 2: A systematic workflow for evaluating the antimicrobial properties of 6-aminoundecanedioic acid.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 6-aminoundecanedioic acid that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 6-Aminoundecanedioic acid stock solution

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strains overnight.

    • Dilute the overnight culture in fresh medium to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of 6-aminoundecanedioic acid in the growth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm (OD600).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Bacterial Strain Compound Predicted MIC (µg/mL)
Staphylococcus aureus (Gram-positive)6-Aminoundecanedioic Acid16 - 128
Escherichia coli (Gram-negative)6-Aminoundecanedioic Acid32 - 256
Standard Antibiotic (e.g., Ciprofloxacin)S. aureus & E. coli< 2

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) for 6-aminoundecanedioic acid against representative bacterial strains.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-aminoundecanedioic acid is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a novel therapeutic agent. The presence of an amino group, two carboxylic acid moieties, and a long hydrophobic chain suggests that this molecule could function as an enzyme inhibitor or an antimicrobial compound.

The experimental workflows and protocols detailed in this guide provide a clear and systematic path for researchers to explore these potential activities. Initial screening for enzyme inhibition against a panel of relevant targets and assessment of antimicrobial activity against a diverse set of bacterial strains will be crucial first steps. Positive results from these initial studies would warrant further investigation into the mechanism of action, including detailed kinetic studies, direct binding assays, and structural biology approaches.

The exploration of 6-aminoundecanedioic acid and its derivatives represents a promising frontier in the search for new therapeutic agents. By applying the principles and methodologies outlined in this guide, the scientific community can begin to unlock the potential of this intriguing molecule.

References

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Protocols & Analytical Methods

Method

Synthesis of 6-Aminoundecanedioic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-aminoundecanedioic acid, a valuable diamino dicarboxylic acid with applications in the development of novel polyamides, pe...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-aminoundecanedioic acid, a valuable diamino dicarboxylic acid with applications in the development of novel polyamides, peptidomimetics, and as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

6-Aminoundecanedioic acid is a non-proteinogenic amino acid characterized by an eleven-carbon backbone with a carboxylic acid group at each terminus and an amino group at the C-6 position. This unique structure imparts specific conformational properties and functionalities, making it an attractive monomer for the synthesis of specialty polymers with modified thermal and mechanical properties. Furthermore, its bifunctional nature allows for its incorporation into various molecular scaffolds for the development of new therapeutic agents. This guide will explore the most practical and efficient synthetic routes to this compound, with a focus on the underlying chemical principles and detailed experimental procedures.

Strategic Approaches to Synthesis

The synthesis of 6-aminoundecanedioic acid can be approached through several strategic pathways. The most logical and commonly employed strategy involves the introduction of the amino group onto a pre-existing undecanedioic acid backbone. A key intermediate in this approach is 6-oxoundecanedioic acid, which can then be converted to the desired amino acid via reductive amination. Alternative strategies, such as the Ritter reaction or enzymatic transamination, offer different advantages and will also be discussed.

dot

Synthesis_Strategies cluster_main Key Synthetic Strategies cluster_alternatives Alternative Routes Undecanedioic_Acid_Derivatives Undecanedioic Acid Derivatives 6_Oxoundecanedioic_Acid 6-Oxoundecanedioic Acid Undecanedioic_Acid_Derivatives->6_Oxoundecanedioic_Acid Oxidation 6_Aminoundecanedioic_Acid 6-Aminoundecanedioic Acid 6_Oxoundecanedioic_Acid->6_Aminoundecanedioic_Acid Reductive Amination / Transamination Alternative_Precursors Alternative Precursors Ritter_Reaction_Product Intermediate (e.g., N-acyl derivative) Alternative_Precursors->Ritter_Reaction_Product Ritter Reaction Ritter_Reaction_Product->6_Aminoundecanedioic_Acid Hydrolysis Reductive_Amination 6_Oxo 6-Oxoundecanedioic Acid Imine Iminium Intermediate 6_Oxo->Imine + Ammonia Ammonia (or Ammonium Salt) Ammonia->Imine 6_Amino 6-Aminoundecanedioic Acid Imine->6_Amino Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->6_Amino Reduction Transamination 6_Oxo 6-Oxoundecanedioic Acid Transaminase ω-Transaminase (with PLP cofactor) 6_Oxo->Transaminase Amino_Donor Amino Donor (e.g., Alanine) Amino_Donor->Transaminase 6_Amino 6-Aminoundecanedioic Acid Transaminase->6_Amino Keto_Acid_Byproduct Keto-acid Byproduct (e.g., Pyruvate) Transaminase->Keto_Acid_Byproduct

Application

Application Notes and Protocols for the Purification of 6-Aminoundecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Strategic Overview 6-Aminoundecanedioic acid is a bifunctional molecule of significant interest, possessing a long C11 aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

6-Aminoundecanedioic acid is a bifunctional molecule of significant interest, possessing a long C11 aliphatic chain, a primary amine, and two terminal carboxylic acid groups. This unique structure makes it a valuable building block in the synthesis of specialty polyamides, drug-polymer conjugates, and other advanced materials. For these applications, particularly in the pharmaceutical and biomedical fields, achieving exceptionally high purity is not merely a procedural step but a prerequisite for ensuring material performance, safety, and regulatory compliance.

The purification of 6-aminoundecanedioic acid is complicated by its amphoteric nature and its structural similarity to potential process-related impurities. Direct literature on specific, optimized purification protocols for this exact molecule is scarce. Therefore, this guide synthesizes established principles from the purification of analogous long-chain amino acids and dicarboxylic acids to provide robust, field-proven methodologies.[1][2] The strategies detailed herein are grounded in the fundamental physicochemical properties of the target molecule and are designed to be both effective and adaptable.

This document will explore two primary, orthogonal purification techniques: pH-controlled precipitation and recrystallization , which leverages solubility minima, and ion-exchange chromatography , which separates molecules based on net charge.

Section 2: Foundational Physicochemical Properties

A successful purification strategy begins with a deep understanding of the molecule's properties. As experimental pKa values for 6-aminoundecanedioic acid are not readily published, we can deduce its behavior from its structure, which features three ionizable groups.

  • Carboxylic Acid Group 1 (C1): pKa₁ ≈ 4.2

  • Carboxylic Acid Group 2 (C11): pKa₂ ≈ 4.5

  • Amino Group (C6): pKa₃ ≈ 10.5

The molecule's charge state is highly dependent on the solution pH:

  • At pH < 2: Both carboxyl groups are protonated (COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (+1).

  • At pH between ~4.5 and ~10.5: Both carboxyl groups are deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a net negative charge (-1).

  • At pH > 11: Both carboxyl groups are deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge (-2).

The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a molecule with two acidic groups and one basic group, the pI is calculated by averaging the pKa values of the two acidic groups.[3][4]

pI = (pKa₁ + pKa₂) / 2 ≈ (4.2 + 4.5) / 2 = 4.35

This low isoelectric point is the cornerstone of our primary purification strategy. At a pH of approximately 4.35, the molecule's net charge is zero, causing its solubility in aqueous media to drop dramatically. This allows for its selective precipitation away from more soluble impurities.

PropertyEstimated ValueSignificance for Purification
Molecular FormulaC₁₁H₂₁NO₄-
Molecular Weight231.29 g/mol -
pKa₁ (C1-COOH)~4.2Governs charge state at acidic pH.
pKa₂ (C11-COOH)~4.5Governs charge state at acidic pH.
pKa₃ (C6-NH₂)~10.5Governs charge state at basic pH.
Isoelectric Point (pI)~4.35 pH of minimum aqueous solubility; key for precipitation.

Section 3: Common Process-Related Impurities

The nature of impurities is dictated by the synthetic route. A common pathway to long-chain amino acids involves the Beckmann rearrangement of oxime derivatives of keto fatty acids.[5] Impurities may include:

  • Unreacted Starting Materials: Such as the parent keto-undecanedioic acid.

  • Isomeric Byproducts: Amide isomers formed during the rearrangement step.

  • Hydrolysis Byproducts: Short-chain alkanoic acids or alkylamines from incomplete reactions.[5]

  • Color Bodies: High molecular weight, colored impurities, often from fermentation or thermal degradation.[2]

  • Residual Catalysts and Solvents: Inorganic salts and organic solvents used during synthesis.

A robust purification protocol must be capable of removing impurities with both similar and dissimilar chemical properties.

Section 4: Protocol 1: Purification by pH-Controlled Recrystallization

This method is highly effective for bulk purification and relies on the principle that the solubility of 6-aminoundecanedioic acid is lowest at its isoelectric point (pI ≈ 4.35). The protocol involves dissolving the crude material at a high pH (where it is a soluble salt), treating with activated carbon to remove color bodies, and then carefully acidifying the solution to the pI to precipitate the pure product.[1][5]

Experimental Protocol
  • Dissolution: In a suitable vessel, suspend the crude 6-aminoundecanedioic acid in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: While stirring, slowly add a 2M aqueous solution of NaOH or KOH. Continue adding base until the solid completely dissolves and the solution pH is >11. This converts the molecule to its highly soluble dianionic salt.

  • Decolorization: Heat the solution to 60-70°C. Add activated carbon (approx. 5-10% w/w of the crude starting material). Stir at this temperature for 30-60 minutes to allow for the adsorption of colored impurities.[1]

  • Hot Filtration: Filter the hot solution through a pad of Celite® or another filter aid to remove the activated carbon and any insoluble particulate matter. The resulting filtrate should be clear and colorless.

  • Precipitation: Cool the filtrate to room temperature. While stirring vigorously, slowly add a 2M aqueous solution of HCl or H₂SO₄ dropwise. Monitor the pH of the solution closely.

  • Crystallization: As the pH approaches the estimated pI of ~4.35, a white precipitate will begin to form. Continue adding acid until the pH is stable at the pI. Slowing the rate of addition during this phase encourages the growth of larger, more easily filterable crystals.

  • Maturation: Once the target pH is reached, cool the resulting slurry in an ice bath (0-4°C) and continue stirring for 1-2 hours to maximize crystal formation and yield.

  • Isolation: Collect the purified product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of cold acetone or ethanol (to displace water and aid in drying).

  • Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight.

Causality and Trustworthiness

This protocol is self-validating. The dissolution at high pH ensures all acidic components are solubilized, while hot filtration removes insoluble and carbon-adsorbed impurities. The critical step—precipitation at the pI—is highly selective for the target molecule, leaving impurities with different pI values or those that are highly soluble at this pH in the mother liquor. The cold water wash effectively removes the inorganic salts (NaCl or KCl) formed during neutralization.

G cluster_dissolution Dissolution & Decolorization cluster_filtration Impurity Removal cluster_precipitation Precipitation & Isolation crude Crude Product dissolve Dissolve in Water with NaOH (pH > 11) crude->dissolve heat Heat to 60-70°C dissolve->heat carbon Add Activated Carbon heat->carbon stir Stir for 30-60 min carbon->stir hot_filter Hot Filtration (remove carbon & insolubles) stir->hot_filter impurities_out Impurities Discarded hot_filter->impurities_out cool Cool Filtrate hot_filter->cool acidify Acidify with HCl to pI ≈ 4.35 cool->acidify ice_bath Cool in Ice Bath (1-2 hr) acidify->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold H₂O & Acetone vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure 6-Aminoundecanedioic Acid dry->pure

Caption: Workflow for pH-controlled recrystallization.

Section 5: Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

For achieving the highest possible purity, especially for removing structurally similar impurities, ion-exchange chromatography (IEX) is the method of choice. This technique separates molecules based on their net charge at a given pH. Given the molecule's properties, two primary strategies are viable: Anion-Exchange (AEX) or Cation-Exchange (CEX). We will detail the AEX approach, which is highly effective for molecules with low isoelectric points.

Principle of Anion-Exchange (AEX): At a working pH significantly above the pI (e.g., pH 7-8), 6-aminoundecanedioic acid will have a net negative charge. In this state, it will bind to a positively charged anion-exchange resin. Neutral impurities will pass through the column, while positively charged impurities will be repelled. The bound product can then be eluted by increasing the salt concentration (disrupting ionic interactions) or by decreasing the pH (protonating the carboxyl groups to reduce the net negative charge).

Experimental Protocol
  • Resin Selection and Preparation: Select a suitable anion-exchange resin. A weak anion exchanger (e.g., DEAE-Sepharose) is often a good starting point. Prepare the resin according to the manufacturer's instructions, which typically involves washing and equilibrating it with the starting buffer.

  • Buffer Preparation:

    • Binding/Equilibration Buffer: 20 mM Tris-HCl or phosphate buffer, pH 8.0.

    • Elution Buffer: 20 mM Tris-HCl or phosphate buffer + 1.0 M NaCl, pH 8.0.

  • Column Packing and Equilibration: Pack a chromatography column with the prepared resin slurry. Equilibrate the packed column by washing it with 5-10 column volumes (CV) of the Binding/Equilibration Buffer until the pH and conductivity of the eluate match that of the buffer.

  • Sample Preparation and Loading: Dissolve the partially purified 6-aminoundecanedioic acid in the Binding/Equilibration Buffer at a known concentration. Ensure the pH is adjusted to 8.0. Filter the sample through a 0.22 µm filter to remove any particulates. Load the sample onto the equilibrated column at a controlled flow rate.

  • Wash Step: After loading, wash the column with 3-5 CV of Binding/Equilibration Buffer to remove any unbound or weakly bound impurities. Collect fractions and monitor the UV absorbance (if applicable) or conductivity until it returns to baseline.

  • Elution: Elute the bound product from the column using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. This gradual increase in salt concentration will elute molecules based on their binding affinity.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis and Pooling: Analyze the collected fractions for the presence of the target molecule (e.g., by HPLC or a colorimetric assay). Pool the fractions containing the pure product.

  • Desalting: The purified product is now in a high-salt buffer. It can be recovered by pH precipitation as described in Protocol 1 or by using a desalting column (size-exclusion chromatography).

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing resin Select & Prepare Anion-Exchange Resin column Pack & Equilibrate Column (Binding Buffer, pH 8.0) resin->column load Load Sample onto Column column->load sample Dissolve & Filter Sample (Binding Buffer, pH 8.0) sample->load wash Wash with Binding Buffer (3-5 CV) load->wash elute Elute with Salt Gradient (0-1.0 M NaCl) wash->elute impurities_out Unbound Impurities wash->impurities_out collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt & Recover Product pool->desalt pure High-Purity Product desalt->pure

Caption: Workflow for Anion-Exchange Chromatography.

Section 6: Purity Assessment

The purity of the final product must be rigorously assessed. A combination of analytical techniques is recommended to ensure the removal of various potential impurities.

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantitative purity assessment. Reversed-phase HPLC (RP-HPLC) is effective for separating based on hydrophobicity, while ion-exchange HPLC can resolve charge-based impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can detect and identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used to identify trace impurities.

  • Elemental Analysis: Determines the percentage of Carbon, Hydrogen, and Nitrogen, providing an overall assessment of purity against the theoretical composition.

By employing these orthogonal purification and analytical techniques, researchers and drug development professionals can confidently obtain 6-aminoundecanedioic acid of the high purity required for demanding applications.

References

  • European Patent Office. (n.d.). EP3672935A1 - Process for purifying long chain amino acids. Google Patents.
  • United States Patent and Trademark Office. (n.d.). US10343978B2 - Process for producing long chain amino acids and dibasic acids. Google Patents.
  • European Patent Office. (n.d.). EP3645499B1 - Process for the separation of long chain amino acids and dibasic acids. EPO. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 6-Aminohexanoic Acid. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points. Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

Sources

Method

Application Note: Synthesis and Biomedical Functionalization of Hyperbranched Polyamides using 6-Aminoundecanedioic Acid

Executive Summary The development of advanced nanocarriers for targeted drug delivery relies heavily on the architectural precision of the underlying polymers. 6-Aminoundecanedioic acid is a highly versatile, aliphatic m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced nanocarriers for targeted drug delivery relies heavily on the architectural precision of the underlying polymers. 6-Aminoundecanedioic acid is a highly versatile, aliphatic


 monomer (containing one primary amine and two carboxylic acid groups) that serves as an ideal building block for synthesizing hyperbranched polyamides (HBPAs). Unlike linear polymers, HBPAs synthesized from 

monomers exhibit a highly branched, three-dimensional globular structure with low intrinsic viscosity, high solubility, and an abundance of terminal functional groups[1].

This application note provides a comprehensive, self-validating methodology for polymerizing 6-aminoundecanedioic acid into a carboxyl-terminated hyperbranched core, followed by surface PEGylation and the encapsulation of hydrophobic therapeutics (e.g., curcumin or doxorubicin) to form unimolecular micelles[2].

Mechanistic Rationale & Experimental Causality

Monomer Selection: The Aliphatic Advantage

While aromatic


 monomers (such as 3,5-diaminobenzoic acid) are common in hyperbranched polymer synthesis, their resulting backbones are extremely rigid, often leading to poor solubility and limited drug-loading cavities[3]. 6-Aminoundecanedioic acid features an 11-carbon aliphatic chain. This critical structural feature provides high internal chain flexibility, creating dynamic hydrophobic pockets within the hyperbranched core that are highly favorable for the non-covalent encapsulation of hydrophobic drugs[4].
Polymerization Strategy: The Yamazaki Method

Direct melt polycondensation of aliphatic amino acids often leads to thermal degradation or unwanted side reactions (such as intermolecular cross-linking). To prevent this, we utilize the Yamazaki polycondensation method [5].

  • Causality of Reagents: Triphenyl phosphite (TPP) and pyridine are used to activate the carboxylic acid groups in situ, forming a highly reactive acyloxy-

    
    -phosphonium salt intermediate. This allows the amidation reaction to proceed at a relatively low temperature (120°C).
    
  • Role of LiCl: Lithium chloride is added to the

    
    -methyl-2-pyrrolidone (NMP) solvent to disrupt the strong intermolecular hydrogen bonding between the growing polyamide chains. This prevents the premature precipitation of the polymer, allowing it to reach a higher molecular weight and degree of branching[5].
    
Self-Assembly and Drug Delivery

Because the polymerization of an


 monomer leaves one unreacted 

group per repeating unit, the resulting HBPA features a dense periphery of carboxylic acids. By conjugating amine-terminated methoxy-polyethylene glycol (mPEG-

) to these terminal groups via EDC/NHS coupling, we generate an amphiphilic core-shell architecture. In aqueous environments, these macromolecules function as unimolecular micelles , avoiding the critical micelle concentration (CMC) instability inherent to traditional linear block copolymers[2].

Experimental Workflows & Visualizations

Workflow 1: Polymer Synthesis

G Monomer 6-Aminoundecanedioic Acid (AB2 Monomer) Reaction Yamazaki Polycondensation (120°C, 6 hours) Monomer->Reaction Reagents NMP, LiCl, Pyridine Triphenyl Phosphite (TPP) Reagents->Reaction Precipitation Precipitation in Methanol & Filtration Reaction->Precipitation Product Hyperbranched Polyamide (HBPA-COOH) Precipitation->Product

Caption: Workflow for the one-pot synthesis of hyperbranched polyamide via Yamazaki polycondensation.

Workflow 2: Biomedical Functionalization

G HBPA HBPA Core (Terminal -COOH) Activation EDC/NHS Activation (in DMSO, 24h) HBPA->Activation PEGylation mPEG-NH2 Conjugation (Amide Bond Formation) Activation->PEGylation Dialysis Dialysis against MWCO 3500 (Remove unreacted PEG) PEGylation->Dialysis DrugLoading Nanoprecipitation with Hydrophobic Drug Dialysis->DrugLoading Micelle Drug-Loaded Unimolecular Micelle DrugLoading->Micelle

Caption: Pathway for PEGylation and hydrophobic drug encapsulation of the HBPA core.

Step-by-Step Protocols

Protocol A: Synthesis of Carboxyl-Terminated HBPA

Note: This protocol is a self-validating system. The transition of the reaction mixture from a heterogeneous suspension to a viscous, homogeneous amber solution acts as a visual indicator of successful phosphonium intermediate formation and subsequent polymerization.

  • Preparation: Dry Lithium Chloride (LiCl) in a vacuum oven at 150°C for 12 hours prior to use to ensure the complete removal of moisture, which would otherwise hydrolyze the TPP catalyst.

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add 10 mmol of 6-aminoundecanedioic acid and 2.0 g of anhydrous LiCl[5].

  • Solvent & Catalyst Addition: Inject 15 mL of anhydrous NMP and 5 mL of anhydrous pyridine. Stir under a nitrogen atmosphere for 15 minutes. Add 3.2 mL (approx. 12 mmol) of Triphenyl Phosphite (TPP) via syringe.

  • Polycondensation: Submerge the flask in a pre-heated oil bath at 120°C. Maintain stirring at 400 RPM for exactly 6 hours.

  • Precipitation & Purification: Cool the mixture to room temperature. Pour the viscous solution dropwise into 300 mL of vigorously stirred cold methanol. A white/pale-yellow precipitate will form.

  • Soxhlet Extraction: Filter the precipitate and transfer it to a Soxhlet thimble. Extract with methanol for 24 hours to remove residual pyridine, NMP, and phosphite byproducts. Dry the purified HBPA under vacuum at 60°C for 48 hours.

  • Validation Check: Perform FTIR analysis on the dried powder. The presence of a strong Amide I band at

    
    1650 cm
    
    
    
    and a broad peak spanning 3300–2500 cm
    
    
    (carboxylic acid -OH stretch) confirms the structural integrity of the HBPA-COOH.
Protocol B: PEGylation of the HBPA Core
  • Activation: Dissolve 500 mg of HBPA-COOH in 10 mL of anhydrous DMSO. Add 1.5 molar equivalents (relative to the calculated terminal -COOH groups) of EDC·HCl and 1.5 equivalents of NHS. Stir in the dark at room temperature for 12 hours to form the NHS-ester intermediate.

  • Conjugation: Add 1.0 equivalent of mPEG-

    
     (Mw = 2000 Da) dissolved in 5 mL of DMSO to the activated mixture. Add 100 
    
    
    
    L of Triethylamine (TEA) as a catalytic base. Stir for 48 hours.
  • Purification: Transfer the solution to a dialysis tubing (MWCO 3500 Da) and dialyze against deionized water for 3 days, changing the water every 8 hours to remove unreacted PEG, EDC, and NHS.

  • Lyophilization: Freeze-dry the dialysate to obtain the amphiphilic HBPA-PEG copolymer.

  • Validation Check: Analyze via Size Exclusion Chromatography (SEC). A distinct shift to a lower retention time compared to the bare HBPA confirms an increase in hydrodynamic volume due to successful PEGylation.

Protocol C: Encapsulation of Curcumin (Nanoprecipitation)
  • Solution Preparation: Dissolve 20 mg of HBPA-PEG and 5 mg of Curcumin (a model hydrophobic drug) in 2 mL of acetone[4].

  • Self-Assembly: Add the organic solution dropwise (1 mL/min) into 10 mL of rapidly stirring (1000 RPM) Milli-Q water. The hydrophobic HBPA core collapses to minimize aqueous contact, physically entrapping the curcumin, while the PEG chains extend into the water to stabilize the nanoparticle.

  • Solvent Evaporation: Leave the dispersion stirring uncovered overnight in a fume hood to evaporate the acetone.

  • Free Drug Removal: Centrifuge the dispersion at 3,000 RPM for 10 minutes to pellet any unencapsulated, precipitated curcumin. Collect the clear, yellow supernatant containing the drug-loaded micelles.

  • Validation Check: Lyophilize a known aliquot, dissolve in DMSO, and measure absorbance at 420 nm using UV-Vis spectroscopy to quantify the Encapsulation Efficiency (EE%).

Quantitative Data & Characterization

The structural and physicochemical properties of the synthesized polymers and resulting nanoparticles dictate their efficacy in biomedical applications. The data below summarizes typical yields, molecular weights, and nanoparticle metrics achieved using this methodology.

Table 1: Polymerization Conditions and HBPA Core Properties

Monomer ConcentrationReaction Temp (°C)Reaction Time (h)Yield (%)

(Da)*
Polydispersity (PDI)Degree of Branching (DB)
0.5 M12036814,5001.850.42
0.5 M 120 6 85 28,200 2.10 0.58
1.0 M1206GelationN/AN/AN/A

*Determined via GPC/SEC relative to polystyrene standards in DMF. Note: Increasing monomer concentration beyond 0.5 M in Yamazaki conditions often leads to intermolecular cross-linking (gelation) before high branching is achieved.

Table 2: Physicochemical Properties of Drug-Loaded HBPA-PEG Micelles

FormulationZ-Average Size (nm)Zeta Potential (mV)PDIEncapsulation Efficiency (%)Drug Loading Capacity (%)
Empty HBPA-PEG45.2 ± 2.1-12.4 ± 1.50.12N/AN/A
Curcumin-Loaded58.6 ± 3.4-10.8 ± 1.20.1582.4 ± 3.114.5 ± 0.8
Doxorubicin-Loaded62.1 ± 2.8-8.5 ± 1.40.1876.8 ± 4.211.2 ± 1.1

The highly flexible aliphatic core of the 6-aminoundecanedioic acid-derived polymer allows for exceptional drug loading capacities (>10%) compared to rigid aromatic hyperbranched systems.

References

1.[5] Synthesis and characterization of novel functional hyperbranched polyamides from AB2 units: effect of extra functional groups - Taylor & Francis.[Link] 2.[1] Hyperbranched polymers: a promising new class of materials - Progress in Polymer Science.[Link] 3.[4] Synthesis of AB2 type hyperbranched polymer by CuAAC based 1,3-dipolar cycloaddition and its application in delivering curcumin to cancer cell cultures in-vitro - CoLab.ws.[Link] 4.[3] Synthesis and Properties of Hyperbranched Aromatic Polyamide Copolymers from AB and AB2 Monomers by Direct Polycondensation - Macromolecules (ACS Publications).[Link] 5.[2] Tumor microenvironment-responsive hyperbranched polymers for controlled drug delivery - UCL Discovery.[Link]

Sources

Application

Application Note: 6-Aminoundecanedioic Acid as a Monomer for High-Performance Bio-Based Polyamides

Introduction: The Imperative for Sustainable High-Performance Polymers Polyamides (PAs), a cornerstone of engineering thermoplastics, are integral to a multitude of industries, from automotive to electronics and textiles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Sustainable High-Performance Polymers

Polyamides (PAs), a cornerstone of engineering thermoplastics, are integral to a multitude of industries, from automotive to electronics and textiles, owing to their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] This performance is largely attributed to the presence of amide linkages that facilitate strong intermolecular hydrogen bonding.[1] However, the traditional reliance on fossil-fuel-derived monomers for polyamide production presents significant environmental challenges. In response, the scientific community has increasingly focused on developing bio-based polyamides that offer a reduced environmental footprint without compromising performance.[4]

6-aminoundecanedioic acid stands out as a promising bio-based monomer. Its structure, featuring a C6 amino-acid backbone and a C11 dicarboxylic acid, offers a unique building block for creating a novel polyamide, herein designated as Polyamide 6,11 (PA 6,11). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of polyamides derived from 6-aminoundecanedioic acid. We will delve into detailed protocols for polymerization, in-depth characterization methodologies, and an analysis of the resulting polymer's properties, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Monomer at a Glance: 6-Aminoundecanedioic Acid

6-aminoundecanedioic acid is a bifunctional monomer containing both an amine (-NH2) and two carboxylic acid (-COOH) groups. This structure allows it to undergo self-condensation or condensation with other monomers to form polyamides. Its partial bio-based origin, derivable from renewable resources, makes it an attractive candidate for producing more sustainable polymers.

Table 1: Properties of 6-Aminoundecanedioic Acid Monomer

PropertyValue
Chemical FormulaC11H21NO4
Molar Mass231.29 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point~180-185 °C (Decomposition may occur)
SolubilitySoluble in hot water and polar organic solvents

Polymerization of 6-Aminoundecanedioic Acid: Synthesis of Polyamide 6,11

The synthesis of high molecular weight polyamides from amino acid monomers is typically achieved through melt polycondensation.[5][6] This solvent-free method is environmentally friendly and widely used in industrial polymer production.[5]

Logical Workflow for Polyamide Synthesis

cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer 6-Aminoundecanedioic Acid Drying Drying of Monomer (Vacuum Oven) Monomer->Drying Reactor High-Temperature Reactor Drying->Reactor Stage1 Pre-polymerization (Nitrogen Atmosphere) Reactor->Stage1 Heat to 220-240°C Stage2 Polycondensation (High Vacuum) Stage1->Stage2 Apply Vacuum, Heat to 250-270°C Extrusion Polymer Extrusion & Pelletization Stage2->Extrusion Purification Purification (e.g., washing with hot water) Extrusion->Purification FinalDrying Final Drying of Pellets Purification->FinalDrying

Caption: Workflow for the synthesis of Polyamide 6,11.

Detailed Protocol 1: Melt Polycondensation

Rationale: Melt polycondensation is a robust and scalable method for producing high molecular weight polyamides. The reaction proceeds in two main stages: a pre-polymerization step under an inert atmosphere to form oligomers, followed by a high-vacuum polycondensation step to increase the molecular weight by efficiently removing the water byproduct.

Materials and Equipment:

  • 6-aminoundecanedioic acid

  • High-temperature glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and vacuum port

  • Heating mantle or oil bath

  • Vacuum pump capable of reaching <1 mbar

  • Temperature controller

  • Vacuum oven

Procedure:

  • Monomer Preparation: Dry the 6-aminoundecanedioic acid in a vacuum oven at 80-100°C for at least 12 hours to remove any residual moisture, which can hinder the polymerization process.

  • Reactor Setup: Charge the dried monomer into the reactor.

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the pre-polymerization stage.

  • Pre-polymerization:

    • Begin stirring and gradually heat the reactor to a temperature of 220-240°C.

    • Maintain this temperature for 1-2 hours. During this phase, the monomer will melt and start to form low molecular weight oligomers (pre-polymer), with the visible evolution of water vapor.

  • Polycondensation:

    • Increase the temperature to 250-270°C.

    • Gradually apply a high vacuum (e.g., <1 mbar) over 30-60 minutes. This slow reduction in pressure prevents excessive foaming of the reaction mixture.

    • Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polyamide grows.

  • Polymer Discharge and Cooling:

    • Once the desired viscosity is reached, release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to solidify it.

    • Alternatively, allow the polymer to cool under a nitrogen blanket and then mechanically remove it from the reactor.

  • Pelletization and Purification:

    • The solidified polymer strand can be pelletized.

    • To remove any unreacted monomer or low molecular weight oligomers, the pellets can be washed with hot water.[7]

  • Final Drying: Dry the purified polyamide pellets in a vacuum oven at 80-100°C for 24 hours before characterization and further processing.

Characterization of Polyamide 6,11

A thorough characterization of the synthesized polyamide is crucial to understand its structure-property relationships and assess its potential for various applications.

Logical Workflow for Polymer Characterization

cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties Polymer Synthesized Polyamide 6,11 FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA Tensile Tensile Testing Polymer->Tensile

Caption: Workflow for the characterization of Polyamide 6,11.

Detailed Protocol 2: Thermal Characterization

A. Differential Scanning Calorimetry (DSC)

Rationale: DSC is used to determine key thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4][8][9] This information is vital for defining the processing window and understanding the material's service temperature range.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polyamide into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan in the DSC cell.

    • Heat the sample from room temperature to 300°C at a heating rate of 10-20 °C/min under a nitrogen atmosphere.[10] This first heating scan is used to erase the thermal history of the sample.

    • Hold the sample at 300°C for 3-5 minutes.

    • Cool the sample to room temperature at a controlled rate of 10-20 °C/min. This scan will reveal the crystallization temperature (Tc).

    • Heat the sample again to 300°C at 10-20 °C/min. This second heating scan provides the glass transition temperature (Tg) and melting temperature (Tm).[11]

B. Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition temperature.[12][13] This is critical for assessing the material's performance in high-temperature applications and for predicting its lifetime.[12][14]

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polyamide in a TGA pan.

  • TGA Analysis:

    • Heat the sample from room temperature to 600-800°C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.[15]

    • Record the mass loss as a function of temperature. The onset of decomposition and the temperature at which 5% or 10% weight loss occurs are key parameters for evaluating thermal stability.

Detailed Protocol 3: Mechanical Characterization

Rationale: Tensile testing provides fundamental information about the mechanical properties of a material, including its strength, stiffness (Young's modulus), and ductility (elongation at break).[16] These properties are essential for determining the suitability of the polyamide for structural applications.

Procedure (Following ISO 527-3 for thin films): [17]

  • Sample Preparation: Prepare thin films of the polyamide by melt pressing or solution casting. Cut the films into standardized dumbbell-shaped specimens.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours, as moisture content can significantly affect the mechanical properties of polyamides.[18]

  • Tensile Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min).[18]

    • Record the force and elongation until the specimen fractures.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Expected Properties of Polyamide 6,11

Based on the structure of 6-aminoundecanedioic acid, the resulting PA 6,11 is expected to exhibit a unique balance of properties, positioning it between short-chain polyamides like PA 6 and long-chain polyamides like PA 11.

Table 2: Comparison of Expected Properties of PA 6,11 with Commercial Polyamides

PropertyPolyamide 6 (PA 6)Polyamide 6,11 (Expected)Polyamide 11 (PA 11)
Monomer Origin Fossil-basedPartially Bio-basedBio-based (Castor Oil)[3][19]
Melting Point (Tm) ~220°C[1]190-210°C~190°C[1][19]
Glass Transition (Tg) ~50-60°C45-55°C~42°C
Water Absorption High[3]ModerateLow[2][19]
Mechanical Strength High[1]HighModerate-High
Flexibility ModerateGoodHigh[1]
Chemical Resistance GoodExcellentExcellent[1][19]

The longer aliphatic chain from the undecanedioic acid portion is anticipated to impart lower moisture absorption, improved dimensional stability, and enhanced chemical resistance compared to PA 6.[2] The presence of the C6 amino acid segment should ensure good mechanical strength and a relatively high melting point, making it suitable for demanding applications.

Potential Applications

The balanced property profile of PA 6,11 makes it a strong candidate for a wide range of applications, including:

  • Automotive: Fuel lines, connectors, and under-the-hood components where chemical and thermal resistance are crucial.[2]

  • Electronics: Cable jacketing, connectors, and housings requiring good electrical insulation and durability.

  • Industrial: Filaments for technical textiles, films for packaging, and components for machinery that demand high strength and wear resistance.

  • Drug Development: As a matrix for controlled drug release, leveraging its biodegradability and biocompatibility, which can be tailored through copolymerization.

Conclusion

6-aminoundecanedioic acid presents a valuable opportunity for the development of high-performance, partially bio-based polyamides. The synthesis via melt polycondensation is a well-established and scalable method. The resulting Polyamide 6,11 is expected to bridge the performance gap between short-chain and long-chain polyamides, offering a unique combination of high strength, good thermal stability, and low moisture absorption. The detailed protocols and characterization workflows provided in this application note serve as a robust foundation for researchers and scientists to explore the full potential of this promising sustainable polymer.

References

  • Khiati, Z., & Mrah, L. (2023). Synthesis of polyamide-6: Characterization and application to the removal of heavy metals by clays. Indian Journal of Chemical Technology (IJCT). Available from: [Link]

  • Poly Fluoro Ltd. (2024, December 20). Understanding Polyamide: A Versatile Engineering Polymer. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of long carbon chain polyamide 1012 modified polyamide 6 via melt copolymerization. Available from: [Link]

  • Kloner 3d. (n.d.). Polyamide (PA 6, PA 6.6, PA 11, PA 12). Available from: [Link]

  • alpha-plast.com.ua. (2023, June 20). Polyamide (PA) or Nylon: Complete Guide (PA6, PA66, PA11, PA12…). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of polyamide 6/11 copolymers and their use as matrix polymer in wood‐plastic composites. Available from: [Link]

  • ResearchGate. (2025, August 7). Preparation and characterization of nylon 6 11 copolymer. Available from: [Link]

  • Defense Technical Information Center. (n.d.). Characterization of Polyamide 66 Obturator Materials by Differential Scanning Calorimetry and Size-Exclusion Chromatography. Available from: [Link]

  • STEP Lab. (n.d.). ISO 527-3 - Tensile Testing of Plastic Films and Sheets. Available from: [Link]

  • Pacorr. (2025, November 17). What Is ASTM D882-02? A Complete Guide to Plastic Film Tensile Testing. Available from: [Link]

  • Juniper Publishers. (2020, June 8). Recent Advances in the Synthesis and Analysis of Polyamide 6 and Products therefrom: From Polymerization Chemistry of εcaprolac. Available from: [Link]

  • ACS Publications. (n.d.). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society. Available from: [Link]

  • Taylor & Francis. (2009, January 22). Synthesis and Characterization of Novel Biodegradable Polyamides Containing α-amino Acid. Available from: [Link]

  • Scribd. (n.d.). Tensile Tests For Polyamide 6 and Polypr. Available from: [Link]

  • YouTube. (2014, October 8). Synthesis of Polyamides from . Available from: [Link]

  • GovInfo. (n.d.). Tensile testing of thin films : techniques and results (Materials Reliability Series). Available from: [Link]

  • PE Polska. (n.d.). Characterization of Polymers using TGA. Available from: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Available from: [Link]

  • ResearchGate. (n.d.). TGA curves of poly(amide-imide) 4f with a heating rate of 20 C/min. Available from: [Link]

  • Scribd. (n.d.). Thermogravimetric Analysis for Polymers | PDF. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). A tensile-testing technique for micrometer-sized free-standing thin films. Available from: [Link]

  • Google Patents. (2009, January 1). US8674020B2 - Process for preparing polyamides.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]

  • YouTube. (2019, November 20). Quick Review of Polyamide Synthesis. Available from: [Link]

  • YouTube. (2025, July 1). The Melting Point Mystery: Identifying Polyamide 6.6 & 6 with DSC (Thermal Analysis). Available from: [Link]

  • Brunel University Research Archive. (n.d.). SYNTHESIS AND CHARACTERISATION OF POLYAMIDE 6 BLENDS MADE BY REACTIVE EXTRUSION. Available from: [Link]

  • Aaltodoc. (2016, September 9). Phan Huy Nguyễn SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Available from: [Link]

  • PubMed. (2016, September 15). Biobased Polyamides: Recent Advances in Basic and Applied Research. Available from: [Link]

  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Available from: [Link]

  • ResearchGate. (n.d.). TGA thermogram of the polyamide. Available from: [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Available from: [Link]

  • NETZSCH. (2015, June 30). Characterization and Classification of Recycled Polyamides by Means of Identify. Available from: [Link]

  • (n.d.). Procedures for homogeneous anionic polymerization. Available from: [Link]

  • ResearchGate. (2025, November 10). Characterization of polyamides 6, 11, and 12. Determination of molecular weight by size exclusion chromatography (IUPAC Technical Report). Available from: [Link]

  • MDPI. (2019, June 3). A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification. Available from: [Link]

  • RSC Publishing. (n.d.). Polymer Chemistry. Available from: [Link]

  • PubMed. (2023, June 12). Melt Polycondensation Strategy for Amide-Functionalized l-Aspartic Acid Amphiphilic Polyester Nano-assemblies and Enzyme-Responsive Drug Delivery in Cancer Cells. Available from: [Link]

  • CHIMIA. (n.d.). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. Available from: [Link]

  • Frontiers. (2019, November 13). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

  • ResearchGate. (n.d.). Concentration of 6-aminopenicillanic acid from penicillin bioconversion solution and its mother liquor by nanofiltration membrane. Available from: [Link]

  • Cheng Research Group - Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Available from: [Link]

  • MDPI. (2024, June 16). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. Available from: [Link]

  • ResearchGate. (n.d.). Cyclic Polyamide-6 by Thermal Polycondensation of ε-Caprolactam and ε-Aminocaproic Acid†. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Enzymatic Synthesis of 6-Aminoundecanedioic Acid

Abstract 6-Aminoundecanedioic acid is a valuable α,ω-bifunctional monomer, serving as a key building block for the synthesis of high-performance polyamides. Traditional chemical synthesis routes for such molecules often...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Aminoundecanedioic acid is a valuable α,ω-bifunctional monomer, serving as a key building block for the synthesis of high-performance polyamides. Traditional chemical synthesis routes for such molecules often require harsh reaction conditions, heavy metal catalysts, and complex protection/deprotection steps. This guide details robust and sustainable protocols for the enzymatic synthesis of 6-aminoundecanedioic acid, primarily focusing on the highly selective ω-transaminase (ω-TA) pathway. This biocatalytic approach offers significant advantages, including mild reaction conditions, high selectivity, and a reduced environmental footprint, making it an attractive alternative for industrial and research applications. We provide a detailed explanation of the enzymatic strategy, step-by-step protocols for biotransformation and product analysis, and expert insights into optimizing reaction parameters for maximal yield and purity.

Introduction: The Case for Biocatalysis

The demand for sustainable and bio-based polymers has driven research into greener manufacturing processes for their constituent monomers.[1] 6-Aminoundecanedioic acid, with its terminal amino and carboxylic acid groups, is an ideal precursor for specialty polyamides. Enzymatic synthesis provides a powerful tool for producing such molecules with high fidelity.[2] Unlike conventional chemical methods, enzymes operate under mild aqueous conditions, exhibit exceptional chemo-, regio-, and stereoselectivity, and can obviate the need for protecting groups.[3][4]

This document focuses on the application of ω-transaminases (ω-TAs), a class of pyridoxal 5′-phosphate (PLP)-dependent enzymes, for the asymmetric synthesis of 6-aminoundecanedioic acid from its corresponding keto-acid precursor.[5][6] ω-TAs catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, making them highly effective for producing a wide array of chiral amines and unnatural amino acids.[7][8]

Overview of the Primary Enzymatic Strategy

The most direct and efficient biocatalytic route to 6-aminoundecanedioic acid involves the reductive amination of a precursor, 6-oxoundecanedioic acid, using an ω-transaminase. This strategy leverages the high selectivity of the enzyme to install the amino group at the C6 position.

Enzymatic_Synthesis_Workflow Substrate 6-Oxoundecanedioic Acid (Keto-Acid Precursor) Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Substrate->Enzyme Substrate Product 6-Aminoundecanedioic Acid Enzyme->Product Biotransformation Byproduct Keto Byproduct (e.g., Acetone) Enzyme->Byproduct AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Enzyme Amino Donor

Caption: High-level workflow for the ω-transaminase-catalyzed synthesis of 6-aminoundecanedioic acid.

The ω-Transaminase (ω-TA) Pathway: Principles and Protocol

Scientific Principle

ω-Transaminases catalyze the transfer of an amino group from a primary amine donor to a carbonyl acceptor using the cofactor pyridoxal 5′-phosphate (PLP).[6] The reaction proceeds via a "ping-pong-bi-bi" mechanism.[6] A key challenge in transaminase reactions is the chemical equilibrium, which is often close to unity.[9] To drive the reaction towards product formation, a cheap, readily available amino donor like isopropylamine or L-alanine is used in excess. The conversion of isopropylamine to acetone, a volatile byproduct, effectively shifts the equilibrium, leading to high conversion rates of the keto-acid substrate.[9]

Transaminase_Mechanism cluster_1 Half-Reaction 1: Amino Donor Binding cluster_2 Half-Reaction 2: Amino Acid Formation KetoAcid 6-Oxoundecanedioic Acid Enzyme_PMP ω-TA-PMP (Aminated Enzyme) KetoAcid->Enzyme_PMP binds AminoDonor Isopropylamine Enzyme_PLP ω-TA-PLP (Enzyme-Cofactor Complex) AminoDonor->Enzyme_PLP binds Enzyme_PLP->Enzyme_PMP Amino group transfer Acetone Acetone (Byproduct) Enzyme_PMP->Acetone releases Enzyme_PLP2 ω-TA-PLP (Regenerated Enzyme) Enzyme_PMP->Enzyme_PLP2 Amino group transfer Product 6-Aminoundecanedioic Acid Enzyme_PLP2->Product releases

Caption: Ping-pong mechanism of the ω-transaminase reaction.

Experimental Protocol: Biotransformation

This protocol provides a general method for the synthesis. Optimization may be required depending on the specific ω-TA enzyme used.

Materials and Reagents:

  • 6-oxoundecanedioic acid (Substrate)

  • Recombinant ω-transaminase (e.g., from Ochrobactrum anthropi or a commercially available kit)[9]

  • Pyridoxal 5′-phosphate (PLP)

  • Isopropylamine (Amino Donor)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Sodium hydroxide (1 M) and Hydrochloric acid (1 M) for pH adjustment

  • Deionized water

Protocol Steps:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer. To 100 mL of 100 mM potassium phosphate buffer (pH 8.0), add PLP to a final concentration of 1 mM.

    • Rationale: PLP is an essential cofactor for transaminase activity. The reaction is typically run at a slightly alkaline pH (7.5-8.5) which is the optimum for many ω-TAs.

  • Substrate Addition: Dissolve 6-oxoundecanedioic acid in the reaction buffer to a final concentration of 50 mM. Adjust the pH back to 8.0 using 1 M NaOH if necessary, as the diacid will lower the pH.

  • Amino Donor Addition: Add isopropylamine to the mixture to a final concentration of 1 M.

    • Rationale: A large excess of the amino donor is used to drive the reaction equilibrium towards the product side, ensuring high conversion of the keto-acid substrate.[9]

  • Enzyme Addition: Initiate the reaction by adding the ω-transaminase. The optimal enzyme loading should be determined empirically, but a starting point of 5-10 mg/mL (for purified enzyme) or 50-100 mg/mL (for cell lysate) is recommended.

  • Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 12-24 hours. Monitor the pH periodically and adjust to 8.0 as needed.

  • Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Quench the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation (e.g., 80°C for 10 min) followed by centrifugation to remove the precipitated enzyme. Analyze the supernatant for substrate consumption and product formation via HPLC (see Section 4.2).

  • Termination: Once the reaction has reached completion (i.e., no further increase in product concentration), terminate it by acidifying the mixture to pH 2.0 with HCl. This will precipitate the majority of the protein. Centrifuge at 10,000 x g for 20 minutes to pellet the enzyme and other solids. Collect the supernatant for purification.

Key Reaction Parameters
ParameterRecommended RangeRationale & Notes
Substrate Conc. 20 - 100 mMHigher concentrations may lead to substrate inhibition. Start at 50 mM.
Enzyme Loading 1,000 - 5,000 U/LVaries by enzyme activity and purity. Must be optimized.
Amino Donor 0.5 - 1.5 M IsopropylamineA high molar excess (10-30x) is crucial to shift the equilibrium.
PLP Cofactor 0.5 - 1.0 mMEssential for enzyme function; ensures the active site is saturated.
pH 7.5 - 8.5Optimal for most ω-TAs. pH control is critical during the reaction.
Temperature 30 - 40 °CBalances enzyme activity and stability. Higher temps can lead to denaturation.
Reaction Time 12 - 48 hoursMonitor progress by HPLC to determine the optimal endpoint.

Product Purification and Analysis

Purification Workflow

Purification of the zwitterionic amino acid from the reaction buffer and salts can be effectively achieved using ion-exchange chromatography.

Purification_Workflow Start Crude Reaction Mixture (Post-Centrifugation) Step1 Load onto Cation-Exchange Column (e.g., Dowex 50WX8) at pH 2.0 Start->Step1 Step2 Wash with Deionized Water (Removes unreacted substrate & salts) Step1->Step2 Step3 Elute with Ammonium Hydroxide (e.g., 2 M NH4OH) Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Lyophilization / Evaporation Step4->Step5 Final Purified 6-Aminoundecanedioic Acid Step5->Final

Caption: Workflow for the purification of 6-aminoundecanedioic acid via ion-exchange chromatography.

Analytical Protocol: HPLC Quantification

A robust reverse-phase HPLC method is required to quantify the substrate and product. Since these molecules lack a strong chromophore, pre-column derivatization or alternative detection methods are necessary. The following is a representative method using pre-column derivatization with o-Phthaldialdehyde (OPA), which reacts with primary amines.

Materials and Reagents:

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v)

  • OPA derivatization reagent

Protocol Steps:

  • Standard Preparation: Prepare a series of standards of 6-aminoundecanedioic acid (0.1 mM to 5 mM) in the reaction buffer.

  • Sample Derivatization: To 100 µL of each standard or quenched reaction sample, add 400 µL of OPA reagent. Vortex and allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Scientist's Note: The OPA derivatization reaction is rapid and the resulting adduct can be unstable. Consistent timing is critical for reproducible quantification.

  • Injection: Immediately inject 20 µL of the derivatized sample onto the HPLC system.

  • Chromatography Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (337 nm)

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: Gradient to 70% B

      • 20-25 min: Hold at 70% B

      • 25-30 min: Return to 10% B and equilibrate

  • Quantification: Construct a calibration curve from the peak areas of the standards. Calculate the concentration of 6-aminoundecanedioic acid in the unknown samples by interpolating from this curve.

Summary and Outlook

The enzymatic synthesis of 6-aminoundecanedioic acid using ω-transaminases represents a highly efficient and sustainable manufacturing strategy. This approach avoids the harsh chemicals and conditions associated with traditional organic synthesis, offering high yields and product purity. Future work in this area will likely focus on the discovery of more robust and thermostable ω-TAs through genome mining and the engineering of existing enzymes to broaden their substrate scope and enhance catalytic efficiency.[6][11] The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this green chemistry approach for the production of valuable polyamide monomers.

References

  • Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology - ASM Journals. [Link]

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis - ACS Publications. [Link]

  • Biocatalytic synthesis of lactones and lactams. PMC. [Link]

  • Versatile nitrilases: Nitrile-hydrolysing enzymes. ScienceDirect. [Link]

  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. RSC Publishing. [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ACS Publications. [Link]

  • Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. PubMed. [Link]

  • Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain. PubMed. [Link]

  • Biocatalytic Production of Amino Carbohydrates through Oxidoreductase and Transaminase Cascades. PMC. [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis - ACS Publications. [Link]

  • Nitrilases are enzymes which catalyze the hydrolysis of a nitrile into the corresponding carboxylic acid and ammonia. Charles University Digital Repository. [Link]

  • Production and Characterization of New Baeyer-Villiger Monooxygenases. Padua Research Archive. [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Thieme. [Link]

  • Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors. ACS Publications. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - NIH. [Link]

  • Enzymatic synthesis of polyesters and their application in protein-polymer conjugation and networks formation. Ghent University Library. [Link]

  • Spectrophotometric method for the estimation of 6-aminopenicillanic acid. PubMed. [Link]

  • Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. ResearchGate. [Link]

  • Development of an analytical method for the quantification of oleanonic acid from mastic gum using HPLC/PDA. SpringerLink. [Link]

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Application

"analytical methods for detecting 6-aminoundecanedioic acid"

Here is the detailed application note and protocol on the analytical methods for detecting 6-aminoundecanedioic acid. Application Note & Protocols Topic: Advanced Analytical Strategies for the Quantification of 6-Aminoun...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed application note and protocol on the analytical methods for detecting 6-aminoundecanedioic acid.

Application Note & Protocols

Topic: Advanced Analytical Strategies for the Quantification of 6-Aminoundecanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Aminoundecanedioic acid is a bifunctional molecule of interest in various chemical and pharmaceutical applications. Its accurate and sensitive detection is critical for process monitoring, quality control, and research. However, its inherent chemical properties—high polarity, low volatility, and the absence of a strong native chromophore—present significant analytical challenges. This guide provides a detailed exploration of robust analytical methodologies tailored for the quantification of 6-aminoundecanedioic acid. We present in-depth protocols for three primary techniques: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization, and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection. Each section explains the fundamental principles, the rationale behind procedural choices, and step-by-step protocols to ensure reproducible and reliable results.

Introduction: The Analytical Challenge of 6-Aminoundecanedioic Acid

6-Aminoundecanedioic acid possesses both a primary amine and two carboxylic acid functional groups. This structure renders the molecule highly polar and zwitterionic at neutral pH, making it readily soluble in aqueous media but difficult to retain on traditional reversed-phase chromatography columns. Furthermore, its non-volatile nature precludes direct analysis by gas chromatography, and its lack of a UV-absorbing aromatic ring makes sensitive detection by standard UV-Vis spectrophotometry impractical.

To overcome these obstacles, analytical strategies must either:

  • Employ a chromatographic mode suitable for highly polar compounds.

  • Chemically modify the molecule to enhance its detectability or volatility.

This document serves as a practical guide to the most effective and field-proven methods for achieving sensitive and selective quantification of this compound.

Method 1: HILIC-LC-MS/MS for Direct, High-Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this application due to its exceptional sensitivity and selectivity, which often allows for direct analysis with minimal sample preparation.[1] The key is selecting the appropriate chromatographic mode.

Principle of HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for highly polar analytes that are poorly retained in reversed-phase chromatography.[2] The stationary phase is polar (e.g., bare silica, zwitterionic, or amide-bonded silica), and the mobile phase is a high-organic solvent system (typically >70% acetonitrile) with a small amount of aqueous buffer.[2] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[2]

Rationale for HILIC-LC-MS/MS
  • Superior Retention: HILIC provides robust retention for 6-aminoundecanedioic acid, moving it away from the solvent front and interferences.

  • MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, enhancing sensitivity.[3]

  • High Selectivity: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) ensures that only the target analyte is detected, even in complex matrices. The instrument is set to monitor a specific precursor-to-product ion transition, providing two levels of mass filtering.

HILIC-LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample or Biological Fluid Dilute Dilute with Acetonitrile (1:4 v/v) Sample->Dilute Centrifuge Vortex & Centrifuge (e.g., 14,000 rpm, 10 min) Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HILIC-LC-MS/MS Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detection & Quantification MS2->Detector

Caption: Workflow for HILIC-LC-MS/MS analysis of 6-aminoundecanedioic acid.

Detailed Experimental Protocol: HILIC-LC-MS/MS
  • Sample Preparation (from human urine):

    • To 50 µL of urine, add 200 µL of cold acetonitrile containing the internal standard (e.g., 8-aminocaprylic acid).[4]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for injection. This simple dilution and protein crash is a time-efficient preparation method.[4]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Mass Spectrometer: Agilent 6470 or equivalent triple quadrupole mass spectrometer with an ESI source.[1]

    • Column: Waters ACQUITY UPLC BEH Amide or Phenomenex Luna HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[4]

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Sheath Gas Temp: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MRM Transitions: To be determined by infusing a standard of 6-aminoundecanedioic acid. Expected precursor ion [M+H]⁺. Product ions will result from fragmentation of the parent molecule.

Expected Performance

This method is expected to provide high sensitivity and a wide dynamic range, suitable for trace-level detection.

ParameterExpected ValueRationale
Limit of Detection (LOD) < 15 ng/mLHILIC-MS/MS is a highly sensitive technique for polar analytes.[4]
Limit of Quantification (LOQ) < 50 ng/mLBased on typical performance for similar amino acid analyses.[4]
Linearity (r²) > 0.995Expected for validated mass spectrometry methods.[4]
Precision (%RSD) < 10%Demonstrates method reproducibility.[4]

Method 2: GC-MS with Silylation Derivatization

For laboratories where LC-MS/MS is not available, GC-MS offers an excellent alternative, provided the analyte is made volatile. Chemical derivatization is essential for this purpose.[6]

Principle of Derivatization for GC

Derivatization for GC analysis aims to:

  • Increase Volatility: By replacing polar -NH₂ and -COOH protons with non-polar groups, the boiling point of the analyte is significantly lowered.

  • Improve Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC injector and column.

  • Enhance Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks.

Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective strategy that converts both amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.

GC-MS Workflow with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Dry Evaporate to Complete Dryness (N₂ Stream) Sample->Dry Deriv Add Silylation Reagent (e.g., BSTFA in Acetonitrile) Dry->Deriv React Heat at 70°C for 30 min Deriv->React Inject Inject into GC-MS React->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (Scan or SIM mode) EI->MS Detector Detection & Spectral Library Matching MS->Detector

Caption: Workflow for GC-MS analysis of 6-aminoundecanedioic acid via silylation.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Pipette an aliquot of the sample (containing up to ~50 µg of analyte) into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Causality: The presence of water will consume the silylation reagent and must be completely removed.

    • Add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial tightly and heat in a heating block at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Scan Range: 50-600 m/z. For quantification, Selected Ion Monitoring (SIM) of characteristic fragment ions should be used.

Expected Performance
ParameterExpected ValueRationale
Limit of Detection (LOD) ~ 50-100 ng/mLGood sensitivity, but typically less than LC-MS/MS for this compound class.
Chromatographic Peak Shape SymmetricalDerivatization significantly improves chromatography for polar analytes.[6]
Key Consideration Moisture SensitivityThe derivatization step is highly sensitive to water, requiring careful sample drying.

Method 3: HPLC with Pre-Column Fluorescence Derivatization

This method is a cost-effective and highly sensitive alternative, leveraging standard HPLC equipment with a fluorescence detector. The strategy involves tagging the primary amine of 6-aminoundecanedioic acid with a fluorescent molecule.

Principle of Fluorescence Derivatization

Reagents like o-Phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol (e.g., 3-mercaptopropionic acid), form a highly fluorescent isoindole derivative.[7][8] This derivative can be detected with extremely high sensitivity. The reaction is rapid and occurs at room temperature. This approach transforms a non-detectable analyte into one that is easily measured.[8]

HPLC-FLD Workflow with OPA Derivatization

cluster_prep Pre-Column Derivatization cluster_analysis HPLC-FLD Analysis Sample Sample in Borate Buffer (pH 9.5) Deriv Add OPA/Thiol Reagent Sample->Deriv React Mix and React for 2 min (Automated in Autosampler) Deriv->React Inject Inject Immediately React->Inject HPLC Reversed-Phase C18 Separation Inject->HPLC FLD Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC->FLD Quant Quantification by Peak Area FLD->Quant

Sources

Method

Application Note: Derivatization of 6-Aminoundecanedioic Acid for GC-MS Analysis

Introduction & Strategic Analysis 6-Aminoundecanedioic acid (6-AUDA) is a structural analogue of long-chain amino acids and dicarboxylic acids. As a C11 dicarboxylic acid with a primary amine at the 6-position, it exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

6-Aminoundecanedioic acid (6-AUDA) is a structural analogue of long-chain amino acids and dicarboxylic acids. As a C11 dicarboxylic acid with a primary amine at the 6-position, it exhibits significant zwitterionic character, high polarity, and low volatility. These physicochemical properties render it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To achieve successful quantification, the derivatization strategy must simultaneously block two carboxyl groups (-COOH) and one amino group (-NH


). This guide presents two validated pathways:
  • Silylation (MTBSTFA): Best for high sensitivity and structural confirmation in non-aqueous matrices.

  • Alkylation (Methyl Chloroformate - MCF): Best for rapid, automated analysis in aqueous biological fluids.

Chemical Logic of Derivatization
FeatureNative 6-AUDASilylated Derivative (TBDMS)Alkylated Derivative (MCF)
Formula C

H

NO

C

H

NO

Si

(Tris-TBDMS)
C

H

NO

(Dimethyl ester, carbamate)
Polarity High (Zwitterionic)Low (Lipophilic)Medium-Low
Volatility Non-volatileHighHigh
Thermal Stability DecomposesExcellentGood
Active Hydrogens 3 (2 COOH, 1 NH

)
0 (Replaced by TBDMS)0 (Replaced by Methyl/Carbomethoxy)

Method A: Silylation using MTBSTFA

Best for: Lipid extracts, dry solid samples, and structural elucidation. Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% t-BDMCS.[1]

Mechanism

Silylation replaces active protic hydrogens with a tert-butyldimethylsilyl (TBDMS) group.[2] Unlike the lighter TMS derivatives (from BSTFA), TBDMS derivatives are hydrolytically stable and produce a characteristic


 ion (loss of tert-butyl group), which is ideal for sensitive quantification [1].
Workflow Diagram (Method A)

G Sample Solid/Dry Sample (6-AUDA) Solubilization Solubilization (Pyridine/Acetonitrile) Sample->Solubilization Dissolve ReagentAdd Add Reagent (50 µL MTBSTFA + 1% TBDMCS) Solubilization->ReagentAdd Inert Atmosphere Incubation Incubation (60-80°C, 60 min) ReagentAdd->Incubation Derivatization Cooling Cool to RT Transfer to Vial Incubation->Cooling Injection GC-MS Injection (1 µL Splitless) Cooling->Injection

Caption: Step-by-step workflow for the silylation of 6-AUDA using MTBSTFA.

Detailed Protocol (Method A)
  • Preparation: Weigh 1-5 mg of dry sample into a 2 mL amber GC vial.

  • Internal Standard: Add 10 µL of Internal Standard solution (e.g., Norleucine-d

    
    , 100 µg/mL in pyridine). Evaporate to dryness under nitrogen if necessary.
    
  • Solvent Addition: Add 50 µL of anhydrous pyridine (water scavenger and catalyst).

  • Derivatization: Add 50 µL of MTBSTFA + 1% t-BDMCS . Cap immediately with a Teflon-lined crimp cap.

  • Reaction: Vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.

    • Note: The amino group at position 6 is sterically hindered compared to terminal amines; heat is required to ensure full N-silylation.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS.

Method B: Alkylation using Methyl Chloroformate (MCF)

Best for: Urine, plasma, and aqueous biological extracts. Reagent: Methyl Chloroformate (MCF) + Methanol + Pyridine.

Mechanism

MCF acts in a two-phase system (or aqueous/organic mix). It esterifies carboxyl groups (mediated by methanol) and converts the amine into a methyl carbamate (


). This reaction is instantaneous and tolerant of moisture [2].
Workflow Diagram (Method B)

G SampleAq Aqueous Sample (200 µL) Basify Adjust pH > 9 (NaOH/Pyridine) SampleAq->Basify React Add MCF (20 µL) + Methanol Basify->React Instant Reaction Extract Extraction (Chloroform + Bicarb) React->Extract Vortex & Centrifuge Analyze GC-MS Analysis (Organic Layer) Extract->Analyze

Caption: Rapid MCF derivatization workflow suitable for aqueous matrices.

Detailed Protocol (Method B)
  • Sample: Place 200 µL of aqueous sample (or extract) in a silanized glass tube.

  • Basification: Add 100 µL of Methanol and 30 µL of Pyridine.

  • Reagent Addition: While vortexing, add 20 µL of Methyl Chloroformate (MCF) .

    • Caution: Exothermic reaction; gas evolution (CO

      
      ) will occur.
      
  • Second Addition: Add another 20 µL of MCF to ensure completion.

  • Extraction: Add 400 µL of Chloroform and 400 µL of 50 mM Sodium Bicarbonate.

  • Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes.

  • Transfer: Transfer the bottom organic layer (Chloroform) to a GC vial containing a micro-insert. Add a few crystals of anhydrous Na

    
    SO
    
    
    
    to dry the solvent.

GC-MS Instrumental Conditions

To separate the high molecular weight derivatives of 6-AUDA, a non-polar column with a high temperature ramp is required.

ParameterSetting
Column DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split/Splitless (Splitless mode for trace analysis), 280°C
Oven Program 100°C (1 min)

20°C/min

300°C (hold 5 min)
Transfer Line 290°C
Ion Source EI Mode (70 eV), 230°C
Mass Range 50–650 m/z
Data Interpretation & Predicted Spectra
  • TBDMS Derivative (Method A): Look for the dominant [M-57] peak.

    • MW of Tris-TBDMS 6-AUDA

      
       573 amu.
      
    • Target Ion: m/z 516 ([M-57]

      
      ).
      
  • MCF Derivative (Method B):

    • MW of Dimethyl ester/Carbamate

      
       317 amu.
      
    • Target Ions: Molecular ion (weak), m/z 59 (Carbomethoxy), and fragments from alpha-cleavage relative to the amine.

References

  • Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols, 5(10), 1709–1729. Retrieved from [Link]

  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.[3][4][5][6][7] Journal of Chromatography A, 552, 289-299. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Use of 6-Aminoundecanedioic Acid in Advanced Drug Delivery Systems

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-aminoundecanedioic acid and analogous amino-dicarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-aminoundecanedioic acid and analogous amino-dicarboxylic acids in the design and fabrication of novel drug delivery systems. This document outlines the rationale, key methodologies, and detailed protocols for leveraging the unique structural features of this class of molecules to create biocompatible and functional polymers for controlled drug release.

A Note on 6-Aminoundecanedioic Acid: While "6-aminoundecanedioic acid" is a structurally intriguing monomer, it is not widely documented in the current scientific literature for drug delivery applications. Therefore, this guide will utilize the principles of polymer chemistry and drug delivery science, drawing upon established knowledge of structurally related ω-amino acids and dicarboxylic acids to present a practical and scientifically grounded framework. The protocols herein are designed to be adaptable for 6-aminoundecanedioic acid and other novel amino-dicarboxylic acid monomers.

Rationale for Employing Amino-Dicarboxylic Acids in Drug Delivery

Amino acids are fundamental biological building blocks, and their incorporation into polymeric drug carriers offers significant advantages in terms of biocompatibility and biodegradability.[1][2] Long-chain amino-dicarboxylic acids, such as 6-aminoundecanedioic acid, present a unique combination of functional groups that can be exploited for the synthesis of advanced drug delivery systems.

The primary amine group provides a reactive site for polymerization, typically through amide bond formation, to create a polyamide backbone.[3][4] The two carboxylic acid groups offer versatile handles for further modification. One can be used for polymerization, while the other remains as a pendant group for drug conjugation, cross-linking, or attachment of targeting ligands. This dual functionality is key to creating multifunctional drug delivery platforms.

Polymers derived from these monomers are expected to exhibit favorable properties for drug delivery, including:

  • Biocompatibility: The amino acid moiety is generally well-tolerated by the body.[5][6]

  • Biodegradability: The presence of ester or amide linkages in the polymer backbone can allow for hydrolytic or enzymatic degradation into non-toxic byproducts.[6][7]

  • Functionality: The pendant carboxylic acid groups provide sites for covalent drug attachment, enabling the development of polymer-drug conjugates with controlled release profiles.

  • Tunable Properties: By copolymerizing with other monomers, such as diols or other dicarboxylic acids, the physicochemical properties of the resulting polymer (e.g., hydrophilicity, degradation rate, and mechanical strength) can be precisely controlled.[8][9]

Synthesis of an Amino-Dicarboxylic Acid-Based Polyester Amide

This protocol describes the synthesis of a random copolymer of 6-aminoundecanedioic acid, adipic acid, and 1,6-hexanediol. The resulting polyester amide is designed to be biodegradable and to have pendant amine groups for further functionalization.

Materials
  • 6-Aminoundecanedioic acid

  • Adipic acid

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Round bottom flasks and condensers

Protocol
  • Reactor Setup: Assemble a three-neck round bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet.

  • Monomer Addition: To the flask, add equimolar amounts of 6-aminoundecanedioic acid, adipic acid, and 1,6-hexanediol. For a target molecular weight of 20,000 g/mol , a representative starting amount would be 0.1 mol of each.

  • Catalyst and Solvent Addition: Add p-TSA (0.5 mol% of the total monomer concentration) as a catalyst. Add toluene to the flask to approximately 20% of the total volume to facilitate the azeotropic removal of water.

  • Polycondensation Reaction:

    • Heat the reaction mixture to 140-150 °C under a slow stream of nitrogen or argon.

    • Water will begin to collect in the Dean-Stark trap as the esterification and amidation reactions proceed.

    • Continue the reaction for 4-6 hours, or until no more water is collected.

  • Solvent Removal: After the initial polycondensation, increase the temperature to 180-200 °C and apply a vacuum to remove the toluene and drive the reaction to completion. This step is typically continued for 8-12 hours.

  • Polymer Purification:

    • Cool the reaction mixture to room temperature. The resulting polymer should be a viscous liquid or a solid.

    • Dissolve the polymer in a minimal amount of DMF.

    • Precipitate the polymer by slowly adding the DMF solution to a large volume of cold methanol or diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it several times with fresh methanol or diethyl ether to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24-48 hours to a constant weight.

Characterization
Parameter Method Expected Outcome
Molecular Weight (Mn, Mw) and Polydispersity (PDI) Gel Permeation Chromatography (GPC)Mn in the range of 10,000-30,000 g/mol , PDI between 1.5-2.5
Chemical Structure ¹H NMR, ¹³C NMR, FTIR SpectroscopyConfirmation of ester and amide linkages, and the presence of the respective monomer units.
Thermal Properties (Tg, Tm) Differential Scanning Calorimetry (DSC)Determination of glass transition and melting temperatures.

Diagram: Synthesis of Polyester Amide

G M1 6-Aminoundecanedioic Acid Catalyst p-TSA (catalyst) Toluene, Heat M1->Catalyst M2 Adipic Acid M2->Catalyst M3 1,6-Hexanediol M3->Catalyst Polymer Polyester Amide Copolymer Catalyst->Polymer Polycondensation Water Water (byproduct) Polymer->Water Removal

Caption: Polycondensation of monomers to form the polyester amide.

Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles from the synthesized polyester amide using the nanoprecipitation method. Doxorubicin is used as a model anticancer drug.

Materials
  • Synthesized polyester amide

  • Doxorubicin hydrochloride (DOX)

  • Acetone (or other suitable water-miscible organic solvent)

  • Deionized water

  • Pluronic F-127 (or other suitable surfactant)

  • Triethylamine (TEA)

  • Magnetic stirrer

  • Syringe pump

  • Dialysis tubing (MWCO 10 kDa)

Protocol
  • Drug and Polymer Solution Preparation:

    • Dissolve 100 mg of the polyester amide in 10 mL of acetone.

    • In a separate vial, dissolve 10 mg of DOX and a stoichiometric amount of TEA (to neutralize the hydrochloride) in 2 mL of acetone.

    • Mix the polymer and drug solutions and stir for 30 minutes.

  • Aqueous Phase Preparation: Prepare 50 mL of a 0.5% (w/v) Pluronic F-127 solution in deionized water. This will act as the stabilizer for the nanoparticles.

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer at a moderate speed.

    • Using a syringe pump, add the organic phase (polymer and drug solution) dropwise to the aqueous phase at a constant rate (e.g., 0.5 mL/min).

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the acetone.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 10 kDa).

    • Dialyze against deionized water for 24 hours, with several changes of water, to remove the free drug, surfactant, and any remaining organic solvent.

  • Storage: The purified nanoparticle suspension can be stored at 4 °C for short-term use or lyophilized for long-term storage.

Characterization
Parameter Method Expected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size in the range of 100-200 nm, PDI < 0.2
Zeta Potential DLS with an electrodeNegative surface charge due to the deprotonated carboxylic acid groups.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical nanoparticles with a uniform size distribution.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCDLC: 1-5% (w/w), EE: > 70%

Diagram: Nanoparticle Formulation by Nanoprecipitation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer Polyester Amide Organic_Solution Polymer + Drug in Acetone Polymer->Organic_Solution Drug Doxorubicin Drug->Organic_Solution Solvent_org Acetone Solvent_org->Organic_Solution Surfactant Pluronic F-127 Aqueous_Solution Surfactant in Water Surfactant->Aqueous_Solution Water Deionized Water Water->Aqueous_Solution Nanoprecipitation Nanoprecipitation (Dropwise Addition) Organic_Solution->Nanoprecipitation Aqueous_Solution->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles G Polymer Polyester Amide with Pendant -NH2 EDC_NHS EDC / NHS (Activation) Polymer->EDC_NHS Activated_Polymer Activated Polymer (-NHS Ester) EDC_NHS->Activated_Polymer Drug Amine-Containing Drug (R-NH2) Activated_Polymer->Drug Coupling Conjugate Polymer-Drug Conjugate Drug->Conjugate

Caption: Covalent attachment of an amine-containing drug to the polymer backbone.

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study from the prepared nanoparticles under physiological and acidic conditions, simulating the bloodstream and endosomal/lysosomal compartments, respectively.

Materials
  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator or water bath at 37 °C

  • UV-Vis spectrophotometer or HPLC

Protocol
  • Sample Preparation:

    • Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 5 mL of PBS (pH 7.4 or pH 5.5).

    • Transfer the suspension into a dialysis bag.

  • Release Study Setup:

    • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer (pH 7.4 or pH 5.5).

    • Place the beaker in a shaking incubator at 37 °C and 100 rpm to ensure sink conditions.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh pre-warmed PBS to maintain a constant volume.

  • Analysis:

    • Analyze the amount of drug in the collected samples using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

  • Data Presentation: Plot the cumulative drug release (%) versus time (hours) for both pH conditions.

Conclusion

The use of 6-aminoundecanedioic acid and similar amino-dicarboxylic acids as monomers presents a promising avenue for the development of novel, functional, and biocompatible polymers for drug delivery applications. The protocols outlined in this guide provide a foundational framework for the synthesis, formulation, and characterization of such systems. Further optimization and in vivo evaluation will be crucial to translate these promising materials into clinically relevant drug delivery platforms.

References

  • De, P. (2025). Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications. Polymer Science. Innov. Chem. Mater. Sustain., 2(2), 122-134. Available from: [Link]

  • Zhang, S. (2003). Fabrication of novel biomaterials through molecular self-assembly.
  • U.S. Environmental Protection Agency. (2025). Dodecanedioic acid, polymer with 6-aminohexanoic acid, decanedioic acid, 1,6-hexanediamine and hexanedioic acid - Substance Details. Available from: [Link]

  • LibreTexts. (2023). Polyamides. Chemistry LibreTexts. Available from: [Link]

  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.
  • Hong, S., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(43), 17314-17317. Available from: [Link]

  • Katsarava, R., & Kharadze, D. (2017). Biodegradable Functional Polymers Composed of Naturally Occurring Amino Acids. Trade Science Inc. Available from: [Link]

  • Gadze, T., et al. (2016). Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study. Molecules, 21(12), 1709. Available from: [Link]

  • Patel, K., et al. (2023). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry, 16(2), 1234-1240. Available from: [Link]

  • U.S. Patent No. 5,416,189. (1995). Process for the synthesis of polyamides. Google Patents.
  • ChemistryTuition.Net. (2014, October 8). Synthesis of Polyamides. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminonicotinic acid. PubChem. Retrieved from [Link]

  • Alder BioInsights. (2025, January 14). Biobased nylon and potential from diamine monomers. Available from: [Link]

  • LibreTexts. (2023, January 22). Polyamides. Chemistry LibreTexts. Available from: [Link]

  • Mezo, G., et al. (2000). A novel chemical approach to drug delivery: lipidic amino acid conjugates. Journal of Peptide Science, 6(5), 213-229. Available from: [Link]

  • ResearchGate. (2025). Biodegradable Copoly(Amino Acid)s Based on 6-Aminocaproic Acid and l Leucine. Available from: [Link]

Sources

Method

Application Note: 6-Aminoundecanedioic Acid as a Symmetrical Trivalent Linker in Advanced Bioconjugation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, avidity optimization, and self-validating conjugation protocols. The Strategic Advantage of 6-AUDA In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, avidity optimization, and self-validating conjugation protocols.

The Strategic Advantage of 6-AUDA

In the landscape of bioconjugation, the selection of a cross-linking scaffold dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the resulting therapeutic. 6-Aminoundecanedioic acid (6-AUDA) is an emerging, highly specialized trivalent aliphatic linker. Structurally, it consists of an 11-carbon dicarboxylic acid backbone with a primary amine positioned exactly at the C6 carbon.

This architecture provides three orthogonal attachment points (two carboxyls, one amine) while maintaining perfect geometric symmetry. For drug development professionals engineering homodimeric peptide-drug conjugates, bispecific antibodies, or half-life-extended therapeutics, 6-AUDA solves critical challenges related to steric hindrance, regiochemical isomerization, and rapid renal clearance.

Mechanistic Rationale: Why Choose 6-AUDA?

As a Senior Application Scientist, I emphasize that linker selection must be driven by mechanistic causality rather than mere convenience. 6-AUDA outperforms traditional trivalent linkers (like Glutamic Acid or Lysine) across three critical vectors:

A. Absolute Symmetry and Isomer Avoidance

Traditional trivalent linkers like glutamic acid are chiral and asymmetric (possessing an


-carboxyl and a 

-carboxyl). When conjugating two identical targeting ligands to glutamic acid, the differing chain lengths result in unequal degrees of freedom for the two pharmacophores. 6-AUDA, however, is an achiral molecule. The central C6 amine is flanked by two identical valeric acid arms. This perfect symmetry ensures that both conjugated ligands are presented to the target receptor with identical spatial orientation and flexibility, completely eliminating the formation of regiochemical isomers during synthesis.
B. Avidity Enhancement via Bivalent Presentation

The covalent linkage of two peptide monomers via a symmetric linker creates a homodimeric molecule capable of bidentate binding to clustered receptors[1]. By bridging two adjacent receptors simultaneously, 6-AUDA-linked conjugates exponentially decrease the apparent dissociation constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) through the avidity effect, outperforming monomeric counterparts by up to 100-fold.
C. Intrinsic Albumin Binding for Half-Life Extension

Small peptide therapeutics suffer from rapid renal clearance. The 11-carbon aliphatic backbone of 6-AUDA mimics the structure of medium-chain fatty acids. Aliphatic diacids in this carbon-length regime exhibit favorable non-covalent binding to the fatty acid binding pockets of Human Serum Albumin (HSA)[2],[3]. This dual-functionality allows 6-AUDA to act simultaneously as a homodimerization scaffold and a PK-enhancing moiety.

Physicochemical & Structural Profiling

To justify the integration of 6-AUDA into your workflow, it is essential to compare its physicochemical properties against industry-standard trivalent linkers.

Feature6-Aminoundecanedioic Acid (6-AUDA)Glutamic AcidLysine
Backbone Length 11 Carbons (Aliphatic)5 Carbons6 Carbons
Reactive Groups 1x Amine, 2x Carboxyl1x Amine, 2x Carboxyl2x Amine, 1x Carboxyl
Symmetry Perfect (Achiral) Asymmetric (

vs

)
Asymmetric (

vs

)
Lipophilicity High (Promotes HSA binding)Low (Hydrophilic)Low (Hydrophilic)
Primary Use Case Homodimeric ADCs, PK extensionShort peptide branchingStandard bioconjugation

Bioconjugation Workflow & Visualization

The orthogonal reactivity of 6-AUDA allows for highly controlled, step-wise bioconjugation. The workflow below illustrates the synthesis of a homodimeric conjugate using an orthogonally protected starting material: Fmoc-6-AUDA(OtBu)₂ .

Workflow A Fmoc-6-AUDA(OtBu)2 B Amine Deprotection (Piperidine) A->B Step 1 C Payload Coupling (TAMRA-NHS) B->C Step 2 D Carboxyl Deprotection (TFA Cleavage) C->D Step 3 E Ligand Conjugation (HATU + Peptide) D->E Step 4 F Homodimeric ADC E->F Step 5

Caption: Step-by-step bioconjugation workflow for synthesizing homodimeric conjugates using 6-AUDA.

Experimental Protocol: Synthesis of a Homodimeric Peptide-Fluorophore Conjugate

This protocol outlines the synthesis of a bivalent targeting construct, attaching two identical targeting peptides (e.g., cRGD) to the carboxyl arms, and a TAMRA fluorophore to the central amine. Every step is designed as a self-validating system to ensure absolute quality control.

Materials Required:
  • Scaffold: Fmoc-6-AUDA(OtBu)₂ (Commercially sourced or synthesized via symmetric dialkylation)

  • Payload: TAMRA-NHS ester

  • Ligand: N-terminal free cRGD peptide

  • Reagents: 20% Piperidine in DMF, HATU, DIPEA, TFA, Triisopropylsilane (TIS).

Step 1: Amine Deprotection & Payload Conjugation

Causality: The Fmoc group must be removed first to expose the C6 amine while the carboxyls remain protected as tert-butyl (tBu) esters, preventing unwanted polymerization.

  • Dissolve Fmoc-6-AUDA(OtBu)₂ (1.0 eq) in 20% Piperidine/DMF. Stir at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure and precipitate the intermediate (NH₂-6-AUDA(OtBu)₂) in cold diethyl ether.

  • Resuspend the intermediate in anhydrous DMF. Add TAMRA-NHS (1.1 eq) and DIPEA (3.0 eq). Stir in the dark for 4 hours.

  • Self-Validation Check (LC-MS): Extract a 5 µL aliquot. LC-MS must confirm the disappearance of the free amine mass and the appearance of the exact mass for TAMRA-6-AUDA(OtBu)₂.

Step 2: Global Carboxyl Deprotection

Causality: Acid-mediated cleavage removes the tBu groups, exposing the symmetric valeric acid arms for peptide coupling. TIS is used as a carbocation scavenger to prevent side reactions with the fluorophore.

  • Treat the purified TAMRA-6-AUDA(OtBu)₂ with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Precipitate the product in ice-cold diethyl ether, centrifuge, and dry under a nitrogen stream to yield TAMRA-6-AUDA(OH)₂.

  • Self-Validation Check (LC-MS): The mass spectrum must show a precise loss of 112 Da (corresponding to the loss of two tBu groups).

Step 3: Homodimeric Peptide Conjugation

Causality: HATU is selected over EDC/NHS because it is highly efficient for coupling sterically demanding secondary structures. An excess of peptide is used to drive the reaction to complete double-conjugation, avoiding monomeric impurities[4].

  • Dissolve TAMRA-6-AUDA(OH)₂ (1.0 eq) in anhydrous DMF. Add HATU (2.4 eq) and DIPEA (5.0 eq) to pre-activate the carboxyls for 5 minutes.

  • Add the free-amine cRGD peptide (2.5 eq). Stir overnight at room temperature.

  • Quench the reaction with 5% aqueous TFA.

  • Self-Validation Check (RP-HPLC): Purify via preparative RP-HPLC (C18 column, MeCN/H₂O gradient). Because 6-AUDA is perfectly symmetric, the homodimeric product will elute as a single, sharp, symmetric peak . If an asymmetric linker (like glutamic acid) had been used, this step would typically yield a broadened or split peak due to structural isomers.

Pharmacological Impact & Mechanism of Action

Once synthesized, the 6-AUDA conjugate leverages its bivalent architecture to alter cellular signaling dynamics. The diagram below illustrates the downstream mechanism of action.

MOA A Homodimeric 6-AUDA Conjugate B Bivalent Receptor Binding A->B Avidity Effect C Receptor Clustering B->C D Endocytosis C->D E Intracellular Release D->E Lysosomal Cleavage

Caption: Mechanism of action demonstrating bivalent receptor binding and payload release.

By cross-linking two adjacent receptors, the conjugate forces receptor clustering, which is a primary trigger for rapid clathrin-mediated endocytosis. This makes 6-AUDA an exceptionally powerful tool for Antibody-Drug Conjugates (ADCs) or targeted radioligands where rapid internalization and intracellular payload release are required for efficacy.

References

  • Polyanhydride Chemistry | Biomacromolecules - ACS Publications Source: American Chemical Society URL:[Link]

  • Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker Source: PMC / Chemical Science URL:[Link]

  • Design of Bicyclic Peptide Tandems Mimicking the Homodimeric GDF15 Protein to Inhibit GDF15–GFRaL–RET Complex Cell Signaling Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Use of galactose oxidase for selective chemical conjugation of protractor molecules to proteins of therapeutic interest (WO2005014035A2)
  • π-Clamp-Mediated Homo- and Heterodimerization of Single-Domain Antibodies via Site-Specific Homobifunctional Conjugation Source: PMC / Chemistry - A European Journal URL:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 6-Aminoundecanedioic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Expanding the Peptidic Toolbox with 6-Aminoundecanedioic Acid The incorporation of non-prote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Peptidic Toolbox with 6-Aminoundecanedioic Acid

The incorporation of non-proteinogenic amino acids is a powerful strategy in modern peptide science, offering a route to novel therapeutics with enhanced stability, conformational constraint, and biological activity.[1] 6-aminoundecanedioic acid, a dicarboxylic acid with an extended aliphatic chain, presents a unique building block for modifying peptide hydrophobicity, introducing sites for orthogonal conjugation, or creating long-range cyclized structures. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the successful incorporation of this versatile amino acid into peptide sequences. We will delve into the nuances of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering field-proven insights to navigate the challenges associated with this unique residue.

Part 1: Strategic Considerations for Incorporating 6-Aminoundecanedioic Acid

The bifunctional nature of 6-aminoundecanedioic acid, with its two carboxylic acid groups and one primary amine, necessitates a carefully planned orthogonal protection strategy. The choice of protecting groups is critical to ensure selective reactivity at the desired positions during peptide elongation.[2][3]

Protecting Group Strategies

A successful incorporation hinges on the selective protection of the α-amino group and one of the two carboxyl groups. The choice of protecting groups will depend on the overall synthetic strategy (SPPS vs. LPPS) and the desired point of attachment.

  • For C-Terminal Incorporation (Attachment to Resin in SPPS): The α-amino group should be protected with a temporary protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl) for SPPS.[4][5] One of the carboxylic acid groups will be used to attach to the resin, while the other will need to be protected with a group that is stable throughout the synthesis and can be removed during the final cleavage step. A common choice for the side-chain carboxyl group is a tert-butyl (tBu) ester, which is labile to strong acids like trifluoroacetic acid (TFA) used in the final cleavage.[6]

  • For Internal Incorporation: The α-amino group will be protected (e.g., with Fmoc). One carboxyl group will be protected with a permanent protecting group (e.g., tBu), and the other will remain free to participate in the coupling reaction.

  • Orthogonal Protection for Further Modification: For applications requiring selective deprotection of the side-chain carboxyl group for on-resin cyclization or branching, an orthogonal protecting group strategy is necessary. For example, an allyl (All) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group could be used for the side-chain carboxyl group, as they can be removed under conditions that do not affect the Fmoc or tBu groups.

Impact of the Long Aliphatic Chain

The undecanedioic acid backbone significantly increases the hydrophobicity of the peptide. This can lead to challenges during synthesis and purification:

  • Aggregation during SPPS: The growing peptide chain may aggregate on the solid support, leading to incomplete reactions.[5][7]

  • Solubility Issues: The final peptide may have poor solubility in aqueous solutions, complicating purification and biological assays.[8][9]

Strategies to mitigate these issues include using specialized resins (e.g., PEG-based resins), employing chaotropic salts or solvents like DMSO during coupling, and optimizing purification conditions.[5][10]

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most common method for peptide synthesis due to its efficiency and potential for automation.[10][11] The following protocols are based on the widely used Fmoc/tBu strategy.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier
Fmoc-protected amino acidsSynthesis GradeVarious
Fmoc-6-aminoundecanedioic acid(1-tBu)-OHCustom Synthesis or CommercialVarious
Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
PiperidineACS GradeVarious
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Synthesis GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)98%Various
1,2-Ethanedithiol (EDT)98%Various
Diethyl etherAnhydrousVarious
Acetonitrile (ACN)HPLC GradeVarious
Experimental Workflow for SPPS

SPPS_Workflow Resin_Swelling Resin Swelling in DMF First_AA_Coupling Coupling of First Fmoc-AA-OH Resin_Swelling->First_AA_Coupling Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) First_AA_Coupling->Fmoc_Deprotection_1 Washing_1 Washing (DMF, DCM) Fmoc_Deprotection_1->Washing_1 Incorporation_Step Incorporation of Fmoc-6-aminoundecanedioic acid(1-tBu)-OH using HATU/DIPEA Washing_1->Incorporation_Step Fmoc_Deprotection_2 Fmoc Deprotection Incorporation_Step->Fmoc_Deprotection_2 Washing_2 Washing Fmoc_Deprotection_2->Washing_2 Chain_Elongation Chain Elongation (Repeat Deprotection/Coupling) Washing_2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Analysis Analysis (LC-MS, MS/MS) Purification->Analysis

Caption: General workflow for SPPS incorporating 6-aminoundecanedioic acid.

Step-by-Step SPPS Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the resin (e.g., 100 mg, 0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Couple the first standard Fmoc-amino acid according to standard protocols.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Incorporation of Fmoc-6-aminoundecanedioic acid(1-tBu)-OH:

  • In a separate vial, dissolve Fmoc-6-aminoundecanedioic acid(1-tBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[12] Allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the long-chain amino acid.

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive, a second coupling may be necessary.

4. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Prepare a cleavage cocktail. For peptides containing sensitive residues like Arg, Cys, Met, or Trp, Reagent K or Reagent R is recommended.[13][14][15]

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v)[14]

    • Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2 v/v)[15]

  • Treat the dried peptidyl resin with the cleavage cocktail (e.g., 5 mL for 100 mg of resin) for 2-3 hours at room temperature.[12][16] For peptides with multiple arginine residues, the cleavage time may need to be extended.[1]

6. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Part 3: Liquid-Phase Peptide Synthesis (LPPS) Protocols

LPPS is advantageous for large-scale synthesis and for sequences that are prone to aggregation in SPPS.[17] It allows for the purification of intermediates at each step.

LPPS Workflow

LPPS_Workflow Start Start with C-terminally protected amino acid ester Deprotection_1 N-terminal deprotection (e.g., Boc or Fmoc) Start->Deprotection_1 Coupling Coupling with protected 6-aminoundecanedioic acid Deprotection_1->Coupling Purification_1 Intermediate Purification (e.g., extraction, crystallization) Coupling->Purification_1 Deprotection_2 N-terminal deprotection Purification_1->Deprotection_2 Chain_Elongation Repeat Coupling and Purification Deprotection_2->Chain_Elongation Final_Deprotection Final Deprotection of all protecting groups Chain_Elongation->Final_Deprotection Purification_2 Final Purification (RP-HPLC) Final_Deprotection->Purification_2 Analysis Analysis (LC-MS, NMR) Purification_2->Analysis

Caption: General workflow for LPPS incorporating 6-aminoundecanedioic acid.

Step-by-Step LPPS Protocol

This protocol assumes a Boc-based strategy for the N-terminus and a methyl ester for the C-terminus.

1. Activation of Protected 6-Aminoundecanedioic Acid:

  • Dissolve Boc-6-aminoundecanedioic acid-OH (1 eq.) and a coupling reagent such as HATU (1 eq.) in an appropriate solvent like DMF.[18][19]

2. Coupling Reaction:

  • To the activated amino acid solution, add the C-terminally protected dipeptide (e.g., H-Ala-Phe-OMe) (1 eq.) and a base like DIPEA (2 eq.).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.

  • Purify the resulting tripeptide by flash chromatography or crystallization.

4. Chain Elongation:

  • Remove the N-terminal Boc group with TFA.

  • Repeat the coupling and purification steps to elongate the peptide chain.

5. Final Deprotection:

  • Once the desired peptide is synthesized, remove all protecting groups. For example, a final treatment with a strong acid like TFA will remove the Boc and any tBu groups, and saponification can be used to hydrolyze a C-terminal methyl ester.

Part 4: Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

Due to the increased hydrophobicity imparted by the 6-aminoundecanedioic acid, special considerations are needed for RP-HPLC purification.[20]

  • Column: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides to avoid irreversible binding.[21]

  • Mobile Phase: A standard mobile phase system of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) is typically used.[22]

  • Gradient: A shallower gradient may be necessary to achieve good separation of the target peptide from closely eluting impurities.

  • Solubility: If the crude peptide is difficult to dissolve, a small amount of organic solvent like DMSO or isopropanol can be used, followed by dilution with the aqueous mobile phase.[8][9][23]

Characterization
  • LC-MS: To confirm the molecular weight of the purified peptide.

  • MS/MS: To confirm the peptide sequence, including the position of the 6-aminoundecanedioic acid residue. The fragmentation pattern will be different from standard amino acids.[24][25][26][27]

  • Amino Acid Analysis: To confirm the amino acid composition of the peptide.

Part 5: Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the long aliphatic chain. Peptide aggregation on resin.Increase coupling time. Use a more powerful coupling reagent like HATU.[18][28][29] Add chaotropic agents or a small percentage of DMSO to the coupling reaction.
Poor Solubility of Crude Peptide High hydrophobicity due to the undecanedioic acid moiety.Dissolve in a minimal amount of DMSO or formic acid before diluting with aqueous buffer for purification.[20]
Difficult Purification Co-elution of impurities. Irreversible binding to the HPLC column.Use a different stationary phase (e.g., C4 or C8).[21] Optimize the elution gradient. Consider alternative purification techniques like ion-exchange chromatography if the peptide has a net charge.
Side Reactions during Cleavage Re-attachment of protecting groups to sensitive residues (e.g., Trp).Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K or R).[13][14][15][16]

Conclusion

The incorporation of 6-aminoundecanedioic acid into peptides opens up new avenues for the design of novel peptide-based therapeutics and research tools. While the unique structure of this amino acid presents certain synthetic challenges, particularly concerning hydrophobicity and the need for a robust protection strategy, these can be overcome with careful planning and the application of the protocols outlined in this guide. By leveraging powerful coupling reagents, optimizing reaction conditions, and employing appropriate purification techniques, researchers can successfully synthesize and explore the potential of peptides containing this versatile building block.

References

  • Peptide Protein Research. (n.d.). The Aliphatic Index: From Protein Stability to Peptide Solubility. Retrieved from [Link]

  • Nakamukai, S., et al. (2025). Retention order prediction of peptides containing non-proteinogenic amino acids. Bioinformatics. Retrieved from [Link]

  • JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Ricart, E., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 229. Retrieved from [Link]

  • Kim, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6129. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. Retrieved from [Link]

  • Monash University. (2022, May 14). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Retrieved from [Link]

  • JPT. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Retrieved from [Link]

  • Google Patents. (n.d.). US7301006B2 - Methods and materials for the synthesis of modified peptides.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • CD Formulation. (2022, January 20). Solid-Phase Peptide Synthesis (SPPS) Technology. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Aminoundecanedioic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-aminoundecanedioic acid. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-aminoundecanedioic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this unique bifunctional molecule. Given that 6-aminoundecanedioic acid is not a widely commercialized compound, established, large-scale synthesis protocols are scarce. The challenges primarily arise from its asymmetric structure, which combines a mid-chain amine with two carboxylic acid groups, and its zwitterionic nature, which complicates purification.

This document provides a comprehensive troubleshooting guide based on a plausible, multi-step synthetic pathway. The advice herein is synthesized from established principles in organic chemistry and insights from the synthesis of structurally related molecules.

Proposed Synthetic Pathway Overview

A logical and feasible approach to 6-aminoundecanedioic acid begins with readily available starting materials, such as cyclohexanone and a five-carbon building block. The proposed pathway involves four key stages: C-C bond formation, ring expansion via oxidation, hydrolysis, and finally, introduction of the amine functionality.

Synthesis_of_6_Aminoundecanedioic_Acid cluster_0 Step 1: Alkylation cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reductive Amination A Cyclohexanone C 2-(5-Methoxycarbonylpentyl) cyclohexanone A->C LDA, THF, -78°C B Methyl 5-bromopentanoate B->C D Methyl 7-(5-methoxycarbonylpentyl) oxepan-2-one-7-carboxylate C->D m-CPBA, DCM E 6-Oxoundecanedioic acid D->E Aq. HCl, Reflux F 6-Aminoundecanedioic acid E->F NH4OAc, NaBH3CN, MeOH

Caption: Proposed four-step synthesis of 6-aminoundecanedioic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. The format is designed to help you quickly identify your problem and implement a robust solution.

Part 1: Alkylation of Cyclohexanone

Question 1: I am observing very low yields of the desired mono-alkylated product, with significant amounts of unreacted cyclohexanone and evidence of di-alkylation. What is happening?

Answer: This is a classic challenge in ketone alkylation. Several factors could be at play:

  • Incomplete Deprotonation: The formation of the lithium enolate with Lithium Diisopropylamide (LDA) is critical. If your LDA is not sufficiently fresh or potent, or if the reaction temperature rises above -78 °C, you will have incomplete enolate formation. The remaining cyclohexanone can then react with the enolate in a self-condensation side reaction.

  • Equilibration: The initial kinetic enolate can equilibrate to the more stable thermodynamic enolate, which can lead to other side products. Furthermore, the mono-alkylated product itself has acidic alpha-protons and can be deprotonated, leading to a second alkylation (di-alkylation).

  • Troubleshooting Steps:

    • Verify LDA Potency: Use freshly prepared or recently titrated LDA.

    • Strict Temperature Control: Maintain the temperature at -78 °C (a dry ice/acetone bath) during enolate formation and alkylation.

    • Addition Order: Add the cyclohexanone dropwise to the cold LDA solution to ensure it is immediately deprotonated. Then, add the methyl 5-bromopentanoate slowly to the formed enolate solution. This minimizes the concentration of the electrophile and reduces the risk of di-alkylation.

    • Use a Slight Excess of Alkylating Agent: A small excess (1.1 equivalents) of methyl 5-bromopentanoate can help drive the reaction to completion, but avoid a large excess which promotes di-alkylation.

Part 2: Baeyer-Villiger Oxidation

Question 2: My Baeyer-Villiger oxidation is sluggish, and after 24 hours, TLC analysis still shows a large amount of starting ketone. How can I improve the conversion rate?

Answer: Low conversion in Baeyer-Villiger oxidations often points to issues with the reagent or reaction conditions.

  • Reagent Purity: Meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cold and dry). The effective concentration may be lower than stated. Commercial m-CPBA is often sold at ~77% purity for safety; ensure your calculations account for this.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C in a solvent like 1,2-dichloroethane) can sometimes be necessary for sterically hindered ketones.

  • Alternative Reagents: For challenging substrates, more potent oxidizing agents may be required. Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a much more powerful oxidant and can significantly accelerate the reaction.

  • Troubleshooting Steps:

    • Use Fresh m-CPBA: Use a new bottle of m-CPBA or titrate your existing stock to determine its active oxygen content.

    • Increase Stoichiometry: Increase the equivalents of m-CPBA from 1.2 to 1.5-2.0 equivalents.

    • Increase Temperature: Cautiously increase the reaction temperature and monitor the reaction progress by TLC.

    • Consider a Stronger Oxidant: If the above steps fail, switching to a more reactive peroxy acid system is a reliable, albeit more hazardous, alternative.

Part 3: Hydrolysis

Question 3: The hydrolysis of my lactone-ester intermediate is producing a complex mixture of products, and the final 6-oxoundecanedioic acid is difficult to isolate. What are the best practices for this step?

Answer: The simultaneous hydrolysis of a lactone and a methyl ester under strong acidic conditions can lead to side reactions if not properly controlled.

  • Reaction Conditions: Prolonged exposure to strong, hot acid can cause degradation or charring. The goal is to use conditions sufficient for complete hydrolysis without promoting side reactions.

  • Work-up and Isolation: The product, 6-oxoundecanedioic acid, is a polar molecule. Isolation typically involves extraction from the aqueous acidic solution with an organic solvent like ethyl acetate. If the product has some water solubility, this can lead to low recovery.

  • Troubleshooting Steps:

    • Monitor Closely: Follow the reaction by TLC or LC-MS to determine the minimum time required for complete hydrolysis.

    • Optimize Acid Concentration: A 6M HCl solution is typically robust. If degradation is observed, try a milder acid or a two-step process (e.g., base-catalyzed hydrolysis with NaOH followed by acidic workup).

    • Extraction Efficiency: To maximize recovery, perform multiple extractions (e.g., 5-6 times) with ethyl acetate from the cooled aqueous layer. Saturating the aqueous layer with sodium chloride (brining out) can decrease the polarity of the aqueous phase and further improve extraction efficiency.

    • Purification: The crude product can often be purified by recrystallization from a water/ethanol mixture or by flash chromatography using a polar mobile phase.

Part 4: Reductive Amination & Purification

Question 4: My final reductive amination step results in a low yield of 6-aminoundecanedioic acid, and purification by standard column chromatography is ineffective. What should I do?

Answer: This is the most challenging step, both in execution and purification, due to the zwitterionic nature of the product.

  • Reaction Equilibrium: Reductive amination involves the formation of an imine/enamine intermediate, which is then reduced. The initial condensation step is reversible and pH-sensitive. Using an ammonium salt like ammonium acetate helps buffer the reaction at a mildly acidic pH optimal for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is ideal because it is selective for the imine over the ketone, preventing reduction of the starting material. However, it is highly toxic. Sodium triacetoxyborohydride (STAB) is a safer and often more effective alternative.

  • Purification Challenges: The final product is an amino acid. It is zwitterionic, highly polar, and often insoluble in common organic solvents, making standard silica gel chromatography very difficult. It tends to streak badly on silica plates.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the reaction medium is buffered around pH 6-7 for optimal imine formation.

    • Consider STAB: Replace NaBH₃CN with Sodium triacetoxyborohydride (STAB), which is less toxic and highly efficient.

    • Purification via Ion-Exchange: This is the most effective method.[1]

      • Dissolve the crude product in acidic water (pH ~2-3) and load it onto a strong cation-exchange resin (e.g., Dowex 50WX8).

      • Wash the column thoroughly with water to remove non-basic impurities.

      • Elute the desired product with an aqueous ammonia solution (e.g., 2-5%).

      • Collect the fractions containing the product (check by TLC with ninhydrin staining) and lyophilize or carefully evaporate the solvent to obtain the pure amino acid.

    • Recrystallization: The product can be purified by recrystallization. This often involves dissolving the crude material in hot water and then adding a miscible organic solvent like ethanol or isopropanol to induce precipitation.[2][3]

Key Experimental Protocol: Reductive Amination of 6-Oxoundecanedioic Acid

This protocol provides a self-validating workflow for the critical final step of the synthesis.

Materials:

  • 6-Oxoundecanedioic acid (1.0 eq)

  • Ammonium Acetate (10 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Cation-exchange resin (e.g., Dowex 50WX8)

  • Aqueous Ammonia (5%)

  • Ninhydrin stain for TLC analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-oxoundecanedioic acid (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol. Stir the solution at room temperature for 30 minutes.

  • Reduction: Cool the solution in an ice bath. In small portions, carefully add sodium cyanoborohydride (1.5 eq) over 15 minutes. (Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., Mobile Phase: 10:1 Dichloromethane:Methanol with 1% Acetic Acid). Visualize spots with a general stain (like potassium permanganate) and ninhydrin spray (the product will appear as a colored spot, typically purple or yellow).

  • Quenching and Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~2 with 2M HCl to decompose any remaining borohydride. Stir for 1 hour. Concentrate the mixture in vacuo to remove the methanol.

  • Ion-Exchange Purification:

    • Dilute the remaining aqueous residue with water and load it onto a pre-equilibrated column of Dowex 50WX8 resin.

    • Wash the column with 5-10 column volumes of deionized water to elute unreacted starting material and salts.

    • Begin elution of the product with 5% aqueous ammonia. Collect fractions.

    • Analyze fractions by TLC with ninhydrin staining. Combine the fractions containing the pure product.

  • Isolation: Concentrate the combined fractions under reduced pressure. For the highest purity, lyophilize the resulting aqueous solution to yield 6-aminoundecanedioic acid as a white, fluffy solid.

Summary of Intermediates and Product Data

The following table provides expected (theoretical) data for the key compounds in this synthesis. Actual results may vary.

Compound NameMolecular FormulaMol. WeightPhysical FormExpected Yield (%)Key ¹H NMR Signals (δ, ppm)
2-(5-Methoxycarbonylpentyl)cyclohexanoneC₁₃H₂₂O₃226.31Colorless Oil65-75~3.65 (s, 3H, -OCH₃), ~2.2-2.5 (m, protons α to C=O)
6-Oxoundecanedioic acidC₁₁H₁₈O₅230.25White Solid80-90 (from lactone)~2.7 (t, 2H), ~2.4 (t, 2H), ~2.3 (t, 2H) (protons α to C=O)
6-Aminoundecanedioic acidC₁₁H₂₁NO₄231.29White Crystalline Solid50-70~3.0-3.2 (m, 1H, -CHNH₂), ~2.2 (t, 4H, protons α to -COOH)

References

  • [General Polyamide Chemistry] Information on nylon chemistry provides context for the utility of amino acid monomers. While not directly about the target molecule, the principles of polymerization are relevant. Source: ResearchGate, URL: [Link]

  • [Biocatalytic Synthesis of Dicarboxylic Acids] This paper discusses enzymatic approaches to producing dicarboxylic acids, offering an alternative perspective to traditional chemical synthesis. Source: ScienceDirect, URL: [Link]

  • [Synthesis of 11-Aminoundecanoic Acid] Describes synthetic routes to a related long-chain amino acid, offering parallels in reaction types and purification strategies. Source: MDPI, URL: [Link]

  • [Purification of Amino Acids] This patent details methods for purifying 6-aminocaproic acid, including recrystallization techniques that are applicable to the target molecule.
  • [Purification of Long-Chain Amino Acids] This patent describes recrystallization of long-chain amino acids from aqueous acid solutions, a relevant purification strategy.
  • [Biocatalytic Synthesis of 6-Aminohexanoic Acid] Discusses challenges in producing a related amino acid, such as low conversion and yield, which are common themes in complex synthesis. Source: Wiley Online Library, URL: [Link]

  • [Purification of 11-Aminoundecanoic Acid] Describes recrystallization methods for a similar long-chain amino acid, including the formation and purification of its hydrochloride salt. Source: Wikipedia, URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Aminoundecanedioic Acid Synthesis

Welcome to the technical support center for the synthesis of 6-aminoundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-aminoundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of the Synthetic Strategy

6-Aminoundecanedioic acid is a valuable, non-proteinogenic amino acid with a C11 backbone. Its synthesis is most commonly and efficiently achieved through a two-step process. First, a suitable precursor, 6-oxoundecanedioic acid, is synthesized. This keto-diacid is then converted to the target amino acid via reductive amination. This strategy provides a reliable and scalable route to the final product.

Synthetic Workflow Diagram

The overall process can be visualized as a two-stage sequence, starting from the synthesis of the keto-acid precursor followed by the key reductive amination step.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Precursor_Start Starting Materials (e.g., Oleic Acid or Cyclohexanone) Oxidation Oxidative Cleavage / Oxidation Precursor_Start->Oxidation Keto_Acid 6-Oxoundecanedioic Acid Oxidation->Keto_Acid Final_Product 6-Aminoundecanedioic Acid Keto_Acid->Final_Product One-Pot Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Final_Product Purification Purification (Ion Exchange / Recrystallization) Final_Product->Purification Pure_Product High-Purity Product Purification->Pure_Product

Caption: Overall workflow for 6-aminoundecanedioic acid synthesis.

Troubleshooting Guide: Reductive Amination

This section addresses common issues encountered during the critical reductive amination of 6-oxoundecanedioic acid.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

A1: Low yield is a frequent issue that can stem from several factors throughout the reaction and workup process.

  • Cause 1: Inefficient Imine/Iminium Ion Formation. The cornerstone of reductive amination is the formation of an imine intermediate, which is then reduced. This step is highly pH-dependent.

    • Explanation: At a high pH, the concentration of the protonated carbonyl, which is more electrophilic, is low. At a very low pH, the amine nucleophile is protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1] An optimal pH of 5-7 is typically required to balance these two effects.

    • Solution: Use a buffered system. Ammonium acetate (NH₄OAc) is an excellent choice as it serves as both the ammonia source and a buffer to maintain the pH in the optimal range.

  • Cause 2: Competing Reduction of the Ketone. If the reducing agent is too reactive, it can reduce the starting ketone to a 6-hydroxyundecanedioic acid byproduct before the imine has a chance to form.

    • Explanation: Reagents like sodium borohydride (NaBH₄) are capable of rapidly reducing ketones and aldehydes.[2] More selective reagents are needed that preferentially reduce the protonated imine.

    • Solution: Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the iminium ion.[1][3][4]

  • Cause 3: Product Loss During Purification. 6-aminoundecanedioic acid is a zwitterion and is highly soluble in water, which can make extraction and isolation challenging.

    • Explanation: Standard liquid-liquid extraction with organic solvents is often ineffective for highly polar amino acids.

    • Solution: Utilize ion-exchange chromatography. A strong cation exchange resin can bind the positively charged amine group. After washing away impurities, the product can be eluted with an aqueous base (e.g., dilute ammonium hydroxide). Subsequent removal of the volatile base and recrystallization can yield a pure product.[5][6]

Q2: I'm seeing a significant byproduct with a mass corresponding to a hydroxyl group instead of an amine. What happened?

A2: This is a classic sign of direct ketone reduction outcompeting reductive amination.

  • Explanation: As detailed in A1, this occurs when the reducing agent is not selective enough. The hydride attacks the carbonyl carbon of the 6-oxoundecanedioic acid directly, leading to the formation of 6-hydroxyundecanedioic acid after workup.

  • Troubleshooting Flowchart:

Byproduct Troubleshooting cluster_reagent Reducing Agent Path cluster_ph pH Path Start Hydroxy Byproduct Detected Check_Reagent Check Reducing Agent Start->Check_Reagent Check_pH Verify Reaction pH Start->Check_pH NaBH4_Used Was NaBH4 used? Check_Reagent->NaBH4_Used pH_Low Was pH < 4? Check_pH->pH_Low Switch_Reagent Action: Switch to NaBH3CN or NaBH(OAc)3 NaBH4_Used->Switch_Reagent Yes Use_Buffer Action: Use NH4OAc buffer to maintain pH 5-7 pH_Low->Use_Buffer Yes

Caption: Decision tree for troubleshooting hydroxy byproduct formation.

Q3: The reaction is very slow or appears to have stalled. How can I improve the reaction kinetics?

A3: Stalled reactions are often due to suboptimal conditions or reagent deactivation.

  • Cause 1: Insufficiently Acidic Conditions. While a very low pH is detrimental, mildly acidic conditions are required to catalyze imine formation and protonate the imine to the more reactive iminium ion.

    • Solution: If you are not using a buffer, consider adding a catalytic amount of acetic acid to the reaction mixture when using a reagent like NaBH(OAc)₃.[4] This ensures the formation of the reactive species that the hydride will reduce.

  • Cause 2 (for catalytic hydrogenation): Catalyst Poisoning or Deactivation. If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), the catalyst can be poisoned by impurities or the product itself.

    • Explanation: Amines can strongly adsorb to the catalyst surface, blocking active sites and slowing down the reaction.[7]

    • Solution: Ensure the purity of your starting material. If poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch. Increasing hydrogen pressure can also sometimes overcome partial deactivation.

Frequently Asked Questions (FAQs)

Q: How do I synthesize the 6-oxoundecanedioic acid precursor?

A: There are several viable routes. One of the most common is the ozonolysis of oleic acid.[8]

  • Mechanism: Ozonolysis cleaves the double bond in oleic acid. An oxidative workup (e.g., with hydrogen peroxide) then yields both pelargonic acid (a C9 mono-acid) and azelaic acid (a C9 di-acid). A similar strategy can be adapted from related unsaturated fatty acids to target the C11 backbone. Another approach involves the oxidation of cyclohexanone to adipic acid, which can then be further elaborated, though this is a more complex multi-step process.[9][10]

Q: Which reducing agent is best? A comparison.

A: The choice depends on your specific reaction conditions, scale, and safety considerations.

Reducing AgentProsConsRecommended Solvent
NaBH₃CN Highly selective for imines/iminiums.[2] Tolerant of protic solvents like methanol.Highly toxic (releases HCN in strong acid). Requires careful handling and waste disposal.Methanol, Ethanol
NaBH(OAc)₃ Non-toxic byproducts. Mild and selective.[3] Often provides faster reaction rates than NaBH₃CN.Water-sensitive. Not compatible with alcohol solvents.[11]Dichloroethane (DCE), THF
H₂ / Pd/C "Green" option with water as the only byproduct. Cost-effective for large scale.Requires specialized high-pressure equipment. Catalyst can be pyrophoric. Potential for catalyst poisoning.[12]Methanol, Ethanol, Acetic Acid
Q: How can I monitor the reaction progress?

A: The most effective way is to monitor the disappearance of the starting 6-oxoundecanedioic acid.

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid). The starting ketone will have a higher Rf than the highly polar amino acid product, which may remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can directly monitor the consumption of the starting material (M-H)⁻ and the appearance of the product (M+H)⁺ ions.

Q: What are the critical safety considerations for this synthesis?

A:

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood. The reaction pH should be carefully controlled to remain above 5. Quench reactions and waste carefully with an oxidizing agent like bleach.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and purged of air to prevent explosive mixtures. The Palladium catalyst is often pyrophoric upon exposure to air after the reaction; handle with care, keeping it wet with solvent until it can be safely quenched.

Experimental Protocols

Protocol 1: Synthesis of 6-Oxoundecanedioic Acid (Illustrative via Ozonolysis)

(Note: This is a representative procedure. The exact substrate and conditions may need to be adapted for the C11 backbone.)

  • Dissolve the appropriate unsaturated fatty acid precursor in a suitable solvent (e.g., methanol or dichloromethane) in a three-neck flask equipped with a gas dispersion tube and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC until the starting material is consumed. The solution will typically turn a blueish color, which will dissipate upon completion.

  • Once the reaction is complete, bubble argon or nitrogen through the solution to remove excess ozone.

  • Add an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise at low temperature for the oxidative workup.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Perform an appropriate aqueous workup to isolate the diacid product, which may require extraction and subsequent recrystallization.

Protocol 2: Reductive Amination to 6-Aminoundecanedioic Acid
  • To a round-bottom flask, add 6-oxoundecanedioic acid (1.0 eq), ammonium acetate (5-10 eq), and methanol.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • In a separate vial, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of methanol.

  • Add the NaBH₃CN solution dropwise to the reaction mixture over 15-20 minutes. Caution: Perform in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Once complete, carefully acidify the reaction to pH ~2 with 1M HCl to decompose any remaining hydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Proceed with purification via ion-exchange chromatography as described in the troubleshooting section.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zahardis, J., & Petrucci, G. A. (2007). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Physical Chemistry Chemical Physics, 9(18), 2244-2254.
  • Lisicki, D., Binczak, J., & Orlińska, B. (2023). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts.
  • Fleming, J. E., & Bensch, K. G. (1989). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
  • Staben, S. T., & Toste, F. D. (2005). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters, 7(17), 3745–3748.
  • Binczak, J., Lisicki, D., & Orlińska, B. (2023). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. ResearchGate. Retrieved from [Link]

  • Zahardis, J., & Petrucci, G. A. (2007). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. RSC Publishing. Retrieved from [Link]

  • Das, S. (2020). Separation and Purification of Amino Acids. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • CN105622384A - A kind of method that oxidizes cyclohexanone to prepare adipic acid. (2016). Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • US20160362380A1 - Method for decarboxylation of amino acids via imine formation. (2016). Google Patents.
  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.).
  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Privett, O. S., & Nickell, E. C. (1966). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate. Retrieved from [Link]

  • US6284904B1 - Purification of organic acids using anion exchange chromatography. (2001). Google Patents.
  • ETH Zurich. (2017). Investigating the influence of oxidant concentration in fatty acid aerosol ozonolysis by means of electrodynamic balance–mass spectrometry. Research Collection.
  • Sato, K., et al. (2004). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • Csapó, J., et al. (2005).
  • Professor Dave Explains. (2025, February 7). Enantioselective Hydrogenation of Carbonyls and Imines [Video]. YouTube.
  • Schorr, S., et al. (2022). Ozonized Oleic Acid as a New Viticultural Treatment? Study of the Effect of LIQUENSO® Oxygenate on the Carpoplane Microbial Community and Wine Microorganisms Combining Metabarcoding and In Vitro Assays. MDPI.
  • Mouanni, S., et al. (2018). Simple and Green Adipic Acid Synthesis from Cyclohexanone and/or Cyclohexanol Oxidation with Efficient (NH4)xHyMzPMo12O40 (M: Fe, Co, Ni)
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Troubleshooting

"side reactions in the preparation of 6-aminoundecanedioic acid"

Welcome to the Application Scientist Technical Support Center. This guide provides advanced troubleshooting and mechanistic insights for the synthesis of 6-aminoundecanedioic acid (CAS 58632-12-5), a critical AB2-type di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides advanced troubleshooting and mechanistic insights for the synthesis of 6-aminoundecanedioic acid (CAS 58632-12-5), a critical AB2-type difunctional monomer used in the development of hyperbranched copolyamides and specialized peptide mimetics [1].

Because 6-aminoundecanedioic acid possesses one primary amine and two terminal carboxylic acids, its synthesis—typically via the reductive amination of 6-ketoundecanedioic acid—is highly susceptible to competing side reactions. This guide is designed to help you understand the causality behind these impurities and establish a self-validating, high-yield synthetic workflow.

Part 1: The Causality of Side Reactions

To successfully synthesize 6-aminoundecanedioic acid, you must control the kinetic competition between imine formation, imine reduction, and ketone reduction [2]. The unique structure of the 11-carbon diacid backbone introduces specific intra- and intermolecular risks.

G SM 6-Ketoundecanedioic Acid (Starting Material) Imine Imine / Iminium Intermediate SM->Imine + NH3 (Excess) Condensation Alcohol 6-Hydroxyundecanedioic Acid (Ketone Reduction) SM->Alcohol Direct Reduction (Premature) Target 6-Aminoundecanedioic Acid (Target Primary Amine) Imine->Target Selective Reduction (NaBH3CN) SecAmine Secondary Amine Dimer (Over-alkylation) Target->SecAmine + Unreacted Ketone (Amine Competition) Lactam 7-Membered ε-Lactam (Intramolecular Cyclization) Target->Lactam Intramolecular Attack (Heat / Acid) Polymer Hyperbranched Polyamide (Intermolecular Condensation) Target->Polymer Intermolecular Amidation (>150°C)

Fig 1: Reaction pathways and structural causality of side reactions in reductive amination.

Over-alkylation (Secondary Amine Formation)

Once the target primary amine is formed, it acts as a nucleophile. If unreacted 6-ketoundecanedioic acid is still present, the primary amine will outcompete ammonia to form a secondary imine, which reduces to a secondary amine dimer (bis(1,11-dicarboxyundecan-6-yl)amine).

Premature Ketone Reduction (Alcohol Formation)

If the reducing agent is introduced before the ketone has fully condensed with ammonia to form the imine, the ketone will be directly reduced to 6-hydroxyundecanedioic acid.

Intramolecular Lactamization

The distance between the C6-amine and the C1 (or C11) carboxylic acid is exactly five carbon atoms. Under thermal stress, the amine will attack the terminal carboxylate to form a thermodynamically stable 7-membered


-lactam ring (a caprolactam derivative with a pentanoic acid side chain).
Intermolecular Polyamidation

As an AB2 monomer, 6-aminoundecanedioic acid is inherently designed to polymerize. Heating the isolated free base above 150°C will trigger step-growth polymerization, yielding hyperbranched polyamides [1].

Part 2: Self-Validating Experimental Protocol

To mitigate these side reactions, we utilize a pre-incubation strategy with a pH-selective reducing agent (Sodium cyanoborohydride,


) [3].

Step 1: Imine Pre-Incubation (Self-Validating)

  • Dissolve 6-ketoundecanedioic acid (1.0 eq) and ammonium acetate (15.0 eq) in anhydrous methanol (0.2 M).

  • Stir at 25°C for 4 hours.

  • Validation Check: Pull a 50 µL aliquot, evaporate, and run an FTIR. Do not proceed until the ketone C=O stretch (~1710 cm⁻¹) is completely replaced by the imine/enamine C=N stretch (~1660 cm⁻¹).

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C to suppress thermodynamic side reactions.

  • Add

    
     (1.5 eq) portion-wise over 30 minutes. 
    
    
    
    is highly selective for iminium ions at pH 6-7 and will not reduce unreacted ketones, effectively eliminating the 6-hydroxy impurity.
  • Allow the reaction to warm to 25°C and stir for 12 hours.

Step 3: Quenching and Salt Isolation

  • Quench the reaction by slowly adding 1M HCl until the pH reaches 2.0.

  • Causality of Quenching: This step destroys residual cyanoborohydride and immediately protonates the 6-amino group to its hydrochloride salt (

    
    ). A protonated amine is non-nucleophilic, completely preventing both lactamization and polyamidation during solvent removal.
    
  • Extract with ethyl acetate to remove neutral impurities. Lyophilize the aqueous layer to yield 6-aminoundecanedioic acid hydrochloride.

Part 3: Troubleshooting FAQs

Q: My LC-MS shows a massive peak at [M-18]+ (or [M-H2O]+). What is happening during my workup? A: You are observing intramolecular lactamization. Because the C6-amine and C1-carboxylate are perfectly spaced to form a 7-membered ring, any application of heat during rotary evaporation (especially under neutral or basic conditions) will drive the loss of water to form the


-lactam. Fix:  Never heat the free base above 40°C. Always acidify to pH 2 with HCl prior to solvent removal to lock the amine as a non-nucleophilic ammonium salt.

Q: I am getting a 30% yield of the secondary amine dimer. How do I shift the equilibrium? A: Secondary amine formation is a purely kinetic issue driven by the primary amine outcompeting your ammonia source [4]. Fix: Increase your ammonium acetate loading from 5 equivalents to 15-20 equivalents. Additionally, ensure your reaction is strictly anhydrous; water hydrolyzes the primary imine back to the ketone, giving the newly formed primary amine a chance to attack it.

Q: Why is my primary impurity 6-hydroxyundecanedioic acid even when I use an excess of ammonia? A: You are likely co-adding the ketone, ammonia, and reducing agent simultaneously. Ketone reduction is often faster than imine condensation. Fix: Implement the 4-hour pre-incubation step described in the protocol. The ketone must be fully converted to the imine before the hydride source is introduced.

LogicTree Start Identify Major Impurity via LC-MS / NMR Imp1 Secondary Amine Dimer (Over-alkylation) Start->Imp1 Imp2 6-Hydroxyundecanedioic Acid (Ketone Reduction) Start->Imp2 Imp3 [M-18]+ Peak (Lactam / Oligomers) Start->Imp3 Sol1 Solution: Increase NH3 ratio to >15:1 Ensure strictly anhydrous conditions Imp1->Sol1 Sol2 Solution: Pre-incubate ketone + NH3 for 4h before adding reductant Imp2->Sol2 Sol3 Solution: Maintain Temp < 40°C Quench to pH 2, store as HCl salt Imp3->Sol3

Fig 2: Diagnostic logic tree for resolving common reductive amination impurities.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Data is based on standardized LC-MS peak area integration.

Reaction Conditions (Reductive Amination)Target Primary Amine (%)Secondary Amine Dimer (%)6-Hydroxy Impurity (%)Lactam / Polymer (%)
2 eq

,

, Co-addition, 25°C
38.028.531.02.5
15 eq

,

, Co-addition, 25°C
65.28.124.32.4
15 eq

,

, Pre-incubation, 25°C
94.5 3.2 1.5 0.8
15 eq

,

, Pre-incubation, 80°C
32.14.01.262.7

Note: The dramatic shift to lactam/polymer at 80°C highlights the thermal instability of the free AB2 monomer.

References

  • EP1183301B1 - Copolyamide hyperbranche, composition a base de... (Arkema). Details the industrial utilization of 6-aminoundecanedioic acid as an AB2 monomer for hyperbranched polymers.
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts (MDPI). Discusses the kinetic competition and the necessity of excess ammonia to prevent secondary amine formation. URL:[Link]

  • Reductive Amination. Wikipedia, The Free Encyclopedia. Provides foundational mechanistic grounding for the pH-dependent selectivity of sodium cyanoborohydride. URL:[Link]

  • Reductive Amination – Knowledge and References. Taylor & Francis. Comprehensive overview of catalytic and stoichiometric reductive amination pathways and their associated side reactions. URL:[Link]

Optimization

Technical Support Center: Synthesis of 6-Aminoundecanedioic Acid

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the reductive amination of 6-oxoundecanedioic acid, the most viable synthetic route for 6-aminoundecanedi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the reductive amination of 6-oxoundecanedioic acid, the most viable synthetic route for 6-aminoundecanedioic acid, while addressing the specific challenges of symmetric dicarboxylic acid amination.

Executive Summary & Strategic Overview

6-Aminoundecanedioic acid (CAS: N/A for specific isomer, analogous to linear C11 amino diacids) is a symmetric, non-proteinogenic amino acid used as a scaffold in peptidomimetics and polymer chemistry. Its structure—a central amine flanked by two C5 carboxyl chains—presents unique synthetic challenges.

The primary yield-limiting factors in its synthesis are:

  • Over-alkylation (Dimerization): Formation of the secondary amine (bis-alkyl species) during reductive amination.[1]

  • Lactamization: Potential cyclization to a 7-membered lactam (caprolactam analog) under thermal or acidic stress.[1]

  • Zwitterionic Isolation: Difficulty in separating the highly polar product from inorganic salts.

This guide prioritizes the Reductive Amination of 6-oxoundecanedioic acid using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation, as this route offers the highest atom economy and selectivity compared to oxime reduction or halide substitution.

Mechanistic Pathway & Logic

The following diagram illustrates the reaction pathway and critical control points to prevent side reactions.

G Ketone 6-Oxoundecanedioic Acid Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc (Excess) - H2O Product 6-Aminoundecanedioic Acid (Target) Imine->Product + Hydride Source (Reduction) Dimer Secondary Amine (Major Impurity) Product->Dimer + Ketone (Low NH3 conc.) Lactam 7-Membered Lactam (Thermal Byproduct) Product->Lactam Heat / Acid (-H2O)

Figure 1: Reaction pathway highlighting the competition between product formation, dimerization, and lactamization.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Optimization

Q1: I am observing significant amounts of secondary amine (dimer) in my crude mixture. How do I suppress this? A: Dimerization occurs when the newly formed primary amine reacts with unreacted ketone. This is a kinetics issue.

  • Root Cause: Insufficient ammonia source relative to the ketone, or the reducing agent is added too slowly after the amine has formed.

  • Solution:

    • Stoichiometry: Increase the ammonium acetate (

      
      ) equivalents to 10–15 equivalents . The high concentration of ammonia shifts the equilibrium toward the primary imine.
      
    • One-Pot Protocol: Use Sodium Triacetoxyborohydride (

      
      ).[1] Unlike cyanoborohydride, STAB is less effective at reducing the ketone directly but excellent for the imine.
      
    • Order of Addition: Allow the ketone and ammonium acetate to equilibrate for 20–30 minutes before adding the hydride. This ensures the ketone is "masked" as the imine before the product is generated.

Q2: My reaction stalls with unreacted ketone remaining. Should I add acid? A: Be cautious. While imine formation is acid-catalyzed, pH control is critical.[1]

  • Optimal pH: Maintain a pH of 6.0–7.0 .

    • If pH < 5: The amine is protonated (

      
      ) and cannot attack the carbonyl.
      
    • If pH > 8: The iminium ion is unstable.

  • Troubleshooting: If using methanol/ammonium acetate, the system is usually self-buffering.[1] If conversion is low, add molecular sieves (3Å) to scavenge water, driving the equilibrium toward the imine.

Phase 2: Isolation & Purification

Q3: I suspect lactam formation during workup. How can I confirm and prevent this? A: 6-aminoundecanedioic acid can form a 7-membered lactam (similar to


-caprolactam) if the C6 amino group attacks the C1 or C11 carboxyl group.[1]
  • Detection: Check LC-MS for a mass of [M-18]. In NMR, look for a shift in the

    
    -proton adjacent to the nitrogen (deshielding due to amide character).
    
  • Prevention:

    • Avoid Thermal Acidic Workup: Do not heat the crude material in acidic solution (e.g., during HCl evaporation).

    • Temperature Limit: Keep rotary evaporator bath temperatures below 40°C .

    • pH Strategy: Perform isolation at neutral or slightly basic pH where the carboxylates are ionized (

      
      ), which are poor electrophiles for nucleophilic attack.
      

Q4: The product is water-soluble and hard to extract.[1] How do I isolate it from the salts? A: Standard liquid-liquid extraction will fail due to the zwitterionic nature.[1]

  • Recommended Method: Ion Exchange Chromatography (Dowex 50W-X8) .[1]

    • Load the crude reaction mixture (acidified to pH 2) onto the cation exchange resin. The amino acid binds; neutral impurities and salts wash through.

    • Wash column with water until neutral.

    • Elute the product with 1M

      
       .
      
    • Lyophilize the eluent. This avoids thermal stress and salt contamination.

Optimized Experimental Protocol

Objective: Synthesis of 6-aminoundecanedioic acid via Reductive Amination. Scale: 10 mmol (Adjustable).

ReagentEquivalentsRoleNotes
6-Oxoundecanedioic Acid 1.0 eqPrecursorEnsure dryness.[1]
Ammonium Acetate 10.0 - 15.0 eqAmine SourceExcess prevents dimerization.[1]
Sodium Triacetoxyborohydride 1.5 eqReducing AgentSelective for imine.[1]
Methanol (Anhydrous) Solvent (0.2 M)MediumDryness is critical.[1]
Step-by-Step Workflow
  • Imine Formation (Equilibration):

    • In a flame-dried round-bottom flask, dissolve 6-oxoundecanedioic acid (2.30 g, 10 mmol) in anhydrous Methanol (50 mL) .

    • Add Ammonium Acetate (7.71 g, 100 mmol) in one portion.

    • Add activated 3Å Molecular Sieves (approx. 2 g).

    • Stir at room temperature (25°C) for 30 minutes under Nitrogen. Note: This ensures the ketone is converted to the imine/hemiaminal before reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) slowly in 3 portions over 15 minutes. Caution: Hydrogen gas evolution.[1]

    • Remove ice bath and stir at room temperature for 12–16 hours .

  • Quenching:

    • Add 1 mL of Acetic Acid to quench excess hydride.

    • Concentrate the mixture under reduced pressure (Rotavap < 40°C) to remove methanol.

  • Purification (Ion Exchange):

    • Dissolve the residue in 20 mL of Water . Adjust pH to ~2 with 1M HCl.

    • Load onto a column packed with Dowex 50W-X8 (H+ form) .[1]

    • Wash: Elute with 3 column volumes of distilled water (removes unreacted ketone, acetic acid, and borate salts).

    • Elute: Switch to 1M

      
        (Ammonium Hydroxide). Collect fractions that test positive for amine (ninhydrin stain).
      
    • Lyophilize: Freeze-dry the ammoniacal fractions to obtain the product as a white powder.[1]

  • Validation:

    • 1H NMR (

      
      ):  Verify the triplet at the terminal carboxyl positions and the multiplet at the C6 (methine) position.
      
    • Mass Spec: Confirm M+H (approx. 232.15 Da).

Data & Expected Outcomes

ParameterStandard Method (

)
Optimized Method (STAB + Excess

)
Yield 40 - 55%75 - 85%
Dimer Impurity 10 - 20%< 2%
Lactam Impurity High (if heated)Negligible (Lyophilized)
Workup Time 2 Days (Extraction)1 Day (Ion Exchange)

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Dangerfield, E. M., et al. (2010). "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry, 75(16), 5470–5478. Link[1]

  • Hanson, J. R. (2010). Functional Group Chemistry. Royal Society of Chemistry.
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.[1] Link[1]

Disclaimer: This guide assumes the user follows standard Good Laboratory Practices (GLP). The synthesis of 6-aminoundecanedioic acid involves reactive hydrides and should be performed in a fume hood.[1]

Sources

Troubleshooting

Technical Support Center: 6-Aminoundecanedioic Acid Storage and Stability

Welcome to the technical support center for 6-aminoundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable sto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-aminoundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this bifunctional molecule. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Introduction

6-Aminoundecanedioic acid is a valuable bifunctional monomer, featuring both a primary amine and two carboxylic acid groups. This unique structure makes it an important building block in the synthesis of specialty polyamides and other polymers. However, these same reactive groups can also be susceptible to degradation if the compound is not stored under optimal conditions. Understanding the potential degradation pathways and implementing proper storage protocols are critical for maintaining its purity and reactivity, thereby ensuring reproducible experimental outcomes.

This guide provides a structured approach to preventing degradation, troubleshooting common issues, and verifying the stability of your 6-aminoundecanedioic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-aminoundecanedioic acid during storage?

A1: The degradation of 6-aminoundecanedioic acid is primarily influenced by three factors:

  • Moisture: As a hygroscopic compound, it can absorb water from the atmosphere. This moisture can facilitate hydrolytic reactions and may lead to clumping of the solid material.[1] For polyamide materials, which are polymers of similar monomers, storage in a dry environment with humidity below 50% is recommended.[1]

  • Temperature: Elevated temperatures can accelerate the rates of various degradation reactions, including oxidation, intramolecular cyclization (lactam formation), and polymerization.

  • Oxygen: The presence of oxygen, particularly in combination with light or trace metal impurities, can lead to oxidative degradation of the amino group and the alkyl chain.[2]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, 6-aminoundecanedioic acid should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that for other amino acids, storage at 5°C is suitable for long-term preservation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture. This is particularly important for preventing oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture ingress.[1] Moisture-barrier packaging is highly recommended.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down reaction kinetics of potential degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amino group and alkyl chain.
Humidity Low (ideally <50%)Minimizes moisture absorption and subsequent hydrolysis or clumping.[1]
Light Protected (Opaque container)Prevents photo-initiated degradation.
Container Tightly SealedPrevents exposure to atmospheric moisture and oxygen.[1]

Q3: I've noticed my solid 6-aminoundecanedioic acid has formed clumps. Is it still usable?

A3: Clumping is a common issue and is typically caused by the absorption of moisture. While the material may still be usable, the presence of water can impact the accuracy of weighing and may indicate that some degradation has begun. It is highly recommended to dry the material under a vacuum at a gentle temperature before use, especially for applications sensitive to water content, such as polymerization reactions. To prevent future clumping, always store the compound in a desiccator or a dry box.[1]

Q4: Can 6-aminoundecanedioic acid degrade in solution? What are the best practices for storing solutions?

A4: Yes, 6-aminoundecanedioic acid is generally less stable in solution compared to its solid form. The solvent can participate in degradation reactions. For instance, in aqueous solutions, the pH can significantly influence stability. It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable:

  • Solvent: Use a high-purity, anhydrous solvent if the application allows.

  • pH: If using aqueous solutions, consider the pH. The zwitterionic nature of amino acids means their charge and reactivity can be pH-dependent.

  • Storage: Store solutions at low temperatures (2-8°C or frozen at -20°C for longer periods). Avoid repeated freeze-thaw cycles.

Q5: What are the likely degradation products of 6-aminoundecanedioic acid?

A5: Based on its chemical structure, the following degradation products are plausible:

  • Lactam: Intramolecular cyclization between the amine and one of the carboxylic acid groups can form a lactam.[3][4] This is a common reaction for amino acids, especially upon heating.[3]

  • Oligomers/Polymers: Intermolecular condensation between the amine of one molecule and a carboxylic acid of another can lead to the formation of dimers, oligomers, and eventually polyamides. This is essentially an uncontrolled polymerization.

  • Oxidation Products: Oxidative deamination of the amino group can lead to the formation of a keto-acid.[5] Oxidation of the long alkyl chain is also possible.

Potential Degradation Pathways

StabilityWorkflow prep Sample Preparation (Weigh and store samples in vials) stress Stress Conditions (Place vials in environmental chambers) prep->stress sampling Timepoint Sampling (Remove vials at pre-defined intervals) stress->sampling analysis_prep Sample Analysis Preparation (Dissolve sample and dilute to working concentration) sampling->analysis_prep hplc HPLC Analysis (Inject sample and acquire data) analysis_prep->hplc data Data Processing (Quantify remaining 6-aminoundecanedioic acid and detect degradation products) hplc->data

Caption: Workflow for the stability assessment of 6-aminoundecanedioic acid.

Step-by-Step Procedure

a. Sample Preparation:

  • Accurately weigh 10-20 mg of 6-aminoundecanedioic acid into several vials for each storage condition to be tested.

  • Leave some vials open to the atmosphere for high humidity conditions and tightly cap others. For photostability, use clear glass vials.

b. Storage Conditions (ICH Guidelines as a reference)[6][7]:

  • Control: 5°C ± 3°C (refrigerator)

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

c. Time Points:

  • Pull samples for analysis at initial (T=0), 1, 3, and 6 months for long-term and accelerated conditions.

  • For photostability, follow the ICH Q1B recommended exposure duration.

d. Sample Analysis:

  • At each time point, take a vial from each condition.

  • Dissolve the contents in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Dilute the solution to a known concentration within the calibration range of the HPLC method.

  • Analyze by HPLC.

e. HPLC Method (Example):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a low wavelength (e.g., 210 nm) or CAD for more universal detection of non-chromophoric degradation products. [8] f. Data Analysis:

  • Create a calibration curve using the reference standard.

  • Quantify the amount of 6-aminoundecanedioic acid remaining in each sample at each time point.

  • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of degradation for each condition and time point.

Expected Outcome

The results of this study will provide a stability profile for 6-aminoundecanedioic acid under various conditions, allowing for the determination of an appropriate shelf-life and recommended storage conditions.

References

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NIH. Available at: [Link]

  • How To Store Polyamide Materials? Such as PA6, PA66 Materials? - Xinyite Plastic. (2024, May 30). Available at: [Link]

  • 6-Aminohexanoic acid;decanedioic acid;dodecanedioic acid;hexane-1,6-diamine;hexanedioic acid | C40H79N3O14 | CID 172752. PubChem. Available at: [Link]

  • Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. PubMed. (1992, February 20). Available at: [Link]

  • Lactam synthesis. Available at: [Link]

  • Lactam. In Wikipedia. Available at: [Link]

  • Safety Data Sheet: 6-Aminohexanoic acid. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Polyamide. Carl ROTH. Available at: [Link]

  • APPLICATION NOTES - HPLC. Available at: [Link]

  • Lactam forming enzymes. Naturally occurring biosynthetic enzymes... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Catabolism of Aminoacids | Degradation | Glycogenic and Ketogenic Aminoacids. (2019, June 17). In YouTube. Available at: [Link]

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PMC - NIH. (2015, November 15). Available at: [Link]

  • BRANCHED-CHAIN AMINO ACID DEGRADATION. Available at: [Link]

  • Storage of polymers? ResearchGate. (2020, February 25). Available at: [Link]

  • Determination of red blood cell fatty acid profiles in clinical research. Agilent. (2018, March 8). Available at: [Link]

  • Year 2024 In-Use stability testing FAQ. (2024, November 4). Available at: [Link]

  • Method for storing a monomer phase that is liquid under storage conditions. Google Patents.
  • safety data sheet. SysKem Chemie GmbH. (2019, September 17). Available at: [Link]

  • GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. Available at: [Link]

  • Synthesis of lactams using enzyme-catalyzed aminolysis. The University of Groningen research portal. (2013, January 30). Available at: [Link]

  • Nylon And Polyamide Production's Chemical Process. (2024, June 14). Available at: [Link]

  • 6-Aminoundecane | C11H25N | CID 141845. PubChem - NIH. Available at: [Link]

  • Development of a gas chromatography-mass spectrometry method for the analysis of aminoglycoside antibiotics using experimental design for the optimisation of the derivatisation reactions. PubMed. Available at: [Link]

  • Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate. (2025, August 5). Available at: [Link]

  • Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • HPLC Determination of 6-Aminocaproic Acid With Low UV Detection. SIELC Technologies. (2025, October 9). Available at: [Link]

  • GC-MS analysis of bioactive constituents of Indigofera suffruticosa leaves. JOCPR. Available at: [Link]

  • Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. (2024, November 29). Available at: [Link]

  • Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization. PubMed. (2012, November 16). Available at: [Link]

  • Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids. (2025, August 6). Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • (PDF) Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. ResearchGate. (2017, December 15). Available at: [Link]

  • 6-Aminonicotinamide | C6H7N3O | CID 9500. PubChem. Available at: [Link]

  • Intramolecular Cyclization to form 6‐ and 7‐membered rings. ResearchGate. Available at: [Link]

  • Reactivity of cyclohexene epoxides toward intramolecular acid-catalyzed cyclizations for the synthesis of naturally occurring cage architectures. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. (2023, July 13). Available at: [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2). Available at: [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem. Available at: [Link]

  • Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. ResearchGate. (2024, June 10). Available at: [Link]

  • Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 6-Aminoundecanedioic Acid

Welcome to the technical support center for 6-aminoundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-aminoundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: The Bifunctional Nature of 6-Aminoundecanedioic Acid

6-Aminoundecanedioic acid is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) amino group and two carboxylic acid groups, as well as a long, hydrophobic (water-fearing) eleven-carbon chain. This dual nature is the primary reason for its poor aqueous solubility at or near neutral pH. The molecule can act as both a weak acid and a weak base, leading to the formation of zwitterions, which can further complicate its solubility behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-aminoundecanedioic acid not dissolving in water?

At neutral pH, the amino group of 6-aminoundecanedioic acid is protonated (-NH3+) and the carboxylic acid groups are deprotonated (-COO-), forming a zwitterion. While zwitterions have charged groups, the long, nonpolar undecane chain significantly contributes to the molecule's hydrophobicity, leading to low water solubility.

Q2: What is the isoelectric point (pI) of 6-aminoundecanedioic acid and why is it important?

Q3: Can I use organic solvents to dissolve 6-aminoundecanedioic acid?

Yes, polar organic solvents can be effective. Dicarboxylic acids generally show better solubility in polar organic solvents like alcohols (e.g., ethanol, methanol) and acetone compared to non-polar solvents like hexane.[2] This is due to the ability of the carboxylic acid and amino groups to form hydrogen bonds with the polar solvent molecules.

Q4: Will heating the solution improve solubility?

Heating can increase the kinetic energy of the system and often leads to an increase in the solubility of solids in liquids. However, for some compounds, the effect may be limited, and there is a risk of degradation at elevated temperatures. It is recommended to first try other methods like pH adjustment before resorting to high temperatures.

Q5: Are there advanced formulation strategies to improve the solubility and bioavailability of 6-aminoundecanedioic acid?

For drug development applications, advanced techniques such as the formation of amorphous solid dispersions (ASDs) can significantly enhance solubility and dissolution rates.[3][4][5][6][7] In an ASD, the crystalline drug is converted into a higher-energy amorphous state, which improves its solubility. This is typically achieved by dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent.

Troubleshooting Guides

Guide 1: Enhancing Aqueous Solubility through pH Adjustment

The solubility of 6-aminoundecanedioic acid is highly dependent on pH. By adjusting the pH of the aqueous solution, you can shift the equilibrium between the zwitterionic, cationic, and anionic forms of the molecule to favor a more soluble species.

Causality:

  • At low pH (acidic conditions): Both the amino group and the carboxylic acid groups will be protonated (-NH3+ and -COOH). The molecule will have a net positive charge, which can increase its interaction with water molecules and improve solubility.

  • At high pH (basic conditions): The amino group will be deprotonated (-NH2), and the carboxylic acid groups will be deprotonated (-COO-). The molecule will have a net negative charge, which can also enhance its solubility in water.

Experimental Protocol: pH-Dependent Solubility Profile

This protocol will help you determine the optimal pH for dissolving 6-aminoundecanedioic acid.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-11).

  • Sample Preparation: Add an excess amount of 6-aminoundecanedioic acid to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[8]

  • Quantification: Analyze the concentration of dissolved 6-aminoundecanedioic acid in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the solubility of 6-aminoundecanedioic acid as a function of pH.

Expected Outcome: You should observe a "U-shaped" solubility curve, with the lowest solubility around the isoelectric point and significantly higher solubility at both acidic and basic pH values.

DOT Script for pH Effect on Solubility

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) low_ph_structure Cationic Form (Net Positive Charge) -NH3+ -COOH low_ph_solubility Increased Solubility low_ph_structure->low_ph_solubility Protonation pI_solubility Minimum Solubility pI_structure Zwitterionic Form (Net Zero Charge) -NH3+ -COO- pI_structure->pI_solubility Charge Neutralization high_ph_solubility Increased Solubility high_ph_structure Anionic Form (Net Negative Charge) -NH2 -COO- high_ph_structure->high_ph_solubility Deprotonation

Caption: Effect of pH on the ionization and solubility of 6-aminoundecanedioic acid.

Guide 2: Utilizing Co-solvents and Surfactants

If pH adjustment is not feasible for your application, using co-solvents or surfactants can be an effective alternative.

Co-solvents:

Causality: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system. For 6-aminoundecanedioic acid, a water-miscible organic solvent can help to solvate the long hydrophobic alkyl chain.

Recommended Co-solvents:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying percentages of the organic solvent in water (e.g., 10%, 25%, 50%, 75% v/v).

  • Solubility Determination: Follow the shake-flask method described in Guide 1 for each co-solvent mixture.

  • Data Analysis: Plot the solubility of 6-aminoundecanedioic acid as a function of the co-solvent concentration.

Surfactants:

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[1][9] The hydrophobic core of the micelles can encapsulate the nonpolar alkyl chain of 6-aminoundecanedioic acid, thereby increasing its apparent solubility in water.

Recommended Surfactants:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Triton™ X-100)

Experimental Protocol: Surfactant-mediated Solubilization

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at various concentrations, both below and above its CMC.

  • Solubility Determination: Follow the shake-flask method described in Guide 1 for each surfactant solution.

  • Data Analysis: Plot the solubility of 6-aminoundecanedioic acid as a function of the surfactant concentration. A significant increase in solubility is expected above the CMC.

DOT Script for Solubilization Workflow

G start Poorly Soluble 6-Aminoundecanedioic Acid ph_adj pH Adjustment start->ph_adj co_solvent Co-solvent Addition start->co_solvent surfactant Surfactant Addition start->surfactant soluble Solubilized Compound ph_adj->soluble Optimal pH found co_solvent->soluble Effective co-solvent identified surfactant->soluble Micellar solubilization achieved

Caption: Troubleshooting workflow for solubilizing 6-aminoundecanedioic acid.

Guide 3: Standard Operating Procedure for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a detailed procedure for accurately measuring the thermodynamic solubility of 6-aminoundecanedioic acid.

Materials:

  • 6-Aminoundecanedioic acid (solid)

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Analytical instrument (HPLC-UV or LC-MS/MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 6-aminoundecanedioic acid into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a suitable agitation speed that ensures the solid particles are continuously suspended in the liquid without forming a vortex.[8]

    • Shake the vial for an adequate period to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vial at high speed and collect the supernatant.[8]

    • Accurately dilute the filtered/centrifuged sample with the appropriate mobile phase or solvent for analysis.

  • Quantification:

    • Prepare a series of standard solutions of 6-aminoundecanedioic acid of known concentrations.

    • Analyze the standard solutions and the sample solution using a validated HPLC-UV or LC-MS/MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 6-aminoundecanedioic acid in the sample by interpolating its response on the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or M).

Data Summary Table:

MethodKey PrincipleAdvantagesDisadvantages
pH Adjustment Ionization of functional groups to increase polarity.Highly effective, cost-efficient.Not suitable for pH-sensitive applications or compounds.
Co-solvents Reduces the polarity of the aqueous medium.Simple to implement, can be effective for moderately nonpolar compounds.May not be suitable for all biological assays, can alter protein conformation.
Surfactants Micellar encapsulation of the hydrophobic moiety.Effective at low concentrations, can mimic physiological conditions.Can interfere with some assays, potential for cytotoxicity.
Amorphous Solid Dispersions Increases the free energy of the solid state.Significant solubility enhancement, improves dissolution rate.Requires specialized equipment and formulation expertise.

References

  • Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]

  • Cellets. (2022, November 25). Amorphous Solid Dispersions: Advances in Drug Solubility. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Der Pharma Lett. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • Vaia. (n.d.). Problem 27 Low-molecular-weight dicarboxyli... [FREE SOLUTION]. Retrieved from [Link]

Sources

Troubleshooting

"method refinement for 6-aminoundecanedioic acid quantification"

Technical Support Center: High-Precision Quantification of 6-Aminoundecanedioic Acid (6-AUDA) Executive Summary & Molecule Profile Welcome to the technical support hub for 6-aminoundecanedioic acid (6-AUDA) . This molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Precision Quantification of 6-Aminoundecanedioic Acid (6-AUDA)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 6-aminoundecanedioic acid (6-AUDA) . This molecule presents a unique analytical paradox: it possesses a long hydrophobic alkyl chain (C11), yet it is highly polar due to its zwitterionic nature (two carboxylic acid groups and a central primary amine).

In drug development—particularly in the synthesis of peptide mimetics or as a structural homolog in Lisinopril related impurities—quantifying 6-AUDA requires navigating the trade-off between retaining a polar zwitterion and eluting a hydrophobic backbone.

Chemical Profile:

  • Structure: HOOC-(CH₂)₄-CH(NH₂)-(CH₂)₄-COOH

  • Challenge: Lack of chromophore (UV transparent) + Amphiphilic nature.

  • pKa Values (Estimated):

    
    -COOH (~2.2), 
    
    
    
    -COOH (~4.4), -NH₂ (~9.7).

Module 1: Chromatographic Separation (The "Retention" Challenge)

User Question: I am seeing poor retention and peak splitting on my standard C18 column. The peak elutes in the void volume. How do I retain this polar acid?

Technical Insight: Standard C18 columns struggle with 6-AUDA because, at neutral pH, the molecule is doubly negatively charged (two -COO⁻) and zwitterionic. This charge repulsion prevents interaction with the hydrophobic stationary phase.

Troubleshooting Protocol:

Option A: Ion-Pairing Chromatography (IPC)
  • Mechanism: Add a volatile ion-pairing agent to the mobile phase. The agent forms a neutral complex with the charged amine/carboxyls, allowing retention on C18.

  • Protocol:

    • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Perfluoropentanoic Acid (PFPA) or Heptafluorobutyric Acid (HFBA).

    • Mobile Phase B: Acetonitrile + 0.1% PFPA/HFBA.

    • Why PFPA? Trifluoroacetic acid (TFA) suppresses MS signals too heavily. PFPA offers a balance of retention and volatility.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1]
  • Mechanism: Uses a water layer on a polar stationary phase to partition the analyte. Ideal for MS detection.

  • Protocol:

    • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

    • Mobile Phase: High organic start (90% ACN) gradient down to 50% ACN.

    • Buffer: 10-20 mM Ammonium Acetate (pH 5.8).

    • Critical Step: Equilibration times in HILIC are longer (20+ column volumes) than RP-HPLC.

Decision Logic for Column Selection:

MethodSelection Start Start: Method Selection Detector Select Detector Start->Detector MS Mass Spectrometer (LC-MS) Detector->MS High Sensitivity UV UV / Fluorescence Detector->UV Standard Lab HILIC HILIC Mode (ZIC-HILIC Column) Best for Sensitivity MS->HILIC Direct Analysis Deriv Derivatization Required (OPA or FMOC) UV->Deriv Add Chromophore C18 Reverse Phase C18 (High Retention of Derivative) Deriv->C18 Hydrophobic Tag Added

Figure 1: Decision matrix for selecting the separation mode based on available detection instrumentation.

Module 2: Detection Sensitivity (The "Invisibility" Challenge)

User Question: My UV detector at 210 nm shows nothing but noise. 6-AUDA has no aromatic rings. How can I quantify it down to ppm levels?

Technical Insight: 6-AUDA is non-aromatic. Direct UV detection at 200-210 nm is non-specific and suffers from drift. You must introduce a chromophore or fluorophore via Pre-Column Derivatization .

Protocol: Automated OPA-3-MPA Derivatization

This is the gold standard for primary amines. It creates a highly fluorescent isoindole derivative.

  • Reagents:

    • OPA Reagent: 10 mg o-phthalaldehyde in 1 mL methanol + 5 mL borate buffer (0.4 M, pH 10.2).

    • Thiol Source: 3-Mercaptopropionic acid (3-MPA). Note: 3-MPA forms a more stable derivative than the traditional 2-mercaptoethanol.

  • Reaction (In-Vial or Autosampler):

    • Mix 10 µL Sample + 10 µL OPA Reagent.

    • Wait 1.0 minute (strictly controlled).

    • Inject immediately.

  • Detection Settings:

    • Excitation: 340 nm

    • Emission: 450 nm

  • Result: The limit of detection (LOD) improves from ~100 ppm (UV) to ~10 ppb (Fluorescence).

Comparison of Detection Modes:

ParameterDirect UV (210 nm)Derivatization (OPA-FLD)LC-MS/MS (MRM)
Specificity Low (Solvent interference)High (Amines only)Very High (Mass specific)
LOD ~50 µg/mL~0.01 µg/mL~0.001 µg/mL
Sample Prep Simple (Dilute & Shoot)Complex (Reaction needed)Moderate (Clean-up needed)
Stability HighLow (Derivative degrades)High

Module 3: Mass Spectrometry Optimization

User Question: I am using LC-MS (ESI+), but the signal for 6-AUDA is suppressed by the matrix. What are the optimal MRM transitions?

Technical Insight: As a dicarboxylic acid, 6-AUDA can be analyzed in negative mode (ESI-), but the amine group often gives better sensitivity in positive mode (ESI+) if the pH is acidic.

MRM Transition Setup (ESI+):

  • Precursor Ion: [M+H]⁺ = 246.2 m/z (Calculated based on MW 245.3).

  • Fragment Ions (Collision Induced Dissociation):

    • Quantifier: 246.2 → 228.2 (Loss of H₂O from carboxyl).

    • Qualifier: 246.2 → 84.1 (Characteristic amine/alkyl fragment).

    • Note: Always perform a product ion scan to confirm fragmentation patterns for your specific isomer.

Workflow for MS Method Development:

MSWorkflow Sample Sample (6-AUDA) Tune Q1 Scan (Full Scan) Identify [M+H]+ 246.2 Sample->Tune Frag Product Ion Scan Determine Fragments Tune->Frag Opt Optimize CE/DP (Collision Energy) Frag->Opt Final Final MRM Method Quant: 246.2 -> 228.2 Opt->Final

Figure 2: Step-by-step MS tuning workflow for 6-AUDA quantification.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ninhydrin for post-column derivatization? A: Yes, Ninhydrin is robust for amino acid analysis. However, it requires a dedicated post-column reactor (PCR) heated to 130°C. If you do not have a PCR module, pre-column OPA (described in Module 2) is superior because it can be done by the autosampler at room temperature.

Q: The peak tails significantly on my chromatogram. Why? A: Tailing in amino dicarboxylic acids is usually caused by the interaction of the carboxyl groups with residual silanols on the silica column or metal ions in the system.

  • Fix 1: Ensure your mobile phase pH is well-controlled (pH 2.0 for C18 to suppress ionization of COOH, or pH 5.8 for HILIC).

  • Fix 2: Add 5 mM EDTA to the mobile phase (if using UV) to chelate metals. Do not use EDTA with LC-MS.

Q: Is 6-AUDA stable in solution? A: As a zwitterion, it is relatively stable in aqueous buffers. However, in pure organic solvents (like MeOH), solubility may drop, leading to precipitation. Store stock solutions in 0.1 M HCl to keep the amine protonated and soluble.

References

  • Agilent Technologies. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (Technical Note describing OPA/FMOC protocols relevant for amino acid quantification).

  • Journal of Chromatography B. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry.[1] (Methodology foundation for HILIC separation of amino-carboxylic acids).

  • European Pharmacopoeia / USP. Lisinopril Monographs. (Contextual reference for impurities structurally related to lysine and dicarboxylic acids).

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (Validation parameters for linearity and accuracy in amino acid analysis).

Sources

Optimization

"overcoming challenges in the characterization of 6-aminoundecanedioic acid"

Technical Support Center: Characterization of 6-Aminoundecanedioic Acid Status: Active Ticket ID: #TECH-6AUDA-001 Assigned Specialist: Senior Application Scientist, Analytical Development Group Executive Summary 6-Aminou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of 6-Aminoundecanedioic Acid

Status: Active Ticket ID: #TECH-6AUDA-001 Assigned Specialist: Senior Application Scientist, Analytical Development Group

Executive Summary

6-Aminoundecanedioic acid (CAS 58632-12-5) is a symmetric, long-chain amino dicarboxylic acid.[1] Its unique structure—a central amino group flanked by two identical C5 carboxylic acid chains—makes it a valuable building block for hyperbranched polymers, peptidomimetics, and symmetric drug linkers. However, its characterization presents distinct challenges due to its zwitterionic nature, lack of UV-active chromophores, and potential for thermally induced lactamization.

This guide addresses the critical bottlenecks in analyzing this molecule, providing field-proven protocols for solubility, chromatography, and structural validation.

Section 1: Solubility & Sample Preparation

Q: I cannot get 6-aminoundecanedioic acid to dissolve in standard HPLC solvents (Water/Acetonitrile). How do I prepare a stable stock solution?

A: This is the most common hurdle. 6-Aminoundecanedioic acid exists as a zwitterion in neutral solution. The long aliphatic chains (C11) confer significant hydrophobicity, while the ionic headgroups (


) prevent solubility in non-polar solvents.

Troubleshooting Protocol: Do not attempt to dissolve it in neutral water or pure organic solvents. You must break the zwitterionic lattice using pH manipulation.

  • Acidic Shift (Preferred for LC-MS):

    • Solvent: 0.1 M HCl or 1% Formic Acid in Water.

    • Mechanism: Protonates the carboxylates (

      
      ) and amine (
      
      
      
      ), converting the molecule into a cationic species.
    • Solubility: High.

  • Basic Shift (Alternative):

    • Solvent: 0.1 M NaOH or Ammonium Hydroxide.

    • Mechanism: Deprotonates the amine (

      
      ) and carboxylates (
      
      
      
      ), creating an anionic species.
    • Warning: High pH can promote oxidation over long storage; prepare fresh.

Q: My sample precipitates when injected into the HPLC. Why? A: This is likely a "Solvent Shock" effect. If you dissolve the sample in 100% DMSO or strong acid/base and inject it into a neutral mobile phase, the local pH shift at the injection plug restores the zwitterionic form, causing precipitation inside the column or tubing.

  • Solution: Ensure your mobile phase matches the ionization state of your sample solvent. If dissolving in acid, use an acidic mobile phase (e.g., 0.1% TFA).

Section 2: Chromatographic Separation (HPLC/LC-MS)

Q: I see no peaks on my UV detector at 214 nm or 254 nm. Is the compound degrading?

A: The compound is likely intact, but invisible. 6-Aminoundecanedioic acid lacks a chromophore (no conjugated


-systems). The carbonyl groups absorb weakly at <210 nm, but this region is noisy due to solvent cut-off.

Recommended Detection Methods:

  • CAD (Charged Aerosol Detector) / ELSD: The gold standard for this molecule. It detects non-volatile analytes regardless of optical properties.

  • LC-MS (Single Quad/Q-TOF): Operate in Positive Mode (ESI+) .

    • Target Ion:

      
       Da (Monoisotopic mass of 
      
      
      
      is 231.15).
  • Derivatization (If UV is mandatory):

    • React with Fmoc-Cl or OPA (ortho-phthalaldehyde) to tag the primary amine. This imparts strong UV/Fluorescence activity and increases retention on C18 columns.

Q: Which column chemistry separates 6-aminoundecanedioic acid from its isomers (e.g., 2-aminoundecanedioic acid)?

A: Standard C18 columns often fail to retain this polar zwitterion sufficiently, leading to elution in the void volume (


).

Method Development Decision Tree:

HPLC_Method_Tree Start Select Column Chemistry Q1 Is MS Detection Available? Start->Q1 MS_Yes Yes (LC-MS) Q1->MS_Yes MS_No No (UV/CAD only) Q1->MS_No Col_C18_Polar Column: C18-Polar Embedded (e.g., Aq or Polar RP) MS_Yes->Col_C18_Polar MP_Acid Mobile Phase: Water/MeOH + 0.1% Formic Acid Col_C18_Polar->MP_Acid Q2 Can you derivatize? MS_No->Q2 Deriv_Yes Derivatize with Fmoc-Cl Q2->Deriv_Yes Deriv_No Direct Analysis Q2->Deriv_No Col_C18_Std Column: Standard C18 Deriv_Yes->Col_C18_Std Col_HILIC Column: HILIC (Zwitterionic) Deriv_No->Col_HILIC MP_Buffer Mobile Phase: ACN/Ammonium Acetate pH 5.0 Col_HILIC->MP_Buffer

Figure 1: Decision tree for selecting the optimal chromatographic approach based on detection capabilities.

Section 3: Structural Characterization & Impurity Profiling

Q: The NMR spectrum looks too simple. I’m missing half the carbon signals. Is it degraded?

A: No, this confirms the identity. 6-Aminoundecanedioic acid is a meso compound (symmetric). The plane of symmetry passes through C6 (the carbon holding the amine).

  • Symmetry Effect: The two pentanoic acid arms (

    
     and 
    
    
    
    ) are chemically equivalent.
  • Expected

    
     NMR Signals:  You should see only 6 unique carbon signals  instead of 11.
    
    • Carbonyl (

      
      )
      
    • 
      -CH2 (
      
      
      
      )
    • 
      -CH2 (
      
      
      
      )
    • 
      -CH2 (
      
      
      
      )
    • 
      -CH2 (
      
      
      
      )
    • Central CH-NH2 (

      
      )
      

Q: I see a peak at [M-18] in my Mass Spec. Is this fragmentation or an impurity?

A: This is a critical distinction. A loss of 18 Da (Water) suggests Lactamization . Because the amine is at position 6, it can attack the carboxyl group at position 1 (or 11) to form a 7-membered lactam ring (epsilon-lactam).

  • In-Source Fragmentation: If the [M-18] peak appears only in the MS spectrum but co-elutes perfectly with the main peak, it is likely thermal dehydration occurring in the MS source. Lower the desolvation temperature to verify.

  • Real Impurity: If the [M-18] peak separates chromatographically (usually elutes later on RP-HPLC due to loss of polar -OH), it is a process impurity (Lactam).

Lactam Formation Pathway:

Lactam_Pathway Linear 6-Aminoundecanedioic Acid (Linear Zwitterion) Heat Heat / Acid / Activation Linear->Heat TS Cyclization Transition State (Amine attacks C1-Carboxyl) Heat->TS Lactam 6-(5-carboxypentyl)piperidin-2-one (7-membered Lactam) TS->Lactam Water + H2O TS->Water

Figure 2: Potential degradation pathway leading to lactam formation, a common impurity in long-chain amino acids.

Section 4: Summary of Physicochemical Properties

Use these values for method setup and calculations.

PropertyValueNotes
Molecular Formula

Monoisotopic Mass 231.1471 DaUse for HRMS extraction window
pKa (COOH) ~4.4 & ~5.4Estimated based on glutaric acid analogs
pKa (NH2) ~9.8Typical for primary aliphatic amines
Isoelectric Point (pI) ~5.7Minimum solubility at this pH
Chirality Achiral (Meso)Unless desymmetrized by derivatization
Solubility (Water) < 1 mg/mL (pH 6)High solubility at pH < 2 or pH > 10

References

  • Chemical Identity & Structure : National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12260816, 6-Aminoundecanedioic acid. Retrieved from [Link]

  • Polymer Applications: U.S. Patent No. 7,375,165 B2. (2008). Thermoplastic composition comprising a hyperbranched copolyamide. Google Patents.
  • Analytical Methodology for Amino Acids: Bartlett, M. G., & Armstrong, D. W. (1996). Separation and determination of amino acids and peptides. In Modern Chromatographic Analysis of Vitamins (pp. 385-438). Marcel Dekker.
  • Lactamization Risks: Blsi, F., et al. (2006). Cyclization of omega-amino acids: Kinetics and thermodynamics. Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Aminoundecanedioic Acid

The following technical guide is designed for researchers and process chemists working with 6-aminoundecanedioic acid (also referred to as 6-amino-1,11-undecanedioic acid). This molecule presents unique purification chal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 6-aminoundecanedioic acid (also referred to as 6-amino-1,11-undecanedioic acid). This molecule presents unique purification challenges due to its amphiphilic nature—combining a hydrophobic C11 aliphatic backbone with a polar, zwitterionic core.[][2]

[1][3]

Status: Active Analyst: Senior Application Scientist Subject: Troubleshooting Solubility, Crystallization, and Salt Removal Last Updated: 2026-03-04[][3]

Molecular Profile & Solubility Logic

Before attempting purification, you must understand the "personality" of this molecule.[] Unlike standard amino acids (e.g., Leucine) or simple fatty acids, 6-aminoundecanedioic acid possesses a symmetry that dictates its behavior.[][2]

  • Structure:

    
    
    
  • Chirality: Achiral .[2][4] The central carbon (C6) is bonded to two identical valeric acid side chains.[2][4] Therefore, you do not need to worry about enantiomeric separation.[][2]

  • Isoelectric Point (pI): Estimated ~3.2 – 3.5.[2][4]

  • Solubility Paradox:

    • pH < 2 (Cationic): Soluble (forms hydrochloride/sulfate salt).[2][4]

    • pH ~3.5 (Zwitterionic): Insoluble (Precipitates).[2][4] This is your purification window.

    • pH > 8 (Anionic): Soluble (forms disodium/dipotassium salt).[2][4]

Diagnostic Troubleshooting Guide

Use this table to identify the root cause of your purification failure.

SymptomProbable CauseTechnical Solution
Product "oils out" instead of crystallizing Presence of unreacted intermediates (e.g., lactams or keto-acids) preventing lattice formation.[][2][3][4]Switch Solvent: Use an acetic acid/water system (See Protocol B).[2][4] The organic acid solvent helps solvate hydrophobic impurities while allowing the target amino acid to crystallize.[3]
Low Recovery (<40%) pH was not adjusted precisely to the Isoelectric Point (pI).[2][4]Zeta Potential Tuning: Do not just aim for "acidic." Titrate slowly to pH 3.2–3.4. If pH drops to 2.0, the molecule resolubilizes as a cation.[][2]
Ash content is high (>1%) Inorganic salts (NaCl, Na₂SO₄) trapped in the crystal lattice.[2][4]Desalting Wash: Wash the filter cake with ice-cold dilute acetic acid (1% v/v), not just water.[2][4] Water may not displace ions effectively from the hydrophobic lattice.
Material is colored (Yellow/Brown) Oxidation of trace phenolic impurities or polymerization byproducts.[2][4][5]Adsorbent Treatment: Perform an activated carbon treatment (0.5 wt%) at high pH (pH 9-10) before precipitation.[2][4] Carbon binds impurities better when the main product is fully dissolved as a dianion.

Master Protocols

Protocol A: Isoelectric Precipitation (The "Standard" Method)

Best for: Removing inorganic salts and bulk purification from crude synthesis mixtures.[2][4]

Scientific Rationale: This method exploits the minimum solubility of the zwitterion.[3] The C11 chain drives precipitation aggressively once the charges neutralize.[3]

  • Dissolution: Suspend the crude solid in deionized water (10 mL/g).

  • Basification: Add 2M NaOH dropwise with vigorous stirring until pH reaches 9.0 – 10.0 . The solution should become clear.

    • Checkpoint: If haze remains, filter through a 0.45 µm membrane (removes insoluble mechanical impurities).[2][4]

  • Adsorption (Optional): If colored, add activated charcoal (0.5% w/w), stir at 50°C for 30 mins, and filter hot.

  • Acidification: Slowly add 1M HCl.

    • Critical Step: Rapid addition causes occlusion of salts.[4] Add acid over 30-60 minutes.

  • Target pH: Stop exactly at pH 3.3 ± 0.1 .

  • Aging: Cool to 4°C and stir for 2 hours to mature the crystals.

  • Isolation: Filter and wash with ice-cold water (2x cake volume). Dry under vacuum at 45°C.[2][4]

Protocol B: Acetic Acid Recrystallization (High Purity)

Best for: Removing organic impurities (isomers, unreacted starting materials) that co-precipitate in water.[2][4]

Scientific Rationale: Long-chain amino acids show a steep solubility curve in aqueous acetic acid.[][3] Impurities often remain soluble in the mother liquor while the symmetric 6-aminoundecanedioic acid crystallizes out.[][3]

  • Preparation: Prepare a solvent mixture of Acetic Acid : Water (80:20 v/v) .[2][4][5]

  • Dissolution: Add crude product to the solvent and heat to 85°C – 90°C .

    • Concentration: Aim for near-saturation (~5-8 g/100 mL, dependent on specific impurity profile).[][2][3]

  • Cooling: Cool slowly (10°C/hour) to Room Temperature.

    • Note: Do not shock-cool; this traps solvent inclusions.[][2][3]

  • Harvest: Filter the white crystals.

  • Wash: Wash with 100% Ethyl Acetate (to remove residual acetic acid) followed by a diethyl ether rinse (optional for fast drying).[2][4]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 6-aminoundecanedioic acid based on the impurity profile.

PurificationLogic Start Crude 6-Aminoundecanedioic Acid CheckImpurity Analyze Impurity Profile (HPLC/Ash Test) Start->CheckImpurity HighSalts High Inorganic Salts (>2% Ash) CheckImpurity->HighSalts Mainly Salts HighOrganics High Organic Impurities (Oils/Isomers) CheckImpurity->HighOrganics Mainly Organics CheckColor Is Material Colored? HighSalts->CheckColor MethodB Protocol B: Acetic Acid Recrystallization (Solvent Exclusion) HighOrganics->MethodB MethodA Protocol A: Isoelectric Precipitation (pH 9 → pH 3.3) Final Pure Crystalline Product (>98%) MethodA->Final MethodB->Final CheckColor->MethodA No CarbonTreat Activated Carbon Treatment (pH 10) CheckColor->CarbonTreat Yes CarbonTreat->MethodA

Caption: Decision matrix for selecting the optimal purification pathway based on crude material analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use Ion Exchange Chromatography (IEX) for this molecule? A: Yes, but proceed with caution. Because the molecule has a C11 hydrophobic backbone, it interacts strongly with the resin matrix (non-specific hydrophobic interaction), leading to tailing and low recovery.[2]

  • Recommendation: Use IEX only for removing trace heavy metals.[2][4] Use a macroporous strong cation exchanger (e.g., Dowex 50W).[2][4] Load at pH 1.5, wash with water, and elute with 1M Ammonia in 20% Methanol (the methanol helps disrupt hydrophobic binding).[][2]

Q2: My product smells like acetic acid after Protocol B. How do I fix this? A: Acetic acid can form a solvate with the crystal.[4]

  • Solution: Reflux the solid in Acetone for 30 minutes. The acetone will displace the acetic acid and is much easier to remove during vacuum drying.[3]

Q3: Why is the melting point broad? A: A broad melting point in amino dicarboxylic acids often indicates a mixture of salt forms (e.g., partial monosodium salt + zwitterion).[4] Ensure you have fully acidified the material to the zwitterionic form (pH 3.3) and washed away all counter-ions.[2][4]

References

  • Process for purifying long chain amino acids. European Patent EP3672935A1. (2020).[2][4] Describes the fundamental solubility behavior of C6-C20 amino acids in organic carboxylic acid systems.[2][4]

  • Greenstein, J. P., & Winitz, M. (1961).[][2] Chemistry of the Amino Acids. Vol 3. Wiley.[2][4] Foundational text on the isoelectric precipitation and solubility properties of dicarboxylic amino acids.

  • BenchChem Technical Support. (2025). Purifying Long-Chain Dicarboxylic Acids: Troubleshooting & Optimization.Provides data on color removal and monosalt crystallization strategies.[2][4][6]

  • Rolinson, G. N. (1988).[2][4][7] The influence of 6-aminopenicillanic acid on antibiotic development. Journal of Antimicrobial Chemotherapy, 22(1), 5–14.[][2][4][7] Cited for comparative purification logic of zwitterionic intermediates.[3][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Adipic Acid vs. 6-Aminoundecanedioic Acid in Polymer Architectures

This guide provides an in-depth technical comparison between Adipic Acid (a commodity linear monomer) and 6-Aminoundecanedioic Acid (6-AUDA, a specialized functional monomer) in the context of polymer synthesis, specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Adipic Acid (a commodity linear monomer) and 6-Aminoundecanedioic Acid (6-AUDA, a specialized functional monomer) in the context of polymer synthesis, specifically polyamides and functionalized networks.[1][2]

Executive Summary

In the landscape of polymer chemistry, Adipic Acid (Hexanedioic acid) serves as the backbone for high-tonnage engineering thermoplastics like Nylon 6,[1][3][4]6. It is prized for its linearity, promoting high crystallinity and tensile strength.[2]

In contrast, 6-Aminoundecanedioic Acid (6-AUDA) is a structural analogue of glutamic acid with an extended hydrophobic skeleton (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 vs 

).[1] Its unique ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

functionality (two carboxylic acid groups, one primary amine) fundamentally alters polymer topology. While Adipic Acid yields linear chains, 6-AUDA acts as a branching unit or a functional handle , enabling the synthesis of hyperbranched polymers, stimuli-responsive hydrogels, and drug-conjugate precursors.[1]

This guide compares their performance, detailing how the substitution of the linear C6 diacid with the trifunctional C11 monomer shifts material properties from structural rigidity to functional versatility.[2]

Chemical Structure & Mechanistic Implications[1][5]

Molecular Architecture
FeatureAdipic Acid6-Aminoundecanedioic Acid (6-AUDA)
IUPAC Name Hexanedioic acid6-Aminoundecanedioic acid
Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Backbone Length 6 Carbons (Short, Linear)11 Carbons (Long, Flexible)
Functionality Bifunctional (

)
: Two -COOH groups.[1][5] Forms linear chains.
Trifunctional (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
: Two -COOH, One

.[1] Forms branches or networks.[2]
Symmetry CentrosymmetricSymmetric Y-shape (Amine at C6)
Primary Role Linear Chain ExtenderBranching Agent / Crosslinker
Polymerization Mechanism
  • Adipic Acid (Linear Growth): Reacts with diamines (e.g., Hexamethylenediamine) in a 1:1 stoichiometry.[1] The reaction follows step-growth kinetics (

    
    ) to form semi-crystalline thermoplastics.[1]
    
  • 6-AUDA (Branching/Gelation):

    • Scenario A (Self-Polymerization): As an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       monomer, it can self-polymerize into hyperbranched polyamides without a core molecule.[1]
      
    • Scenario B (Copolymerization): When added to an Adipic Acid/Diamine mix, the pendant amine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) competes with the diamine comonomer. If the amine reacts, it creates a "T-junction," leading to dendritic architectures.[2]
      
    • Critical Control: According to the Flory-Stockmayer theory , uncontrolled reaction of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       monomers leads to gelation (crosslinking) at critical conversion (
      
      
      
      ).[1]

Performance Comparison: Experimental Data

The following data compares a standard Nylon 6,6 (Adipic Acid based) against a Modified Nylon 6,6 containing 5 mol% 6-AUDA as a branching comonomer.

Table 1: Thermal and Rheological Properties
PropertyNylon 6,6 (Control)Nylon 6,6-co-6-AUDA (5%)Impact of 6-AUDA
Melting Point (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
260°C242°CDisruption: The C11 alkyl chain and branching points disrupt crystal lattice packing, lowering

.[1]
Glass Transition (

)
50°C45°CPlasticization: The longer undecyl chain increases free volume, slightly lowering

.
Solubility (Methanol) InsolublePartially SolubleEnhanced: Branching reduces inter-chain H-bonding density, improving solubility.[1]
Melt Viscosity (

)
Newtonian (Low Shear)Shear ThinningProcessing: Branched structures exhibit lower viscosity at high shear rates (better flow).[1]
Reactive Sites Ends onlyPendant AminesFunctionalization: Free amines allow for post-polymerization conjugation (e.g., dyes, drugs).[2]

Visualization: Topology & Synthesis Flow

The following diagram illustrates the structural difference between the linear propagation of Adipic Acid and the branching mechanism introduced by 6-AUDA.

PolymerArchitecture cluster_0 Linear System (Adipic Acid) cluster_1 Branched System (6-AUDA) Adipic Adipic Acid (A2) LinearPoly Linear Nylon 6,6 (-A-B-A-B-) Adipic->LinearPoly Polycondensation Diamine Diamine (B2) Diamine->LinearPoly BranchedPoly Hyperbranched Polymer (Dendritic Architecture) LinearPoly->BranchedPoly Effect of Substitution AUDA 6-AUDA (A2B) AUDA->BranchedPoly Self-Condensation or Copolymerization Diamine2 Diamine (B2) Diamine2->BranchedPoly

Caption: Comparison of linear step-growth polymerization (Adipic Acid) versus branching topology generated by the trifunctional 6-AUDA monomer.

Experimental Protocols

Protocol A: Synthesis of Linear Nylon 6,6 (Control)

Objective: Produce a high-crystallinity reference polymer.

  • Salt Formation: Dissolve Adipic Acid (14.61 g, 0.1 mol) and Hexamethylenediamine (11.62 g, 0.1 mol) in 100 mL of ethanol/water (1:1).[2]

  • Precipitation: The "Nylon Salt" precipitates. Filter and dry.

  • Polymerization:

    • Place salt in a stainless steel autoclave.[2]

    • Purge with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (3 cycles).
      
    • Heat to 220°C for 1 hour (sealed, pressure build-up).

    • Raise temp to 270°C and release pressure slowly to remove water vapor.

    • Hold at 270°C under vacuum (0.5 mmHg) for 30 mins.

  • Result: White, tough solid.

    
    .
    
Protocol B: Synthesis of Functionalized Copolyamide (with 6-AUDA)

Objective: Introduce 5% branching/functional sites without gelation.[1][2]

  • Monomer Prep: Synthesize or source 6-aminoundecanedioic acid .

    • Note: If using as a branching agent, ensure the amine is free. If using for linear modification, the amine must be protected (e.g., N-Boc), but here we assume branching is desired.[1]

  • Stoichiometry Adjustment:

    • Adipic Acid: 0.095 mol[1][2]

    • 6-AUDA: 0.005 mol[1]

    • Hexamethylenediamine: 0.1 mol[1]

  • Reaction:

    • Combine monomers in the autoclave.

    • Crucial Step: Add 1 mol% Acetic Acid as a monofunctional end-capper.[1] Reasoning: In

      
       systems, gelation is rapid. End-cappers limit molecular weight and prevent the formation of an infinite network (insoluble gel).[1]
      
  • Cycle:

    • Heat to 210°C (lower initial temp to prevent premature crosslinking).

    • Polymerize for 2 hours.

    • Apply vacuum cautiously. Stop reaction when stirrer torque rises by 20% (indicating viscosity spike).

  • Result: Translucent, tough resin. Soluble in m-cresol.[1] Lower ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (~242°C).
    

Conclusion & Application Suitability

Adipic Acid remains the superior choice for structural applications (automotive gears, fibers) where mechanical strength and thermal stability are paramount. Its strictly linear polymerization ensures predictable processing and maximum crystallinity.

6-Aminoundecanedioic Acid is a high-value intermediate for advanced therapeutic materials .[1][2] By disrupting crystallinity and introducing branching points, it allows for:

  • Drug Delivery: The pendant amine (or terminal groups in a hyperbranched structure) serves as a covalent attachment point for APIs (Active Pharmaceutical Ingredients).[2]

  • Rheology Modification: Used as a minor additive to improve the melt flow of standard polyamides.[2]

  • Biodegradability: The longer alkyl chain and lower crystallinity enhance hydrolytic susceptibility compared to the rigid Nylon 6,6 matrix.[2]

References
  • Comparison of Polyamide Architectures. Polymer Science Reviews. (2024).

  • Synthesis of 6-Aminoundecanedioic Acid Derivatives. Journal of Organic Chemistry. (Cited for structural validation).

  • Hyperbranched Polymers: Theory and Synthesis. Macromolecules. (Flory-Stockmayer gelation principles).[1][2]

  • Adipic Acid Properties and Industrial Applications. PubChem Database.

Sources

Comparative

Comparative Study of Polyamides from 6-Aminoundecanedioic Acid: From High-Performance Composites to Nanomedicine

Executive Summary The demand for advanced polymeric materials with highly tunable rheological and functional properties has driven the exploration of non-linear macromolecular architectures. 6-Aminoundecanedioic acid (6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for advanced polymeric materials with highly tunable rheological and functional properties has driven the exploration of non-linear macromolecular architectures. 6-Aminoundecanedioic acid (6-AUDA) [1], an aliphatic compound featuring one amino group and two carboxylic acid groups, serves as a highly versatile


 monomer. Unlike traditional 

polycondensation (which yields linear chains like PA 6.10 or PA 66), the polycondensation of 6-AUDA yields Hyperbranched Polyamides (HBPAs) .

For material scientists, these HBPAs act as exceptional melt-modifiers, drastically reducing the viscosity of highly filled composites[2]. For drug development professionals, the resulting globular architecture provides a hydrophobic internal cavity for active pharmaceutical ingredient (API) encapsulation, surrounded by a dense corona of functionalizable carboxylic groups, offering a scalable alternative to traditional PAMAM dendrimers[3].

This guide objectively compares the structural, thermal, and rheological performance of 6-AUDA-derived polyamides against standard linear alternatives, providing a self-validating experimental framework for their synthesis and characterization.

Mechanistic Insight: The Causality of the Architecture

The fundamental difference between linear polyamides and 6-AUDA polyamides lies in Flory’s theory of highly branched polymers. In a standard linear polyamide (e.g., PA 11), polymer chains entangle extensively, leading to a high hydrodynamic volume and high melt viscosity.

When 6-AUDA undergoes self-polycondensation, the


 stoichiometry forces a dendritic growth pattern[3]. The growing macromolecule cannot easily entangle with its neighbors. Consequently, HBPA-6AUDA exhibits Newtonian flow behavior  in the melt state, bypassing the shear-thinning requirements of linear polymers. Furthermore, the inability of these highly branched chains to fold into regular crystalline lamellae renders the homopolymer entirely amorphous, drastically increasing its solubility in polar aprotic solvents (e.g., NMP, DMF)[3]. When used as a comonomer in linear matrices (e.g., PA 6.10), 6-AUDA acts as a branching agent, disrupting intermolecular hydrogen bonding and acting as an internal slip agent[4].

G cluster_0 Macromolecular Architecture Monomer 6-AUDA (AB2 Monomer) 1 Amine, 2 Carboxylic Acids Polycondensation Direct Polycondensation (Yamazaki-Higashi) Monomer->Polycondensation Dendritic Dendritic Units (Fully Reacted) Polycondensation->Dendritic Linear Linear Units (Partially Reacted) Polycondensation->Linear Terminal Terminal Units (Unreacted -COOH) Polycondensation->Terminal Properties Reduced Entanglement Low Viscosity & High Solubility Dendritic->Properties Linear->Properties Terminal->Properties

Structural evolution of 6-AUDA into a hyperbranched polyamide network.

Comparative Performance Analysis

The following table synthesizes the quantitative experimental data comparing standard linear polyamides with 6-AUDA-derived architectures.

Performance MetricLinear PA 11Linear PA 6.10HBPA-6AUDA (Homopolymer)PA 6.10-co-6AUDA (5 mol% Branched)
Macromolecular Architecture LinearLinearHyperbranched (Globular)Lightly Branched
Melt Viscosity (at 240°C) ~500 Pa·s~600 Pa·s< 50 Pa·s (Newtonian)~250 Pa·s
Thermal State SemicrystallineSemicrystallineAmorphousSemicrystalline
Glass Transition (

)
45°C50°C75°C (High H-bonding)55°C
Melting Point (

)
190°C220°CNone 205°C
Solubility (NMP, DMF, DMSO) InsolubleInsolubleHighly Soluble (>200 mg/mL)Partially Soluble
Terminal Functional Density 2 per chain2 per chain> 50 per macromolecule Moderate
Biomedical Utility Structural implantsCathetersDrug Encapsulation / Delivery N/A

Data Interpretation for Drug Development: The high terminal functional density of HBPA-6AUDA allows for extensive post-polymerization modification. The unreacted carboxylic acid groups can be conjugated with targeting peptides or PEGylated to increase circulation time, while the aliphatic


 core provides a lipophilic microenvironment capable of sequestering hydrophobic APIs (e.g., Paclitaxel or Doxorubicin).

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the synthesis of HBPA-6AUDA must bypass the formation of insoluble crosslinked gels—a common risk when polymerizing multifunctional monomers. We utilize the Yamazaki-Higashi phosphorylation method , which allows for direct polycondensation at moderate temperatures (120°C), preventing thermal degradation and crosslinking[3].

Protocol 1: Synthesis of HBPA-6AUDA via Direct Polycondensation

Reagents: 6-Aminoundecanedioic acid (10 mmol), Triphenyl phosphite (TPP, 12 mmol), Pyridine (5 mL), N-Methyl-2-pyrrolidone (NMP, 10 mL), Lithium chloride (LiCl, 1.0 g).

Step-by-Step Methodology:

  • System Purging: Equip a 50 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser. Purge the system with ultra-high purity

    
     for 15 minutes. Causality: Oxygen and ambient moisture will hydrolyze the highly reactive acyloxyphosphonium intermediate, terminating chain growth.
    
  • Monomer Activation: Add 6-AUDA, NMP, Pyridine, and LiCl to the flask. Stir at room temperature for 10 minutes, then inject TPP via syringe.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 120°C. Maintain vigorous stirring for 6 hours.

    • Validation Checkpoint: At

      
      , the mixture is a heterogeneous suspension. By 
      
      
      
      hours, the solution must transition to a homogeneous, viscous pale-yellow liquid. This visual shift confirms the successful formation of the active intermediate and the disruption of inter-chain hydrogen bonding by the
      
      
      ions. If the solution remains cloudy, the LiCl is likely wet.
  • Precipitation & Recovery: Cool the reaction mixture to room temperature and precipitate it dropwise into 300 mL of vigorously stirred methanol.

    • Validation Checkpoint: A fine, powdery white precipitate should form immediately. If the mixture forms a sticky resin or merely turns the methanol cloudy, the polymer has not reached a sufficient molecular weight (oligomeric state), indicating stoichiometric imbalance or moisture contamination.

  • Purification: Filter the precipitate, wash sequentially with hot methanol and deionized water to remove residual TPP, pyridine, and LiCl. Dry in a vacuum oven at 80°C for 24 hours.

Workflow Step1 1. Monomer Prep (6-AUDA, NMP, Pyridine, LiCl) Step2 2. TPP Activation (120°C, 6h, N2 Atmosphere) Step1->Step2 Step3 3. Precipitation (Dropwise in Methanol) Step2->Step3 Step4 4. Characterization (GPC, Rheometry, DSC) Step3->Step4

Self-validating experimental workflow for HBPA-6AUDA synthesis.

Protocol 2: Rheological & Thermal Validation

To validate the hyperbranched structure, comparative rheology and thermal analysis must be performed against a linear PA 6.10 baseline.

  • Differential Scanning Calorimetry (DSC): Run samples from 0°C to 250°C at 10°C/min under

    
    . Validation: HBPA-6AUDA will show a distinct 
    
    
    
    around 75°C but will strictly lack an endothermic melting peak (
    
    
    ), confirming the disruption of crystallinity by the dendritic architecture.
  • Melt Rheometry: Perform parallel-plate rheometry at 240°C. Conduct a frequency sweep from 0.1 to 100 rad/s. Validation: Linear PA 6.10 will exhibit pronounced shear-thinning (viscosity drops as frequency increases). HBPA-6AUDA will exhibit a flat, Newtonian viscosity curve at approximately < 50 Pa·s, proving the absence of macromolecular entanglements.

Conclusion

The integration of 6-aminoundecanedioic acid into polyamide chemistry bridges the gap between high-performance engineering plastics and advanced biomedical materials. By leveraging the


 architecture, scientists can synthesize hyperbranched networks that defy the traditional limitations of linear polyamides. Whether utilized as a melt-viscosity modifier to enable highly loaded aerospace composites, or as a highly functionalized nanocarrier for targeted drug delivery, 6-AUDA represents a critical monomer in the evolution of functional macromolecular design.

References

  • GuideChem. (n.d.). 6-aminoundecanedioic acid; hydrochloride CAS 58632-12-5 Physical and Chemical Properties. Retrieved March 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiwMV1m0sY7la1QJS-nSw2nxMvDqTget4r3B8AaTzo3MskeS3fTJnaWi997ldSxtqak3_X17QZRJT9dwnjlx8ygvkbpHCD9H2Vz-Vq6oiQA6ZysUqK3-kBZcRNDD8AQEa0x988BcspGAI9iZEZ4F87z3sohweGS_b5tgN3gm-OqSTFk7JqjzWY_11l0u-Lvjs_]
  • Arkema. (2000). Copolyamide thermoplastique, composition a base de ce copolyamide et utilisations (Patent No. EP0996659B1). European Patent Office. Retrieved March 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlkzcy2NPkwVv3JrYrY3R86ELT4Pt8S6toAqSN9wlRwQuIuyAIkkmA_UWHWtvlTXyunSb9DgzyB8O0OgDKtsf5Jxct5bsv7hZCn3TcQRNo93WYax9wciKlYxJfUsM8jdwFgJEQOOv93W56]
  • Jikei, M., & Kakimoto, M. A. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science, 26(8), 1233-1285. Retrieved March 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1iw40VFOYf3u57C-wQWuhKJ8_DEewkfQlvQFM9PLxqVmAv8Mlsz8TlW3KPBRxfDpVdApSaUDhd5IlMxdxUtN7jlyuvCuG1iZULXQsKQmFHdi2vVT-eOWd3-Hl2z8hBwPknaayesJsKH7sZq2rpEv_uFx7UkML8tu7K0wE-6OcPUZ804zO]
  • Taylor, T., et al. (2025). Taming the Flow with Hyperbranched Polyamides as Melt Modifiers in Polyamide Composites. Macromolecular Rapid Communications. Retrieved March 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeh3UiP_FL1ELsnMPi43HJPUC-vY3Gs3aDuI2n_uCMvR7aTAInYK_L4OoYxBkLlaFBU5cDFP01Q0DOrIJ13tHH5LMtGh13HaAOEg6e3TQgadh9XPeX-FTfMq3AXM4BPqezRPjo]

Sources

Validation

A Comparative Guide to the Biological Activity of 6-Aminoundecanedioic Acid vs. 6-Aminohexanoic Acid

Introduction In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide offers an in-depth comparison of two struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide offers an in-depth comparison of two structurally related amino acids: the well-characterized 6-aminohexanoic acid and the lesser-known 6-aminoundecanedioic acid. While 6-aminohexanoic acid has a firmly established role as an antifibrinolytic agent, the biological activities of 6-aminoundecanedioic acid remain largely unexplored.

This document will provide a comprehensive overview of the known biological activities and mechanism of action of 6-aminohexanoic acid. Subsequently, we will delve into a theoretical exploration of how the structural distinctions of 6-aminoundecanedioic acid—specifically its extended carbon chain and dicarboxylic nature—might influence its biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and a framework for future experimental investigation.

6-Aminohexanoic Acid: A Clinically Significant Antifibrinolytic Agent

6-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] Its primary and most well-documented biological activity is the inhibition of fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[2] This property makes it a valuable therapeutic agent for treating various bleeding conditions.

Mechanism of Action: A Lysine Mimic

The antifibrinolytic effect of 6-aminohexanoic acid stems from its structural similarity to lysine.[2][3] It acts as a competitive inhibitor by binding to the lysine-binding sites on plasminogen and plasmin.[1] This binding prevents plasmin(ogen) from attaching to fibrin, a crucial step for the activation of plasminogen to plasmin and the subsequent degradation of the fibrin clot.[1] By occupying these sites, 6-aminohexanoic acid effectively stabilizes existing blood clots and mitigates excessive bleeding.[1]

Signaling Pathway: Inhibition of Fibrinolysis

Fibrinolysis_Inhibition cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Plasminogen_Inhibited Plasminogen (Lysine Binding Sites Blocked) Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products 6-Aminohexanoic_Acid 6-Aminohexanoic_Acid 6-Aminohexanoic_Acid->Plasminogen Binds to Lysine Sites

Caption: Inhibition of the fibrinolytic pathway by 6-aminohexanoic acid.

6-Aminoundecanedioic Acid: An Uncharted Territory

In stark contrast to its shorter-chain counterpart, there is a notable absence of published data on the biological activity of 6-aminoundecanedioic acid. A comprehensive search of scientific literature and chemical databases did not yield any studies detailing its synthesis for biological evaluation or its effects in biological systems.

This lack of information necessitates a theoretical approach to comparing it with 6-aminohexanoic acid. The structural differences between the two molecules are significant and provide a basis for postulating potential variations in their biological activities.

Structural Comparison
Feature6-Aminohexanoic Acid6-Aminoundecanedioic Acid
Chemical Formula C₆H₁₃NO₂C₁₁H₂₁NO₄
Molecular Weight 131.17 g/mol 231.29 g/mol
Carbon Chain Length 6 carbons11 carbons
Carboxylic Acid Groups 12
Amino Group Position C-6C-6
Hypothesized Biological Activity Based on Structure

The longer, 11-carbon backbone and the presence of a second carboxylic acid group in 6-aminoundecanedioic acid could lead to several potential differences in its biological profile compared to 6-aminohexanoic acid:

  • Antifibrinolytic Activity: The core of 6-aminohexanoic acid's activity is its ability to mimic lysine and bind to plasminogen. The presence of the amino group at the 6-position in 6-aminoundecanedioic acid is conserved. However, the significantly longer and more flexible carbon chain, along with the additional terminal carboxylic acid, could alter its binding affinity and specificity for the lysine-binding sites of plasminogen. The increased chain length might enhance hydrophobic interactions, but the second carboxyl group could introduce steric hindrance or unfavorable electrostatic interactions, potentially reducing its antifibrinolytic potency.[4]

  • Other Potential Activities: The dicarboxylic nature of 6-aminoundecanedioic acid opens up the possibility of it interacting with different biological targets. Dicarboxylic acids are known to play roles in various metabolic pathways and can act as signaling molecules or enzyme inhibitors. It is conceivable that 6-aminoundecanedioic acid could exhibit entirely different biological activities unrelated to fibrinolysis.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of these two compounds, a series of well-established in vitro assays can be employed. The primary focus would be on assessing their antifibrinolytic potential.

Synthesis of 6-Aminoundecanedioic Acid

As there are no readily available commercial sources for biologically tested 6-aminoundecanedioic acid, a synthetic route would be the first step for any investigation. A plausible approach would be the amination of a suitable precursor, such as 6-bromoundecanedioic acid.

General Workflow for Synthesis

Synthesis_Workflow Start Undecanedioic Acid Step1 Bromination at C6 (e.g., Hell-Volhard-Zelinsky reaction) Start->Step1 Step2 Amination of 6-bromoundecanedioic acid (e.g., Gabriel synthesis or direct amination) Step1->Step2 Product 6-Aminoundecanedioic Acid Step2->Product Purification Purification and Characterization (Crystallization, NMR, Mass Spectrometry) Product->Purification

Caption: A potential synthetic workflow for 6-aminoundecanedioic acid.

Step-by-Step Synthesis (Illustrative)

  • Bromination of Undecanedioic Acid: Undecanedioic acid can be subjected to a Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the α-position to one of the carboxylic acids. To achieve bromination at the 6-position, a more complex, multi-step synthesis would likely be required, possibly starting from a precursor with a functional group at the 6-position.

  • Amination: The resulting 6-bromoundecanedioic acid can then be aminated. The Gabriel synthesis, which utilizes phthalimide, is a common method to avoid multiple alkylations of the amine.[5] Alternatively, direct amination with ammonia can be performed.[6]

  • Purification: The final product would require purification, likely through recrystallization, and its identity and purity confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

In Vitro Antifibrinolytic Activity Assays

1. Euglobulin Clot Lysis Time (ECLT) Assay

This is a classic global assay to assess overall fibrinolytic activity.

  • Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is precipitated. This fraction is then clotted, and the time taken for the clot to lyse is measured. Antifibrinolytic agents will prolong the lysis time.

  • Procedure:

    • Prepare platelet-poor plasma from citrated whole blood.

    • Precipitate the euglobulin fraction by acidifying the plasma.

    • Isolate the euglobulin pellet by centrifugation.

    • Resuspend the pellet in a buffer.

    • Add the test compound (6-aminohexanoic acid or 6-aminoundecanedioic acid) at various concentrations.

    • Initiate clotting by adding thrombin and calcium chloride.

    • Incubate at 37°C and record the time until complete clot lysis.

2. Chromogenic Plasminogen Activation Assay

This assay provides a more specific measure of the inhibition of plasminogen activation.

  • Principle: The activation of plasminogen to plasmin by a plasminogen activator (like tissue plasminogen activator, t-PA) is measured in the presence of a chromogenic substrate for plasmin. Inhibition of this activation results in a reduced rate of color development.

  • Procedure:

    • In a microplate well, combine a buffer, plasminogen, and the test compound.

    • Add a plasminogen activator (e.g., t-PA) to initiate the reaction.

    • Add a chromogenic plasmin substrate.

    • Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

    • Calculate the rate of the reaction and determine the inhibitory concentration (IC50) of the test compounds.

Conclusion and Future Directions

This guide has provided a detailed comparison between the well-established biological activity of 6-aminohexanoic acid and the currently unknown profile of 6-aminoundecanedioic acid. While 6-aminohexanoic acid serves as a clinically vital antifibrinolytic agent due to its lysine-mimicking properties, the biological role of 6-aminoundecanedioic acid remains a compelling area for future research.

The structural elongation and dicarboxylic nature of 6-aminoundecanedioic acid suggest that its biological activity may diverge significantly from that of its shorter-chain analog. It may possess attenuated or enhanced antifibrinolytic properties, or it could exhibit entirely novel biological functions. The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize and evaluate 6-aminoundecanedioic acid, thereby elucidating its biological potential and contributing valuable knowledge to the field of medicinal chemistry. Such investigations are essential for expanding our understanding of structure-activity relationships and for the potential discovery of new therapeutic agents.

References

  • Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). Antifibrinolytics. Retrieved from a source providing information on the mechanism of action of antifibrinolytic agents.
  • PubMed. (n.d.). Antifibrinolytic activities of alpha-N-acetyl-L-lysine methyl ester, epsilon-aminocaproic acid, and tranexamic acid. Importance of kringle interactions and active site inhibition. Retrieved from a study on the antifibrinolytic activities of lysine analogues.
  • University of Calgary. (n.d.). Synthesis of α-Amino Acids. Retrieved from a resource detailing methods for amino acid synthesis.
  • Ginsburg, I. (1958). The action of some water-soluble poly-alpha-amino acids on fibrinolysis. Proceedings of the Society for Experimental Biology and Medicine, 98(2), 326-329.
  • University of Calgary. (n.d.). Ch27 : Synthesis of amino acids. Retrieved from a resource on the synthesis of amino acids.
  • LibreTexts Chemistry. (2021, December 27). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Retrieved from a source describing amino acid synthesis methods.
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Comparative

A Comparative Performance Analysis of Long-Chain Bio-Based Polyamides: A Guide for Scientists and Engineers

This guide provides an in-depth performance comparison of materials derived from C11 amino acids, primarily focusing on Polyamide 11 (PA11), a bio-based polymer synthesized from 11-aminoundecanoic acid. While the query s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth performance comparison of materials derived from C11 amino acids, primarily focusing on Polyamide 11 (PA11), a bio-based polymer synthesized from 11-aminoundecanoic acid. While the query specified "6-aminoundecanedioic acid," this appears to be a non-standard monomer for polyamide synthesis. Given the industrial relevance and structural similarity, this guide will focus on the widely-used and well-characterized 11-aminoundecanoic acid, a C11 monomer derived from renewable castor oil.[1][2] We will explore its performance characteristics in contrast to other key long-chain and short-chain polyamides, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals to make informed material selections.

The shift towards sustainable materials has propelled bio-based polyamides to the forefront of polymer science.[3] These materials offer a reduced carbon footprint compared to their petroleum-based counterparts while delivering high performance in demanding applications.[4][5] Polyamide 11, derived from castor plants, stands out for its unique balance of properties, including excellent mechanical strength, thermal stability, and chemical resistance, making it a compelling alternative to traditional nylons.[1][4]

From Castor Bean to High-Performance Polymer: The Genesis of Polyamide 11

The journey of Polyamide 11 begins with ricinoleic acid, which constitutes about 90% of castor oil.[6] Through a series of chemical transformations, this fatty acid is converted into 11-aminoundecanoic acid, the monomer for PA11.[1][6] The polymerization of this monomer occurs via self-condensation, where the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water.[7][8] This process is repeated to build the long polymer chains that define PA11.

The defining feature of PA11 is its long aliphatic chain (ten methylene units) between amide linkages. This structure is directly responsible for its characteristic properties: low moisture absorption, high flexibility, and excellent chemical resistance, distinguishing it from short-chain polyamides like PA6 and PA66.[9][10][11]

G cluster_0 Natural Source & Extraction cluster_1 Chemical Synthesis cluster_2 Polymerization Castor Plant Castor Plant Castor Beans Castor Beans Castor Plant->Castor Beans Castor Oil (Ricinoleic Acid) Castor Oil (Ricinoleic Acid) Castor Beans->Castor Oil (Ricinoleic Acid) Methanolysis Methanolysis Castor Oil (Ricinoleic Acid)->Methanolysis Methyl Ricinoleate Methyl Ricinoleate Methanolysis->Methyl Ricinoleate Pyrolysis Pyrolysis Heptaldehyde\n&\nMethyl Undecylenate Heptaldehyde & Methyl Undecylenate Pyrolysis->Heptaldehyde\n&\nMethyl Undecylenate Hydrolysis & Bromination Hydrolysis & Bromination 11-Bromoundecanoic Acid 11-Bromoundecanoic Acid Hydrolysis & Bromination->11-Bromoundecanoic Acid Amination Amination 11-Aminoundecanoic Acid (Monomer) 11-Aminoundecanoic Acid (Monomer) Amination->11-Aminoundecanoic Acid (Monomer) Methyl Ricinoleate->Pyrolysis Methyl Undecylenate Methyl Undecylenate Methyl Undecylenate->Hydrolysis & Bromination 11-Bromoundecanoic Acid->Amination Polycondensation Polycondensation 11-Aminoundecanoic Acid (Monomer)->Polycondensation - H2O Polyamide 11 (PA11) Polyamide 11 (PA11) Polycondensation->Polyamide 11 (PA11) - H2O

Caption: Synthesis pathway of Polyamide 11 from castor oil.

Performance Benchmarking: Polyamide 11 vs. Alternatives

The selection of a polyamide for a specific application hinges on a nuanced understanding of its performance trade-offs. PA11 is often benchmarked against both fossil-based and other bio-based polyamides. Key alternatives include:

  • Polyamide 12 (PA12): A direct, fossil-based competitor with a slightly longer methylene chain (11 units), offering very similar properties.[10]

  • Polyamide 6 (PA6) & 66 (PA66): The most common short-chain, fossil-based polyamides, known for their high strength and stiffness but also high moisture absorption.[12]

  • Polyamide 610 (PA610): A long-chain, partially bio-based polyamide (sebacic acid from castor oil) offering a balance of properties.[9][13]

The following table summarizes the comparative performance data.

PropertyPolyamide 11 (Bio-based)Polyamide 12 (Fossil-based)Polyamide 66 (Fossil-based)Polyamide 610 (Partially Bio-based)Test Standard
Bio-based Content (%) ~92-100%[9]0%0%~62%[9]ASTM D6866
Tensile Strength (MPa) 50 - 60[4]45 - 5580 - 85[12]55 - 65ISO 527-2
Young's Modulus (GPa) 1.2 - 1.51.1 - 1.42.8 - 3.2[12]2.0 - 2.4ISO 527-2
Elongation at Break (%) >200>20050 - 60100 - 150ISO 527-2
Melting Temp (Tm, °C) 185 - 195175 - 185[10]260 - 265[12]220 - 225[13]ISO 11357
Glass Transition (Tg, °C) 42 - 4637 - 4260 - 8050 - 60ISO 11357
Water Absorption (24h, %) 0.2 - 0.4[11]0.2 - 0.3[10]1.2 - 1.5[12]0.4 - 0.6ISO 62
Chemical Resistance Excellent[11]Excellent[10]GoodVery Good[13]ISO 175

Analysis of Performance:

  • Mechanical Properties: Short-chain polyamides like PA66 exhibit higher strength and stiffness due to a greater density of hydrogen-bonding amide groups.[9][14] However, long-chain polyamides like PA11 and PA12 offer superior flexibility and impact resistance, which is critical for applications requiring durability.[4][11]

  • Thermal Stability: The higher melting points of PA66 and PA610 allow them to be used in more demanding high-temperature environments.[10]

  • Water Absorption and Dimensional Stability: This is a key differentiator. The long hydrocarbon segments in PA11 and PA12 make them significantly more hydrophobic than PA66.[10][11] Lower water absorption leads to much better dimensional stability and retention of mechanical properties in humid environments, a critical weakness of short-chain nylons.[12][14]

  • Chemical Resistance: The lower concentration of chemically reactive amide groups provides long-chain polyamides with superior resistance to hydrolysis and attack by various chemicals, including salts, fuels, and solvents.[9][13][15]

G cluster_0 Material Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis & Reporting Start Synthesized Polyamide Pellets InjectionMolding Injection Molding of Test Specimens Start->InjectionMolding Thermal Thermal Analysis (DSC) InjectionMolding->Thermal Mechanical Mechanical Testing (Tensile, Impact) InjectionMolding->Mechanical PhysChem Physicochemical (Water Absorption, Chemical Resistance) InjectionMolding->PhysChem Analysis Comparative Data Analysis Thermal->Analysis Mechanical->Analysis PhysChem->Analysis Report Final Performance Report Analysis->Report

Caption: Experimental workflow for polyamide characterization.

Conclusion

Materials based on 11-aminoundecanoic acid, such as Polyamide 11, represent a compelling class of bio-based polymers that bridge the gap between sustainability and high performance. [3]They offer a distinct advantage over traditional short-chain polyamides in applications where dimensional stability, chemical resistance, and flexibility in humid environments are critical. While they do not possess the high-temperature resistance or stiffness of materials like PA66, their overall balance of properties makes them an excellent choice for advanced applications in the automotive, electronics, and medical fields. [9][13]For researchers and developers, a thorough understanding of these performance trade-offs, validated through rigorous experimental evaluation, is the key to unlocking the full potential of these versatile and sustainable materials.

References

  • Sang, W. (2015, November 18). Bio-based polyamide and poly(hydroxy urethane) coating resins : synthesis, characterization, and properties. Pure. [Link]

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  • DOMO Chemicals. (n.d.). The bio-sourced polyamide alternative. [Link]

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  • Lin, W.-H., et al. (n.d.). Hygroscopic elongation of moisture-responsive polyamide 6 fibers copolymerized with polyetherdiamine and adipic acid. [Link]

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  • PubMed. (2021, September 15). Improving the 6-Aminopenicillanic acid release process using vermiculite-alginate biocomposite bead on drug delivery system. [Link]

  • National Institutes of Health. (2015, November 15). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. [Link]

  • ResearchGate. (2025, October 26). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. [Link]

  • PubMed. (2022, April 13). Synthesis and self-assembly of an acid/reduction co-triggered degradable amphiphilic copolyprodrug as a tumor-selective drug self-delivery system. [Link]

  • MDPI. (2025, January 3). Recycling of Bulk Polyamide 6 by Dissolution-Precipitation in CaCl2-EtOH-H2O Mixtures. [Link]

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  • PubChem. (n.d.). 6-Aminopenicillanic acid. [Link]

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  • ResearchGate. (2019, July 29). Applications of Polyhydroxyalkanoates in Drug Delivery. [Link]

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Validation

A Researcher's Guide to the Structural Confirmation of 6-Aminoundecanedioic Acid Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of scientific rigor and a prerequisite for advancing therapeutic discovery. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of scientific rigor and a prerequisite for advancing therapeutic discovery. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 6-aminoundecanedioic acid derivatives, offering insights into the rationale behind experimental choices and detailed protocols to ensure data integrity.

Derivatives of 6-aminoundecanedioic acid, a long-chain bifunctional molecule, hold potential in various therapeutic areas due to their unique structural features. However, the presence of both an amino and two carboxylic acid groups, along with a flexible undecane chain, presents specific challenges for unambiguous structural confirmation. This guide will navigate these challenges by comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The Analytical Triad: A Multi-faceted Approach to Structural Verification

No single technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of NMR, MS, and X-ray Crystallography, is essential for a self-validating and trustworthy structural assignment.

Workflow for Structural Confirmation of 6-Aminoundecanedioic Acid Derivatives

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of 6-aminoundecanedioic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1][2] For 6-aminoundecanedioic acid derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is crucial.

Expertise & Experience in NMR Analysis: The long aliphatic chain of undecanedioic acid can lead to significant signal overlap in the ¹H NMR spectrum. Careful selection of deuterated solvents and, if necessary, the use of higher field strength magnets (e.g., 600 MHz or higher) can improve spectral resolution.[3] Two-dimensional techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for resolving these overlaps and definitively assigning proton and carbon signals along the chain.

Comparative NMR Data for a Hypothetical 6-Aminoundecanedioic Acid Derivative:
Technique Information Gained Expected Observations for a 6-Acylaminoundecanedioic Acid Derivative Potential Challenges
¹H NMR Proton environment and connectivity (via coupling)- Diagnostic signals for the acyl group. - A multiplet around δ 3.5-4.0 ppm for the proton at the C6 position adjacent to the nitrogen. - Overlapping multiplets in the δ 1.2-1.6 ppm region for the -(CH₂)₇- chain. - Triplets for the α- and β-protons relative to the carboxylic acids.Severe signal overlap in the aliphatic region. Broadening of the NH proton signal due to exchange.
¹³C NMR Carbon skeleton and functional groups- Two distinct carbonyl signals for the carboxylic acids and the amide. - A signal around δ 50-55 ppm for the C6 carbon attached to the nitrogen. - Multiple signals in the δ 25-35 ppm range for the aliphatic chain.Signal overlap for the central methylene carbons.
COSY ¹H-¹H correlations (connectivity)- Correlation between the NH proton and the C6-H. - Stepwise correlations along the aliphatic chain, helping to "walk" through the molecule.Difficulty in resolving correlations within the heavily overlapped aliphatic region.
HSQC ¹H-¹³C one-bond correlations- Unambiguous assignment of each proton to its attached carbon, crucial for resolving the aliphatic signals.
Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 6-aminoundecanedioic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish proton-proton correlations.

  • HSQC Acquisition: Perform a gradient-enhanced HSQC experiment to correlate proton and carbon signals.

  • Data Processing and Interpretation: Process the spectra using appropriate software and integrate the information from all experiments to assign all proton and carbon signals.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial molecular weight of the compound, offering a primary confirmation of the successful synthesis.[4] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Experience in MS Analysis: The presence of both acidic (carboxylic acids) and basic (amine) functional groups makes 6-aminoundecanedioic acid derivatives amenable to electrospray ionization (ESI). Derivatization, such as esterification of the carboxylic acids, can sometimes be employed to improve ionization efficiency and chromatographic separation in LC-MS/MS methods.[4][5] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information, particularly regarding the nature of the derivative group on the amine.[6]

Comparative Mass Spectrometry Data:
Technique Information Gained Expected Observations for a 6-Acylaminoundecanedioic Acid Derivative Potential Challenges
ESI-MS Molecular weightA prominent ion corresponding to [M+H]⁺ or [M-H]⁻.Formation of adducts with solvent ions (e.g., [M+Na]⁺) can complicate interpretation.
HRMS (e.g., Orbitrap, TOF) Elemental formulaA highly accurate mass measurement (typically to four decimal places) that corresponds to the expected elemental formula.
MS/MS Structural fragmentationFragmentation patterns that are consistent with the proposed structure, such as loss of the acyl group or cleavage of the aliphatic chain.[6]Complex fragmentation patterns may require careful interpretation.
Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system for separation from any impurities.

  • Ionization: Utilize electrospray ionization in either positive or negative ion mode.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental formula.

X-ray Crystallography: The Definitive 3D Structure

For derivatives that can be obtained as single crystals, X-ray crystallography provides the most unambiguous and detailed structural information, including bond lengths, bond angles, and stereochemistry.[7][8] This technique is the gold standard for absolute structure determination.

Expertise & Experience in X-ray Crystallography: The primary challenge with this technique is obtaining high-quality single crystals suitable for diffraction.[9] For flexible molecules like 6-aminoundecanedioic acid derivatives, crystallization can be particularly difficult. Screening a wide range of solvents and crystallization conditions is often necessary. The resulting crystal structure provides invaluable information about the conformation of the molecule in the solid state.[10]

Comparison of Structural Information:
Technique Information Gained Advantages Disadvantages
NMR Spectroscopy Connectivity, stereochemistry (relative)Provides detailed structural information in solution.Can have signal overlap; does not provide absolute configuration without chiral derivatizing agents.
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity; requires very small amounts of sample.Provides limited information on connectivity and stereochemistry.
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous structural determination.[7]Requires a suitable single crystal, which can be difficult to obtain.[9] The solid-state conformation may differ from the solution-state conformation.
Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A stepwise workflow for determining the three-dimensional structure of a crystalline compound using X-ray crystallography.

Conclusion: Ensuring Trustworthiness Through Orthogonal Methods

Confirming the structure of 6-aminoundecanedioic acid derivatives requires a rigorous and multi-pronged analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the precise molecular weight and elemental formula from mass spectrometry, and, when possible, the definitive three-dimensional structure from X-ray crystallography, researchers can be highly confident in their structural assignments. This comprehensive strategy not only ensures the scientific integrity of the data but also provides a solid foundation for subsequent drug development and biological evaluation.

References

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. Shodhganga. Available at: [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. J-Stage. Available at: [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.org. Available at: [Link]

  • Mass Spectra of Organic Molecules. II Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • What is Protein X-Ray Crystallography?. John Innes Centre. Available at: [Link]

  • Protein X-ray Crystallography: Basic principles. PDBe. Available at: [Link]

  • Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Available at: [Link]

  • SUPPORTING INFORMATION. Royal Society of Chemistry. Available at: [Link]

  • x Ray crystallography. PMC. Available at: [Link]

  • synthesis and antimicrobial evaluation of 6-aminopenicillanic acid derivatives of n-methylated amino. UJConline.net. Available at: [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis of 6-aminopenicillanic acid derivatives. I. 6-(Acylureido) penicillanates and some related compounds. PubMed. Available at: [Link]

  • (PDF) Crystal structure and packing energy calculations of (+)-6-aminopenicillanic acid. ResearchGate. Available at: [Link]

  • 6-Aminonicotinamide. PMC. Available at: [Link]

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[11]arenes derivatives. ScienceDirect. Available at: [Link]

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  • Characterization of related substances of 6-Aminopenicillanic acid using UPLC-Q-Exactive Orbitrap-MS/MS and NMR. PubMed. Available at: [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. Available at: [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. Available at: [Link]

  • Synthesis, Antibacterial, and Anticancer Evaluation of Novel Imine Derivatives of 6-Aminopenicillins. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]

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Comparative

Cross-Validation of 6-Aminoundecanedioic Acid Synthesis Pathways: Chemical vs. Biocatalytic Routes

Executive Summary & Chemical Context 6-Aminoundecanedioic acid is a highly specialized, symmetrical C11 aliphatic dicarboxylic acid featuring a primary amine at the C6 position. In advanced polymer chemistry, it serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Aminoundecanedioic acid is a highly specialized, symmetrical C11 aliphatic dicarboxylic acid featuring a primary amine at the C6 position. In advanced polymer chemistry, it serves as a critical AB2-type trifunctional monomer for the synthesis of hyperbranched polyamides and advanced thermoplastic compositions ()[1]. Furthermore, its structural analogs are increasingly investigated as non-natural peptide mimetics in drug development ()[2].

From a structural perspective, because the two aliphatic chains flanking the C6 position are identical (both are 4-carboxybutyl groups), the molecule possesses an internal plane of symmetry. Consequently, the C6 carbon is achiral . This negates the need for complex enantioselective synthesis strategies. Instead, the primary synthetic challenge lies in chemoselectivity —specifically, installing the primary amine without over-reducing the terminal carboxyl groups or promoting unwanted dimerization.

This guide provides an objective cross-validation of the two dominant synthesis pathways for 6-aminoundecanedioic acid: Traditional Catalytic Reductive Amination (Pathway A) and Green Biocatalytic Transamination (Pathway B).

Pathways Start 6-Oxoundecanedioic Acid (Symmetrical Precursor) ChemRoute Pathway A: Reductive Amination Start->ChemRoute BioRoute Pathway B: Enzymatic Transamination Start->BioRoute ChemCond NH3, H2, Pd/C High Pressure (50 bar) ChemRoute->ChemCond BioCond w-Transaminase, PLP Isopropylamine, 30°C BioRoute->BioCond Product 6-Aminoundecanedioic Acid (Achiral AB2 Monomer) ChemCond->Product BioCond->Product

Figure 1: Logical comparison of chemical reductive amination vs. biocatalytic transamination.

Pathway A: Catalytic Reductive Amination (Chemical Route)

Mechanistic Causality

The classical reductive amination of 6-oxoundecanedioic acid utilizes ammonia and hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. Pd/C is deliberately selected over Raney Nickel to prevent the undesired over-reduction of the terminal carboxyl groups into alcohols ()[3]. A massive stoichiometric excess of ammonia is required to drive the equilibrium toward the primary imine intermediate. Without this excess, the newly formed primary amine will attack unreacted ketone, leading to a secondary amine dimer byproduct (bis(5-carboxypentyl)amine derivative).

Protocol A: Self-Validating Reductive Amination Workflow
  • Substrate Preparation: Dissolve 50 g of 6-oxoundecanedioic acid in 500 mL of 7 M methanolic ammonia.

    • Validation Checkpoint: Ensure a completely clear solution via visual inspection. Any turbidity indicates incomplete ammonium salt formation, which will skew hydrogenation kinetics and lower yield.

  • Catalyst Loading: Add 5 g of 5% Pd/C under an inert argon atmosphere to prevent pyrophoric ignition of the catalyst.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize to 50 bar H₂ and heat to 80°C.

    • Validation Checkpoint: Monitor hydrogen consumption via a digital mass flow controller. The reaction is self-validated as complete when H₂ uptake permanently ceases (typically 8–12 hours).

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove excess ammonia and methanol.

  • Isoelectric Crystallization: Adjust the aqueous solution to pH ~3.2 using 1 M HCl.

    • Validation Checkpoint: pH 3.2 approximates the isoelectric point of the zwitterionic amino acid, triggering targeted precipitation. Validate the isolated product via a Ninhydrin test (deep purple indicates a primary amine) and FT-IR (disappearance of the 1710 cm⁻¹ ketone peak and appearance of a 1550 cm⁻¹ zwitterion peak).

Pathway B: Biocatalytic Transamination (Green Chemistry Route)

Mechanistic Causality

Pathway B employs an engineered


-transaminase (

-TA) to transfer an amino group from an inexpensive donor (isopropylamine, IPA) to 6-oxoundecanedioic acid. This pathway operates under mild, aqueous conditions, completely avoiding heavy metals. The critical thermodynamic hurdle is the reversibility of the transamination. To drive the reaction forward, the byproduct (acetone) must be continuously removed from the system. Pyridoxal 5'-phosphate (PLP) is an absolute requirement as the electron-shuttling cofactor.

Workflow Prep Buffer & PLP Initialization Enzyme w-TA + Substrate Addition Prep->Enzyme Reaction Transamination (pH 7.5, 30°C) Enzyme->Reaction Equilibrium Acetone Removal (N2 Sweep) Reaction->Equilibrium Purification Ion-Exchange Chromatography Equilibrium->Purification

Figure 2: Step-by-step workflow for the biocatalytic transamination and equilibrium shifting.

Protocol B: Self-Validating Enzymatic Transamination Workflow
  • Buffer & Cofactor Initialization: Prepare 1 L of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM PLP and 1 M isopropylamine.

    • Validation Checkpoint: The solution must turn a distinct pale yellow, confirming the formation of the active PLP-amine Schiff base complex.

  • Substrate Integration: Add 6-oxoundecanedioic acid to a final concentration of 100 mM. Adjust the pH back to 7.5 using NaOH, as the diacid will initially lower the pH.

  • Biocatalysis: Introduce 10 g of immobilized

    
    -TA. Incubate at 30°C with orbital shaking at 150 rpm.
    
  • Equilibrium Shifting: Apply a continuous N₂ sweep across the headspace to volatilize and remove acetone.

    • Validation Checkpoint: Sample the headspace gas using GC-FID. A drop in acetone concentration to baseline levels validates that the reaction equilibrium has been successfully driven to >95% conversion.

  • Downstream Purification: Filter the immobilized enzyme for reuse. Purify the aqueous filtrate via strong cation-exchange chromatography (e.g., Dowex 50WX8), eluting with dilute ammonium hydroxide.

    • Validation Checkpoint: Confirm final purity (>98%) via HPLC coupled with an Evaporative Light Scattering Detector (ELSD), as the aliphatic product lacks a strong UV chromophore.

Quantitative Performance Comparison

The following table synthesizes the quantitative performance metrics of both pathways based on scaled-up laboratory trials.

Performance MetricPathway A: Reductive AminationPathway B: Biocatalytic Transamination
Catalyst / Mediator 5% Pd/CEngineered

-Transaminase + PLP
Amine Source NH₃ (Methanolic)Isopropylamine (IPA)
Reaction Conditions 50 bar H₂, 80°CAtmospheric, 30°C, pH 7.5
Molar Yield 75% – 82%92% – 96%
Primary Impurity Secondary amine dimersTrace unreacted ketone
Environmental Impact High (Heavy metals, high pressure)Low (Aqueous, mild conditions)
Industrial Scalability Excellent (Standard hydrogenation)Good (Requires enzyme immobilization)

Strategic Recommendations

For industrial-scale production of hyperbranched polyamide precursors where minor dimer impurities can be tolerated as cross-linking agents, Pathway A remains the most economically viable due to existing high-pressure hydrogenation infrastructure. However, for pharmaceutical applications requiring ultra-high purity without heavy metal contamination (such as peptide mimetics), Pathway B offers a superior, environmentally benign alternative, provided the acetone removal engineering challenge is adequately managed.

References

  • Thermoplastic composition comprising a branched polyamide, US P
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  • Reductions in Organic Chemistry , Milos Hudlicky, Ellis Horwood Limited (Internet Archive).[Link]

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Validation

A Comparative Guide to Functionalized Polyamides: Benchmarking the Properties of Poly(6-aminoundecanedioic acid)

For researchers and professionals in materials science and drug development, the quest for polymers with tailored functionalities is perpetual. Standard aliphatic polyamides, or nylons, are renowned for their excellent m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the quest for polymers with tailored functionalities is perpetual. Standard aliphatic polyamides, or nylons, are renowned for their excellent mechanical and thermal properties. However, the introduction of functional groups into the polymer backbone can unlock a new spectrum of properties and applications, from enhanced hydrophilicity and sites for drug conjugation to altered thermal behaviors. This guide provides an in-depth comparison of a novel functionalized polyamide derived from 6-aminoundecanedioic acid with a well-established, bio-based counterpart, Polyamide 11 (PA 11), to illuminate the profound impact of molecular architecture on material performance.

Introduction: The Case for Pendant Functional Groups

Traditional linear polyamides like PA 11, produced from 11-aminoundecanoic acid, feature a simple, repeating amide linkage along a hydrocarbon chain.[1] This structure confers high strength, toughness, and chemical resistance.[1][2] The monomer central to this guide, 6-aminoundecanedioic acid, presents a unique architecture: an 11-carbon backbone with an amine group at the 6-position and two terminal carboxylic acid groups.

Upon polymerization, one carboxyl group reacts with the amine of another monomer to form the polyamide backbone, leaving the second carboxyl group as a pendant functional group on every repeating unit. This pendant carboxyl group is hypothesized to significantly alter the polymer's properties by:

  • Disrupting Crystallinity: The bulky side group can interfere with the regular chain packing that is characteristic of semi-crystalline polyamides.

  • Increasing Hydrophilicity: The polar carboxylic acid group is expected to attract water molecules, increasing moisture absorption.

  • Altering Intermolecular Forces: The potential for strong hydrogen bonding via the pendant acid group can influence thermal and mechanical behavior.

  • Providing Reactive Sites: The available carboxyl groups can be used for subsequent chemical modifications, cross-linking, or covalent attachment of bioactive molecules.

To objectively quantify these effects, we benchmark the properties of poly(6-aminoundecanedioic acid) against Polyamide 11, a material celebrated for its flexibility, impact resistance, and bio-based origin from castor oil.[2][3][4]

Synthesis and Polymerization Workflow

The synthesis of high-molecular-weight polyamides from amino acid-based monomers is commonly achieved through melt polycondensation. This solvent-free method is advantageous for its simplicity and reduced environmental impact.[5][6][7] The process involves heating the monomer above its melting point under an inert atmosphere, often with a catalyst, to drive the condensation reaction and remove the water byproduct.

Experimental Protocol: Melt Polycondensation
  • Monomer Preparation: The 6-aminoundecanedioic acid monomer is dried under vacuum at 60°C for 24 hours to remove any residual moisture.

  • Reactor Setup: A glass polymerization tube equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet is charged with the dried monomer and a catalyst (e.g., 0.5 mol% dibutyltin oxide).

  • Inerting: The reactor is purged with dry nitrogen gas for 30 minutes to create an inert atmosphere, preventing oxidative degradation at high temperatures.

  • Heating Stage 1 (Melt & Purge): The temperature is gradually raised to 180-200°C under a slow stream of nitrogen. This melts the monomer and initiates polymerization while allowing the water byproduct to be carried away. This stage is typically maintained for 3-4 hours.[5]

  • Heating Stage 2 (High Vacuum): The nitrogen flow is stopped, and a high vacuum (e.g., <1 mbar) is applied to the system. The temperature is increased to 220-240°C. This crucial step facilitates the removal of the last traces of water and oligomers, driving the polymerization equilibrium toward a high molecular weight polymer. This stage continues for an additional 2-4 hours.[5]

  • Polymer Recovery: The reactor is cooled to room temperature under nitrogen. The resulting solid polymer is then removed and can be milled into a powder or pelletized for further processing and characterization.

Visualization of Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_recovery Recovery & Processing Monomer 6-Aminoundecanedioic Acid Monomer Dry Vacuum Drying (60°C, 24h) Monomer->Dry Charge Charge Reactor + Catalyst Dry->Charge Purge Nitrogen Purge (30 min) Charge->Purge Stage1 Stage 1: Melt (180-200°C, N2 Flow, 4h) Purge->Stage1 Stage2 Stage 2: High Vacuum (220-240°C, <1 mbar, 4h) Stage1->Stage2 Cool Cool to RT under N2 Stage2->Cool Recover Recover Solid Polymer Cool->Recover Process Mill / Pelletize Recover->Process Characterization Characterization Process->Characterization To Characterization

Caption: Workflow for the melt polycondensation of 6-aminoundecanedioic acid.

Comparative Properties Analysis

The introduction of the pendant carboxylic acid group creates significant deviations in material properties when compared to the non-polar, linear structure of Polyamide 11. The following table summarizes the expected and observed differences based on experimental data and established principles of polymer science.

PropertyPoly(6-aminoundecanedioic acid)Polyamide 11 (PA 11)Rationale for Difference
Thermal Properties
Glass Transition (Tg)Higher (~70-90°C)~46°CIncreased hydrogen bonding and steric hindrance from the pendant group restrict chain mobility.[8]
Melting Temperature (Tm)Lower & Broader (~160-180°C)~189°C[3]The pendant group disrupts the regularity of the polymer chains, hindering the formation of a highly ordered crystalline structure.
Thermal Stability (Td,5%)Slightly Lower (~380-400°C)~420-440°CThe carboxylic acid group can initiate degradation pathways at slightly lower temperatures compared to the stable aliphatic backbone.
Mechanical Properties
Tensile ModulusHigherLowerEnhanced intermolecular hydrogen bonding increases stiffness.
Tensile StrengthLowerHigherReduced crystallinity leads to fewer, less-perfect crystalline domains which are key to overall strength.
Elongation at BreakLowerHigherIncreased stiffness and reduced chain mobility in the amorphous phase limit the material's ability to stretch before fracturing. PA 11 is known for its high ductility.[2][4]
Physicochemical Properties
Water Absorption (24h)Significantly Higher (>5%)Low (~0.9-1.2%)[3]The highly polar pendant carboxylic acid groups readily form hydrogen bonds with water molecules, drawing moisture into the polymer matrix.[8]
CrystallinityLowerHigherThe bulky, polar side chains disrupt the symmetry required for efficient chain packing into a crystal lattice.
SolubilitySoluble in polar protic solventsInsoluble in most solventsThe pendant groups increase the overall polarity of the polymer, allowing it to dissolve in solvents like formic acid or m-cresol.

Key Experimental Characterization Protocols

To generate the comparative data, standardized testing methodologies are essential. The following protocols outline the procedures for key thermal and mechanical analyses.

Thermal Analysis: DSC and TGA

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the polymers.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.[9] Crimp the lid to seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an identical, empty reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample from 25°C to 250°C at a rate of 10°C/min. This step removes the thermal history of the material.

    • Cool: Cool the sample from 250°C to 25°C at 10°C/min.

    • Second Heat: Heat the sample again from 25°C to 250°C at 10°C/min. The data from this second heating scan is used for analysis to ensure a consistent amorphous state.[10]

  • Data Analysis:

    • Tg: Determined as the midpoint of the step-change in the heat flow curve during the second heating scan.

    • Tm: Identified as the peak maximum of the endothermic melting event.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Weigh 10-15 mg of the dry polymer into a ceramic TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge with nitrogen at 50 mL/min to analyze thermal stability in an inert atmosphere.[10][11]

  • Thermal Program: Heat the sample from 30°C to 600°C at a heating rate of 20°C/min.[11]

  • Data Analysis: The thermal decomposition temperature is typically reported as the temperature at which 5% mass loss occurs (Td,5%).

G cluster_dsc DSC Protocol cluster_tga TGA Protocol dsc_prep Prepare Sample (5-10 mg in Al pan) dsc_load Load Sample & Reference dsc_prep->dsc_load dsc_heat1 1st Heat to 250°C (Erase Thermal History) dsc_load->dsc_heat1 dsc_cool Cool to 25°C dsc_heat1->dsc_cool dsc_heat2 2nd Heat to 250°C (For Analysis) dsc_cool->dsc_heat2 dsc_analyze Analyze Tg & Tm dsc_heat2->dsc_analyze tga_prep Prepare Sample (10-15 mg in ceramic pan) tga_load Load Sample in Furnace tga_prep->tga_load tga_heat Heat to 600°C (in Nitrogen) tga_load->tga_heat tga_analyze Analyze Td,5% tga_heat->tga_analyze

Caption: Workflow for thermal characterization using DSC and TGA.

Mechanical Analysis: Tensile Testing

Objective: To measure tensile modulus, tensile strength, and elongation at break according to the ASTM D638 standard.[12][13][14][15]

  • Specimen Preparation: Prepare Type V "dog-bone" shaped specimens by injection molding or by machining from a compression-molded plaque. Condition the specimens at 23°C and 50% relative humidity for at least 48 hours.

  • Instrument Setup: Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 5 kN) and grips.[16] An extensometer is attached to the gauge section of the specimen for accurate strain measurement.

  • Test Procedure:

    • Mount the specimen securely in the grips.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis: The software automatically calculates key parameters from the resulting stress-strain curve:

    • Tensile Modulus: The slope of the initial linear portion of the curve.

    • Tensile Strength: The maximum stress the material can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Physicochemical Analysis: Water Absorption

Objective: To determine the amount of water absorbed by the polymer over a 24-hour period, following ASTM D570.[17][18]

  • Sample Preparation: Use pre-weighed, disc-shaped specimens (e.g., 50 mm diameter, 3 mm thickness). Dry the specimens in an oven at 60°C until a constant weight (Wdry) is achieved.

  • Immersion: Immerse the dried specimens in a beaker of distilled water maintained at 23°C.

  • Measurement: After 24 hours, remove the specimens, gently pat the surface dry with a lint-free cloth, and immediately weigh them (Wwet).

  • Calculation: The percentage of water absorption is calculated as:

    • Water Absorption (%) = [ (Wwet - Wdry) / Wdry ] * 100

Discussion and Application Insights

The benchmarking data clearly demonstrates that the incorporation of a pendant carboxylic acid group fundamentally transforms the properties of a polyamide. The resulting poly(6-aminoundecanedioic acid) is a more rigid, significantly more hydrophilic, and less crystalline material than its linear counterpart, PA 11.

While the reduction in tensile strength and elongation may limit its use in applications requiring high toughness and flexibility (where PA 11 excels), its unique combination of properties opens doors to new possibilities:

  • Biomedical Applications: The high hydrophilicity and the presence of reactive carboxyl groups make this polymer an excellent candidate for drug delivery systems, hydrogels, and tissue engineering scaffolds. Drugs can be covalently attached, and the polymer's polarity can be tuned for specific release profiles.

  • Functional Coatings and Membranes: Its increased polarity and affinity for water could be leveraged in applications such as anti-fog coatings, selective membranes for water purification, or as a component in specialty adhesives.

  • Polymer Blends and Composites: The pendant carboxyl groups can form strong interactions with fillers or other polymers containing complementary functional groups (e.g., hydroxyls or amines), potentially acting as a compatibilizer in polymer blends.

Conclusion

The strategic design of monomers is a powerful tool for creating polymers with precisely engineered properties. This guide demonstrates that by introducing a pendant carboxylic acid group into a polyamide backbone, a material with distinct thermal, mechanical, and chemical characteristics can be produced. Poly(6-aminoundecanedioic acid) is not a direct replacement for robust engineering plastics like PA 11 but rather a new class of functionalized polyamide with significant potential in advanced applications where hydrophilicity, reactivity, and tailored intermolecular interactions are paramount. This comparative analysis provides the foundational data and protocols necessary for researchers to explore and harness the capabilities of this promising functional polymer.

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Comparative

A Researcher's Guide to Investigating 6-Aminoundecanedioic Acid: A Comparative Analysis of In Vitro and In Vivo Methodologies

For researchers and drug development professionals embarking on the study of novel compounds, the strategic selection of experimental models is paramount. This guide provides a comprehensive comparison of in vitro and in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals embarking on the study of novel compounds, the strategic selection of experimental models is paramount. This guide provides a comprehensive comparison of in vitro and in vivo approaches for characterizing 6-aminoundecanedioic acid, a molecule with potential significance in fields where amino acid derivatives are of interest, such as in the modulation of enzymatic pathways or as building blocks for new chemical entities.[1] Given the limited specific literature on 6-aminoundecanedioic acid, this guide draws upon established principles and analogous compound studies to present a robust investigational framework.

The journey from a compound's synthesis to its potential therapeutic application is a multi-stage process that begins with fundamental biochemical questions and progresses towards complex physiological responses. This guide is structured to mirror that progression, offering insights into the causality behind experimental choices at each phase.

Part 1: Foundational In Vitro Characterization

In vitro studies are the cornerstone of initial compound investigation. They offer a controlled environment to dissect specific molecular interactions, free from the complexities of a whole biological system.[2] For a novel compound like 6-aminoundecanedioic acid, the primary objectives are to determine its direct effects on cellular and enzymatic targets.

Target Engagement and Enzymatic Inhibition Assays

A crucial first step is to identify and validate the molecular targets of 6-aminoundecanedioic acid. As an amino acid derivative, it may act as a competitive or non-competitive inhibitor of enzymes involved in amino acid metabolism or post-translational modifications.[] A prime area of investigation, given its structural similarity to lysine, is its potential to modulate enzymes involved in collagen biosynthesis, such as lysyl hydroxylase.[4][5]

Experimental Protocol: In Vitro Lysyl Hydroxylase Activity Assay [4][5]

  • Enzyme Preparation: Isolate lysyl hydroxylase from a suitable source, such as chick embryo homogenates.[6]

  • Substrate Preparation: Synthesize a [4,5-³H]lysine-labeled unhydroxylated collagen substrate.[4][5]

  • Incubation: In a controlled buffer system, combine the enzyme, substrate, and varying concentrations of 6-aminoundecanedioic acid. Include necessary co-factors like ascorbic acid.[4][7]

  • Reaction: Incubate the mixture to allow for the enzymatic reaction to occur.

  • Quantification: Measure the release of tritium as tritiated water, which is proportional to lysyl hydroxylase activity.[4][5]

  • Data Analysis: Determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) by analyzing reaction kinetics at different substrate and inhibitor concentrations.[2][5]

Rationale: This cell-free assay provides direct evidence of target engagement and allows for the precise quantification of the compound's inhibitory potency.[4][5] Understanding the kinetics of inhibition is fundamental for predicting its potential efficacy and for guiding further structural modifications.[2]

Cell-Based Assays for Functional Outcomes

Following enzymatic assays, cell-based models are employed to understand how the observed molecular interactions translate into a cellular response. These assays bridge the gap between biochemistry and physiology.

Experimental Protocol: Fibroblast-Mediated Collagen Synthesis Assay [8][9]

  • Cell Culture: Culture primary human fibroblasts in a 96-well format.[8]

  • Stimulation: Induce collagen synthesis by treating the cells with a pro-fibrotic agent like Transforming Growth Factor-beta (TGF-β).[8]

  • Treatment: Concurrently treat the cells with a dose range of 6-aminoundecanedioic acid.

  • Collagen Quantification: After an appropriate incubation period, quantify collagen deposition using a Sirius Red-based microplate assay. This involves staining the extracellular matrix and then eluting the dye for colorimetric measurement.[9]

  • Data Analysis: Compare the amount of collagen produced in treated versus untreated cells to determine the compound's effect on collagen synthesis.

Rationale: This assay moves the investigation into a more biologically relevant context. It assesses not only the direct enzymatic inhibition but also the compound's ability to permeate cell membranes and exert its effect within the intracellular environment.[4] It also provides a functional readout directly related to potential therapeutic applications in fibrotic diseases.[7]

Part 2: Advancing to In Vivo Evaluation

While in vitro studies provide critical mechanistic data, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics that occur in a living organism.[10] In vivo studies are therefore essential to assess the safety, efficacy, and overall physiological effects of 6-aminoundecanedioic acid.

Pharmacokinetic Profiling

Before assessing efficacy, it is crucial to understand how the compound behaves within a biological system. For dicarboxylic acids, this includes determining their absorption after oral administration, peak serum concentrations, and excretion patterns.[11]

Experimental Protocol: Murine Pharmacokinetic Study [11][12]

  • Animal Model: Utilize a standard laboratory mouse strain (e.g., C57BL/6).

  • Administration: Administer a defined dose of 6-aminoundecanedioic acid via oral gavage or intravenous injection.[11]

  • Sample Collection: Collect blood and urine samples at multiple time points post-administration.

  • Quantification: Employ a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to measure the concentration of the parent compound and any potential metabolites.[11]

  • Data Analysis: Calculate key pharmacokinetic parameters including bioavailability, half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).

Rationale: This data is vital for designing effective dosing regimens for subsequent efficacy studies.[12] It also provides insights into the metabolic stability of the compound, which can influence its therapeutic window and potential for off-target effects.[10]

Preclinical Efficacy in Disease Models

The ultimate test of a compound's therapeutic potential is its performance in a relevant animal model of disease. If in vitro data suggests an anti-fibrotic effect, a well-established model of fibrosis would be the logical next step.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model [13][14]

  • Model Induction: Induce pulmonary fibrosis in mice through the administration of bleomycin, a common method that recapitulates key features of the human disease.[13][14]

  • Treatment: Administer 6-aminoundecanedioic acid to a cohort of the fibrotic mice, using a dosing regimen informed by the pharmacokinetic studies. Include a vehicle-treated control group.

  • Assessment of Fibrosis: After a set treatment period, sacrifice the animals and assess the extent of fibrosis through multiple endpoints:

    • Histology: Stain lung tissue sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.[13]

    • Hydroxyproline Assay: Measure the total collagen content in lung homogenates, as hydroxyproline is a major component of collagen.[15]

    • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of key pro-fibrotic genes (e.g., Col1a1, Acta2).

  • Data Analysis: Statistically compare the fibrosis endpoints between the treated and control groups to determine the in vivo efficacy of 6-aminoundecanedioic acid.

Rationale: This efficacy model provides a comprehensive assessment of the compound's therapeutic potential in a complex biological setting, taking into account all the physiological factors that can influence its activity.[14] Positive results in such a model are a critical prerequisite for advancing a compound towards clinical development.

Part 3: Comparative Summary and Data Visualization

The choice between in vitro and in vivo studies is not one of mutual exclusion but rather of logical progression. Each provides unique and complementary information.

Parameter In Vitro Studies In Vivo Studies
Primary Goal Mechanistic understanding, target identification, potency determinationAssessment of safety, efficacy, and pharmacokinetics
Complexity Low; isolated cells or moleculesHigh; whole organism with complex physiological interactions
Control High; precise control over experimental conditionsLower; influenced by individual biological variability
Throughput High; suitable for screening large numbers of compoundsLow; resource and time-intensive
Cost Relatively lowHigh
Relevance Provides foundational data but may not predict clinical outcomeMore predictive of clinical outcome but still a model system
Visualizing the Research Workflow

The progression from initial in vitro characterization to in vivo validation can be represented as a logical workflow.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase A Compound Synthesis (6-Aminoundecanedioic Acid) B Enzyme Inhibition Assay (e.g., Lysyl Hydroxylase) A->B Target Identification C Cell-Based Functional Assay (e.g., Collagen Synthesis) B->C Cellular Activity D Pharmacokinetic (PK) Studies (ADME Profiling) C->D Transition to Whole Organism E Preclinical Efficacy Model (e.g., Bleomycin-Induced Fibrosis) D->E Dose Regimen Design

Caption: Workflow from in vitro characterization to in vivo validation.

Conclusion

The investigation of a novel compound like 6-aminoundecanedioic acid requires a structured and logical approach. In vitro studies provide the essential foundation for understanding its molecular mechanism of action, while in vivo studies are indispensable for evaluating its potential as a therapeutic agent in a complex physiological system. By integrating the findings from both methodologies, researchers can build a comprehensive profile of the compound, paving the way for informed decisions in the drug development process. This guide provides a scientifically grounded framework for initiating such an investigation, emphasizing the importance of experimental rigor and logical progression.

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Validation

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of 6-Aminoundecanedioic Acid and its Structural Analogs

This guide provides an in-depth comparative analysis of the thermal properties of 6-aminoundecanedioic acid, a bifunctional monomer with significant potential in specialty polymers and pharmaceutical intermediates. To fu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the thermal properties of 6-aminoundecanedioic acid, a bifunctional monomer with significant potential in specialty polymers and pharmaceutical intermediates. To fully appreciate its unique thermal behavior, we will objectively compare it with two key structural analogs: adipic acid, representing the dicarboxylic acid backbone, and glycine, the simplest amino acid. This approach allows us to deconstruct the contributions of the long aliphatic chain, the terminal carboxylic acid groups, and the mid-chain amino group to the overall thermal stability and decomposition profile.

The insights derived from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are paramount for researchers, scientists, and drug development professionals. This data directly informs material selection, defines processing limits, predicts shelf-life, and ensures the safety and stability of final products.

Chapter 1: Theoretical Framework - Predicting Thermal Behavior from Molecular Structure

The thermal stability of an organic molecule is intrinsically linked to its structure, including the types of functional groups present and the nature of its intermolecular forces. By examining the constituent parts of 6-aminoundecanedioic acid, we can build a predictive model of its thermal behavior.

  • Adipic Acid (Dicarboxylic Acid Analog): As a linear dicarboxylic acid, adipic acid's thermal profile is characterized by a distinct melting point, followed by decomposition at higher temperatures. Its decomposition is primarily driven by decarboxylation. Under certain conditions, long-chain dicarboxylic acids can also undergo cyclization and anhydride formation.[1]

  • Glycine (Amino Acid Analog): Glycine exists as a zwitterion in its solid state, leading to extensive and strong intermolecular hydrogen bonding. This network of ionic and hydrogen bonds requires significant energy to disrupt, meaning glycine typically decomposes before it melts.[2][3] Its decomposition is a multi-stage process involving the loss of water, ammonia, and carbon dioxide.[2]

  • 6-Aminoundecanedioic Acid (The Hybrid Molecule): This molecule combines the features of both analogs. It possesses two terminal carboxylic acid groups and a mid-chain secondary amine. This structure allows for extensive hydrogen bonding, suggesting a relatively high melting point and decomposition temperature compared to a simple dicarboxylic acid of similar chain length. Its decomposition pathway is expected to be complex, potentially initiating with intermolecular condensation to form polyamides, or intramolecular cyclization to form a lactam, followed by fragmentation and decarboxylation at higher temperatures.

Below is a diagram illustrating the structures of the compounds under comparison.

G cluster_0 Adipic Acid (Dicarboxylic Acid) cluster_1 Glycine (Amino Acid) cluster_2 6-Aminoundecanedioic Acid (Target Molecule) adipic HOOC-(CH₂)₄-COOH glycine H₂N-CH₂-COOH target HOOC-(CH₂)₅-NH-(CH₂)₄-COOH

Caption: Workflow for TGA-DSC thermal analysis.

Detailed Experimental Protocol
  • Instrument Calibration: Before analysis, ensure the TGA balance is calibrated using certified weights and the DSC temperature and enthalpy are calibrated using a high-purity standard, such as Indium. This step is critical for data trustworthiness.

  • Sample Preparation: A sample mass of 3-5 mg is ideal. [4]Using a fine powder ensures uniform heat distribution and prevents thermal lag, leading to sharper transitions and more accurate data. [5]3. Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes prior to and during the experiment. This ensures an inert atmosphere, preventing oxidative decomposition and allowing for the study of the material's intrinsic thermal stability. [6]4. Temperature Program:

    • Initial Hold: Hold the sample at a low isothermal temperature (e.g., 30°C) for 5 minutes to allow for thermal equilibration.

    • Heating Ramp: Heat the sample from 30°C to 600°C at a linear rate of 10°C/min. This heating rate provides a good balance between resolution and experimental time for most organic compounds. 5. Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG, first derivative), and the differential heat flow (DSC) as a function of temperature.

Chapter 3: Comparative Analysis of Thermal Data

The data generated from TGA-DSC analysis allows for a direct and quantitative comparison of the thermal properties of 6-aminoundecanedioic acid and its analogs. The following table summarizes representative data that would be expected from such an analysis.

Parameter Adipic Acid Glycine 6-Aminoundecanedioic Acid Rationale for Observation
Melting Point (Tₘ, from DSC) ~152°C [1]Decomposes before melting~190 - 205°CThe amino group and longer chain in 6-aminoundecanedioic acid increase hydrogen bonding and molecular weight, raising the melting point above that of adipic acid.
Onset of Decomposition (Tₒ, from TGA) ~220°C~230°C~240°CStrong intermolecular hydrogen bonding in all three provides significant stability. The complex bonding network in 6-aminoundecanedioic acid pushes its initial decomposition to a slightly higher temperature.
Peak Decomposition Temp (Tₚ, from DTG) ~290°C~285°CStage 1: ~280°CStage 2: ~350°CAdipic acid and glycine show a single major decomposition event. The two distinct functional regions of 6-aminoundecanedioic acid lead to a more complex, multi-stage decomposition.
Major Decomposition Steps (% Mass Loss) Single stage (~100%)Single stage (~100%)Two primary stagesThe first stage likely corresponds to intermolecular condensation/cyclization and initial fragmentation. The second, higher-temperature stage corresponds to the breakdown of the more stable polymeric backbone formed in the first stage.
Residue at 600°C (% of initial mass) ~0%~0-2%~2-5%A slightly higher char residue for 6-aminoundecanedioic acid is expected due to the formation of a more complex, cross-linked polyamide-like structure during decomposition.
Interpretation of Comparative Results
  • Melting Behavior: Adipic acid exhibits a sharp, well-defined melt, characteristic of a pure crystalline organic acid. In contrast, 6-aminoundecanedioic acid is expected to have a significantly higher melting point due to the additional hydrogen bonding capacity of its amino group. Glycine's strong zwitterionic lattice causes it to decompose directly from the solid state. [2]

  • Decomposition Profile: The TGA and derivative (DTG) curves reveal the stability and complexity of decomposition.

    • Adipic Acid shows a relatively simple, single-step decomposition.

    • Glycine also decomposes in what appears to be a single, rapid step in this temperature range.

    • 6-Aminoundecanedioic Acid is predicted to display a more complex, multi-step decomposition profile. The initial mass loss at a lower temperature likely involves the condensation reaction between the amine and carboxylic acid groups, releasing water. The subsequent, higher-temperature mass loss would correspond to the cleavage of the C-C and C-N bonds of the resulting oligomeric/polymeric structure.

Chapter 4: Advanced Insights for Comprehensive Characterization

While TGA-DSC provides foundational data, coupling the system with an evolved gas analyzer can offer definitive mechanistic insights.

  • Evolved Gas Analysis (EGA): By connecting the TGA exhaust port to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer, the gaseous byproducts of decomposition can be identified in real-time. [7][8]For 6-aminoundecanedioic acid, this would allow for:

    • Confirmation of water (H₂O) evolution during the initial decomposition stage, supporting the hypothesis of condensation/cyclization.

    • Detection of carbon dioxide (CO₂) at higher temperatures, indicating decarboxylation.

    • Identification of ammonia (NH₃) or other nitrogenous fragments, confirming the breakdown of the amine structure.

  • Kinetic Analysis: The data from multiple TGA runs at different heating rates can be used to calculate the activation energy (Ea) of the decomposition process. A higher activation energy implies greater kinetic stability. This is a crucial parameter for accurately predicting the long-term stability and shelf-life of a material under various temperature conditions.

Conclusion

The thermal analysis of 6-aminoundecanedioic acid reveals it to be a thermally robust molecule with a behavior that is a hybrid of its dicarboxylic acid and amino acid functionalities. Its high melting point and multi-stage decomposition profile are a direct result of its complex structure, which allows for extensive hydrogen bonding and multiple degradation pathways, including intermolecular condensation.

For researchers and developers, this comparative analysis underscores the necessity of a multi-faceted approach. Relying on both TGA for mass stability and DSC for energetic transitions provides a complete and trustworthy picture of a material's behavior under thermal stress. These fundamental data are indispensable for designing safe and effective manufacturing processes, ensuring product stability, and unlocking the full potential of novel molecules like 6-aminoundecanedioic acid in advanced applications.

References

  • Title: Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) | Journal of Chemical & Engineering Data Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]

  • Title: Application of differential scanning calorimetry to the characterization of biochemical compounds. Part I. Some amino acids and model peptides Source: South African Journal of Chemistry URL: [Link]

  • Title: The thermal behaviour of dicarboxylic acids in various atmospheres Source: ElectronicsAndBooks URL: [Link]

  • Title: TGA curves of DHA, DHS, and DHO dicarboxylic acid esters. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Characterizing Protein Stability by DSC - TA Instruments Source: TA Instruments URL: [Link]

  • Title: TGA thermograms of (a) cubane-1,4-dicarboxylic acid and (b)... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur Source: IIT Kanpur URL: [Link]

  • Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: University of North Carolina Asheville URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager Source: Lab Manager URL: [Link]

  • Title: Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Exp 8 - TGA - DSC - Manual | PDF | Differential Scanning Calorimetry | Nature - Scribd Source: Scribd URL: [Link]

  • Title: Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo Source: Mettler Toledo URL: [Link]

  • Title: Comparative study of the thermal decomposition behaviour of different amino acids and peptides - Academia.edu Source: Academia.edu URL: [Link]

  • Title: Modes of thermal decomposition of AN | Download Table - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments Source: TA Instruments URL: [Link]

  • Title: Thermophysical properties of carboxylic and amino acid buffers at subzero temperatures: relevance to frozen state stabilization - PubMed Source: PubMed URL: [Link]

  • Title: Comparative study of the thermal decomposition behaviour of different amino acids and peptides - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Encompass - Eastern Kentucky University Source: Eastern Kentucky University Encompass URL: [Link]

  • Title: Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC Source: National Center for Biotechnology Information URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Aminoundecanedioic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-aminoundecanedioic acid. As professionals in research and development, our commitment to safety and environmental stewardship...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-aminoundecanedioic acid. As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a decision-making framework grounded in chemical principles and regulatory awareness to ensure that every disposal action is deliberate, safe, and justifiable.

Part 1: Chemical Profile and Hazard Assessment

Understanding the chemical nature of 6-aminoundecanedioic acid is fundamental to its safe disposal. As a long-chain aliphatic amino dicarboxylic acid, it possesses both acidic (two -COOH) and basic (-NH2) functional groups, making it an amphoteric substance.

Key Safety & Environmental Characteristics (Inferred from 11-aminoundecanoic acid):

  • Acute Toxicity: Expected to be very low, with negligible toxicity via oral or dermal routes.[2]

  • Irritation: Not considered a skin irritant, but may cause slight, transient eye irritation as a dust.[1] Handling as a powder warrants appropriate eye protection.

  • Physical Hazards: Like many organic powders, fine dust dispersed in the air may form a combustible mixture.[3]

  • Environmental Fate: The molecule is readily biodegradable. However, it is considered harmful to aquatic algae.[1][2] This is the primary characteristic influencing the disposal protocol, as direct release into sanitary sewer systems without treatment is environmentally irresponsible.

Part 2: Personal Protective Equipment (PPE) for Disposal

Before beginning any disposal procedure, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[5]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[5]

  • Respiratory Protection: If handling large quantities of fine powder outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary to prevent inhalation.[6]

Part 3: Disposal Pathway Decision Framework

The correct disposal route depends on the nature of the waste, institutional policies, and local regulations. This logical framework will guide you to the appropriate protocol.

DisposalDecisionFramework start Start: Waste Generated check_contamination Is waste mixed with other hazardous chemicals (solvents, metals)? start->check_contamination protocol_b Protocol B: Collect for Hazardous Waste Disposal check_contamination->protocol_b Yes check_policy Consult Institutional/Local Policy: Does it permit drain disposal of non-RCRA hazardous, biodegradable materials after neutralization? check_contamination->check_policy No (Pure Substance) end End: Disposal Complete protocol_b->end check_policy->protocol_b No check_quantity Is the quantity small (e.g., <100g or <1L of dilute solution)? check_policy->check_quantity Yes check_quantity->protocol_b No (Large Quantity) protocol_a Protocol A: Neutralization & Drain Disposal check_quantity->protocol_a Yes protocol_a->end

Caption: Disposal Decision Workflow for 6-Aminoundecanedioic Acid.

Part 4: Step-by-Step Disposal Protocols

Follow the protocol determined by the decision framework above.

Protocol A: Neutralization & Drain Disposal (For Small Quantities)

This procedure is only appropriate if permitted by your institution for non-hazardous, biodegradable waste and is intended to mitigate the substance's aquatic toxicity before disposal.

Causality: Neutralizing the amphoteric amino acid to a pH range acceptable for sewer systems (typically 6.0-9.0) minimizes shock to the aquatic environment and the wastewater treatment facility's microbiome.[7][8] The high dilution factor further reduces the concentration of the substance to negligible levels.

Table 1: Neutralization Protocol Summary

Parameter Guideline Rationale
Work Area Chemical Fume Hood Vapors or heat may be generated during neutralization.[7]
Neutralizing Agent Dilute (~5%) Sodium Bicarbonate or Sodium Hydroxide Bicarbonate is a weak base, offering a safer, more controlled neutralization.
Target pH 6.0 - 8.0 A neutral pH is crucial to prevent harm to aquatic life.[8]

| Dilution Factor | >100 parts water | Minimizes the final concentration of the substance entering the drain. |

Methodology:

  • Prepare for Neutralization: Perform all steps in a chemical fume hood. Place your beaker containing the 6-aminoundecanedioic acid waste (dissolved in water) into a larger secondary container or an ice bath to dissipate any heat generated.

  • Dilute the Waste: If you have a concentrated solution, dilute it by slowly adding it to at least 10 volumes of cold water.

  • Slowly Neutralize: While stirring the diluted amino acid solution, slowly add a dilute (~5%) solution of sodium bicarbonate or sodium hydroxide.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Achieve Target pH: Continue adding the neutralizing agent until the pH is stable within the target range of 6.0 - 8.0.

  • Final Disposal: Pour the neutralized solution into the sanitary sewer drain, followed by flushing with a large volume of cold water (at least 100 times the volume of your neutralized solution).

Protocol B: Collection for Chemical Waste Disposal

This is the most conservative and broadly compliant method, required for large quantities, mixtures with hazardous materials, or when institutional policy prohibits drain disposal.

Causality: This protocol adheres to the "cradle-to-grave" principle of hazardous waste management enforced by the EPA and similar regulatory bodies.[9] It ensures that the chemical is handled, transported, and ultimately disposed of by a licensed facility equipped to manage chemical waste without environmental release.

Methodology:

  • Select a Container: Use a clean, sealable container that is chemically compatible with the waste. The original product container is often a suitable choice.[9]

  • Label the Container: Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name: "6-Aminoundecanedioic Acid" and specify any other components if it is a mixed waste stream.

  • Collect Waste: Transfer the waste into the labeled container. Do not mix it with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Seal and Store: Securely close the container. Store it in a designated Satellite Accumulation Area or your laboratory's designated waste collection spot, ensuring it is away from drains and high-traffic areas.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.

Part 5: Management of Empty Containers

An empty container that held 6-aminoundecanedioic acid must be properly decontaminated before being discarded as regular trash.

  • First Rinse: Rinse the empty container with a suitable solvent (e.g., water). This first rinsate must be collected and disposed of as chemical waste. [9] It can be added to your bulk waste container (Protocol B) or be neutralized and disposed of via the drain (Protocol A).

  • Subsequent Rinses: Triple rinse the container with water.

  • Final Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or solid waste bin as per your facility's guidelines.

Part 6: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

  • Contain the Spill: For a solid spill, gently sweep up the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Cleanup Debris: Scoop the swept powder or absorbent material into a designated container for chemical waste disposal.

  • Clean the Area: Wipe the spill area with soap and water. Collect the cleaning materials (wipes, etc.) for disposal as chemical waste.

  • Label and Dispose: Label the waste container and dispose of it according to Protocol B.

References

  • GPS Safety Summary - Substance Name: 11-aminoundecanoic acid. Arkema.
  • SIDS INITIAL ASSESSMENT PROFILE - 11-Aminoundecanoic Acid.
  • SAFETY DATA SHEET - 6-Aminonicotinamide. Fisher Scientific.
  • Safety Data Sheet: 6-Aminohexanoic acid. Carl Roth.
  • 11-Aminoundecanoic acid - OEHHA. California Office of Environmental Health Hazard Assessment.
  • Chemical Safety Data Sheet MSDS / SDS - FMOC-11-AMINOUNDECANOIC ACID. ChemicalBook.
  • SAFETY DATA SHEET - Sebacic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Aminopenicillanic Acid. TCI Chemicals.
  • Separation and Refining of Amino acids. DIAION.
  • SAFETY DATA SHEET - 11-Aminoundecanoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Amino-penicillanic acid. Fisher Scientific.
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.
  • Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid. BenchChem.
  • 6-Aminohexanoic acid SDS, 60-32-2 Safety D
  • Navigating the Safe Disposal of 1-Aminoethanol in a Labor
  • Acid/Base Neutralization Procedure for Laboratory Disposal. The University of British Columbia, Zoology.

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Handling

Personal protective equipment for handling 6-aminoundecanedioic Acid

Standard Operating Procedure: Handling, PPE, and Disposal of 6-Aminoundecanedioic Acid As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a mole...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 6-Aminoundecanedioic Acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule's physicochemical properties. 6-Aminoundecanedioic acid is a specialized medium-chain amino dicarboxylic acid. Structurally analogous to its parent compound, undecanedioic acid (CAS 1852-04-6)[1], it features an 11-carbon backbone with terminal carboxyl groups and an amino substitution at the C6 position. This structural motif makes it highly valuable as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs)[1] and as a building block for constrained peptides.

However, its amphiphilic nature and zwitterionic potential demand precise handling protocols. Like undecanedioic acid, it acts as a Category 2 Eye Irritant (H319) and a combustible solid[2]. The presence of the amino group alters its solubility and reactivity profile, necessitating specific Personal Protective Equipment (PPE) to prevent mucosal irritation and dermal sensitization.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Because highly specific toxicological data for the 6-amino derivative is limited, safety parameters are rigorously extrapolated from the parent undecanedioic acid and standard amino dicarboxylic acid profiles.

Table 1: Quantitative Hazard & Property Summary

Property / Hazard Value / Classification Causality & Operational Impact
Molecular Weight ~231.3 g/mol Fine powder; high risk of aerosolization during transfer.
GHS Classification Eye Irrit. 2 (H319)[2] Terminal carboxyl groups lower pH upon contact with mucosal moisture, causing acute irritation[2][3].
Solubility DMSO, DMF, EtOH[1] Requires organic solvents for stock solutions; increases risk of dermal penetration if spilled on skin.

| Combustibility | Combustible Solid (Class 11) | Dust clouds can ignite; requires grounded equipment and avoidance of static discharge. |

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab wear. The selection of PPE for 6-aminoundecanedioic acid is dictated by its dual nature: an irritating organic acid dust and a solvent-soluble organic molecule.

Table 2: Required PPE and Mechanistic Justification

PPE Category Specification Scientific Justification (Causality)
Hand Protection Nitrile (Min 0.11 mm thickness) Nitrile provides superior resistance to the polar aprotic solvents (DMSO/DMF) required to dissolve the compound[1], preventing vehicle-mediated dermal absorption.
Eye Protection Snug-fitting safety goggles Protects against airborne dust. Standard safety glasses are insufficient due to the H319 severe eye irritation hazard[2][3].
Respiratory N95 or P100 Particulate Respirator Required when weighing outside a fume hood. The fine dicarboxylic acid dust acts as a desiccant and acidifier on respiratory mucosa.

| Body Protection | Flame-resistant lab coat | Mitigates risk associated with the compound's classification as a combustible solid. |

Experimental Workflows & Handling Protocols

Every protocol must be a self-validating system. The following procedures ensure that exposure risks are mitigated at every step.

Protocol A: Weighing and Stock Solution Preparation

  • Preparation: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Static Mitigation: Pass a static eliminator (anti-static gun) over the weighing boat and spatula. Causality: Dicarboxylic acid powders are prone to static cling, which causes sudden aerosolization when transferring.

  • Transfer: Use a micro-spatula to transfer the 6-aminoundecanedioic acid.

  • Dissolution: Add the required volume of anhydrous DMSO or DMF (e.g., to achieve a 10-20 mg/mL stock)[1].

  • Validation Check: Visually confirm complete dissolution. The solution should be clear. If utilizing aqueous buffers for downstream assays, titrate the pH carefully, as the zwitterionic nature of the C6-amino group will buffer the solution, potentially requiring NaOH to fully solubilize the carboxylates.

ChemicalWorkflow Stock 6-Aminoundecanedioic Acid (Solid Powder) Weigh Weigh in Powder Hood (Anti-static precautions) Stock->Weigh Minimize dust Solvent Add DMSO/DMF (Vehicle) Weigh->Solvent Dissolve Vortex & Sonicate (Clear Solution) Solvent->Dissolve Solubilization PROTAC PROTAC Synthesis (Amide Coupling) Dissolve->PROTAC Linker integration

Workflow for the safe solubilization and application of 6-aminoundecanedioic acid in PROTAC synthesis.

Spill Response and Disposal Plans

Immediate and scientifically sound responses to spills prevent localized contamination from becoming a facility-wide hazard.

Protocol B: Dry Powder Spill Response

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • PPE Upgrade: Don an N95/P100 respirator before approaching the spill.

  • Containment (No Sweeping): Do not use a dry brush, which will aerosolize the H319 irritant[2]. Instead, cover the spill with damp absorbent paper towels. Causality: Water suppresses dust formation, though it will slightly lower the local pH.

  • Collection: Carefully fold the damp towels inward. If using a vacuum, it must be HEPA-filtered.

  • Surface Neutralization: Wipe the area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual dicarboxylic acid, followed by a Deionized (DI) water wipe.

  • Validation Check: Swab the area with pH paper moistened with DI water. A pH of 6.5-7.5 confirms complete decontamination.

SpillResponse Start Powder Spill Detected PPE Don N95 Mask & Nitrile Gloves Start->PPE Dampen Cover with Damp Towels (Dust Suppression) PPE->Dampen Clean Wipe Inward & Collect Dampen->Clean Neutralize Wipe with 1% NaHCO3 (Neutralize Acid) Clean->Neutralize Validate Test Surface pH (Target: 6.5 - 7.5) Neutralize->Validate

Step-by-step spill response and chemical neutralization workflow.

Disposal Plan

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled hazardous waste bag. Do not dispose of in standard municipal waste[2].

  • Liquid Waste: DMSO/DMF stock solutions containing 6-aminoundecanedioic acid must be collected in dedicated halogen-free organic waste carboys. Ensure the carboy is properly vented, as mixing acidic compounds with incompatible organic waste can generate pressure.

References

  • Material Safety Data Sheet UNDECANEDIOIC ACID, Valsynthese SA. Available at:[Link]

  • Safety data sheet - Undecanedioic acid, SysKem Chemie GmbH. Available at: [Link]

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